molecular formula C10H16O B1235390 Hotrienol CAS No. 29957-43-5

Hotrienol

Numéro de catalogue: B1235390
Numéro CAS: 29957-43-5
Poids moléculaire: 152.23 g/mol
Clé InChI: ZJIQIJIQBTVTDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hotrienol (CAS 53834-70-1, 20053-88-7), with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23, is a monoterpenol of significant interest in analytical research and the flavor and fragrance industries . This compound is a recognized odor-active component with a powerful green, floral, and fruity aroma, contributing a unique sweetness to product profiles . It occurs naturally in a variety of food and botanical sources, most notably in Muscat grapes, as well as in black tea and green tea, which underscores its relevance in food science and authenticity studies . Its presence has also been identified as a ubiquitous volatile in different types of honey, including willow nectar and honeydew honeys, making it a compound of interest in the chemical profiling and authentication of food products . For researchers, this compound serves as a critical reference standard and a key biomarker for tracking botanical origins and processing methods. Its applications are primarily in the development and analysis of flavors for muscat grape, black tea, and green tea, where it imparts characteristic notes . In gas chromatography-mass spectrometry (GC-MS) analysis, this compound is a frequently identified volatile, aiding in the comprehensive characterization of complex aroma profiles in natural products . This compound is provided as a clear, colorless to pale yellow liquid. It is soluble in alcohol and has limited solubility in water (approximately 406.5 mg/L at 25°C) . Application Notes: This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption. Researchers should handle the material with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,7-dimethylocta-1,5,7-trien-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIQIJIQBTVTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CCC(C)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864917
Record name 1,5,7-octatrien-3-ol, 3,7-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; mouldy aroma
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol)
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.884
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

29957-43-5, 20053-88-7
Record name 3,7-Dimethyl-1,5,7-octatrien-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29957-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,7-octatrien-3-ol, 3,7-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, (3R,5E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Hotrienol Biosynthesis Pathway in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpene alcohol, is a significant contributor to the complex floral and fruity aromas of many Vitis vinifera (grape) varieties and their corresponding wines. Its presence, even at low concentrations, can significantly impact the sensory profile of the final product. The biosynthesis of this compound is a multi-step process involving both enzymatic and non-enzymatic reactions, originating from the general terpenoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Vitis vinifera, detailing the key enzymatic steps, the crucial role of non-enzymatic rearrangements, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway

The formation of this compound in V. vinifera is not a direct enzymatic conversion but rather the result of the transformation of upstream precursors. The pathway can be broadly divided into two main stages: the enzymatic synthesis of linalool (B1675412) and its hydroxylated derivatives, and the subsequent non-enzymatic, acid-catalyzed rearrangement of these precursors to form this compound.

Upstream Enzymatic Synthesis of Linalool and its Derivatives

The biosynthesis of monoterpene precursors in V. vinifera originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces geranyl diphosphate (B83284) (GPP), the universal precursor for all monoterpenes.

A key enzyme in the formation of this compound precursors is the cytochrome P450 monooxygenase, VvCYP76F14 . This multifunctional enzyme catalyzes the sequential oxidation of linalool, a primary monoterpene alcohol, to produce a series of hydroxylated derivatives.[1][2] The principal reaction cascade is as follows:

  • Linalool Hydroxylation: VvCYP76F14 hydroxylates linalool at the C8 position to form (E)-8-hydroxylinalool.

  • Dehydrogenation: The same enzyme further oxidizes (E)-8-hydroxylinalool to (E)-8-oxolinalool.

  • Carboxylation: Finally, VvCYP76F14 catalyzes the carboxylation of (E)-8-oxolinalool to produce (E)-8-carboxylinalool.[1][2]

These hydroxylated linalool derivatives, along with other diols and triols, serve as the direct precursors for this compound.

Non-Enzymatic Formation of this compound

This compound is primarily formed through the acid-catalyzed rearrangement of specific linalool diols, most notably 2,6-dimethyl-3,7-octadiene-2,6-diol .[3][4] In the acidic environment of the grape berry and must (pH 2.8-4.0), this diol undergoes a dehydration and cyclization reaction to yield this compound. This transformation is a non-enzymatic process, driven by the low pH of the grape juice.

The following diagram illustrates the core biosynthetic pathway leading to this compound:

Hotrienol_Biosynthesis cluster_MEP MEP Pathway (Plastid) GPP Geranyl Diphosphate (GPP) Linalool_Synthase Linalool Synthase GPP->Linalool_Synthase Linalool Linalool Linalool_Synthase->Linalool VvCYP76F14 VvCYP76F14 (Cytochrome P450) Linalool->VvCYP76F14 Glycosylation Glycosylation Linalool->Glycosylation Hydroxylinalool (E)-8-hydroxylinalool VvCYP76F14->Hydroxylinalool Diol 2,6-dimethyl-3,7- octadiene-2,6-diol Hydroxylinalool->Diol Further Oxidations Hydroxylinalool->Glycosylation Acid_Catalysis Acid-Catalyzed Rearrangement (Low pH) Diol->Acid_Catalysis Diol->Glycosylation This compound This compound Acid_Catalysis->this compound Glycosides Glycosidically Bound Precursors (Non-volatile) Glycosylation->Glycosides

Core biosynthetic pathway of this compound in Vitis vinifera.

Glycosidically Bound Precursors: A Flavor Reservoir

A significant portion of monoterpenes, including the precursors to this compound, exist in grape berries as non-volatile, odorless glycosides.[5][6] These glycosidically bound compounds consist of the monoterpene aglycone linked to one or more sugar moieties, typically glucose, which can be further substituted with arabinose, rhamnose, or apiose.[7]

These glycosides act as a flavor reservoir, releasing the volatile monoterpenes through enzymatic or acid-catalyzed hydrolysis during winemaking and aging.[5] The release of these aroma compounds is a critical step in the development of the final wine bouquet.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the grape variety, ripeness, and viticultural practices. The following tables summarize available quantitative data for this compound and related monoterpenes in Vitis vinifera.

Table 1: Concentration of this compound and Linalool in Shine Muscat Grapes at Different Ripening Stages

Compound16 Weeks After Full Bloom (µg/kg)18 Weeks After Full Bloom (µg/kg)20 Weeks After Full Bloom (µg/kg)22 Weeks After Full Bloom (µg/kg)
This compound2.42.61.62.6
Linalool6717107001506731517
Data adapted from Choi et al., 2022.[8]

Table 2: Concentration of this compound Precursors in Various Table Grape Varieties

CompoundVarietyMedian Concentration (µg/kg)
2,6-dimethyl-3,7-octadiene-2,6-diolMultiple Table Grapes382
Data adapted from Liu et al., 2022.[2]

Experimental Protocols

Protocol 1: In Vitro Enzyme Assay for VvCYP76F14

This protocol is adapted from studies characterizing cytochrome P450 activity in plants.[1][2]

1. Enzyme Preparation:

  • Express the VvCYP76F14 protein heterologously in E. coli or yeast (e.g., Pichia pastoris).
  • Prepare microsomal fractions from the expressing cells through differential centrifugation.

2. Reaction Mixture:

  • In a total volume of 200 µL, combine:
  • 50 mM Tris-HCl buffer (pH 7.5)
  • 1 mM NADPH
  • 200 µg of microsomal protein containing VvCYP76F14
  • 100 µM of substrate (e.g., linalool)

3. Incubation:

  • Incubate the reaction mixture at 30°C for 2 hours.

4. Product Extraction:

  • Stop the reaction and extract the products by adding an equal volume (200 µL) of ethyl acetate (B1210297).
  • Vortex thoroughly and centrifuge to separate the phases.
  • Carefully collect the organic (upper) phase.

5. Analysis:

  • Evaporate the ethyl acetate under a gentle stream of nitrogen.
  • Reconstitute the dried residue in a suitable solvent (e.g., hexane).
  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Prep [label="Prepare Microsomal Fraction\nwith VvCYP76F14", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Setup [label="Set up Reaction Mixture:\n- Buffer\n- NADPH\n- Microsomes\n- Substrate (Linalool)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="Incubate at 30°C for 2h", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extract with Ethyl Acetate", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporation [label="Evaporate Solvent\n(Nitrogen Stream)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analyze by GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Enzyme_Prep; Enzyme_Prep -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Extraction; Extraction -> Evaporation; Evaporation -> Analysis; Analysis -> End; }

Workflow for the in vitro enzyme assay of VvCYP76F14.
Protocol 2: Extraction and Analysis of Free and Glycosidically Bound Monoterpenes

This protocol combines methods for the extraction of free volatiles and the subsequent hydrolysis and analysis of glycosidically bound precursors.[9][10]

Part A: Extraction of Free Volatiles

1. Sample Preparation:

  • Homogenize 50-100g of grape berries.
  • Centrifuge to obtain clear juice.

2. Solid-Phase Microextraction (SPME):

  • Place a known volume of juice into an SPME vial.
  • Add an internal standard.
  • Perform headspace SPME using a suitable fiber (e.g., PDMS/DVB).
  • Equilibrate at a controlled temperature (e.g., 40°C) with agitation.

3. GC-MS Analysis:

  • Desorb the extracted volatiles in the GC injection port.
  • Separate and identify the compounds using a suitable GC column and temperature program, coupled with a mass spectrometer.

Part B: Analysis of Glycosidically Bound Precursors

1. Isolation of Glycosides:

  • Pass a known volume of grape juice through a solid-phase extraction (SPE) cartridge packed with Amberlite XAD-2 resin.[7]
  • Wash the cartridge with water to remove sugars and acids.
  • Elute the free volatile compounds with a non-polar solvent (e.g., pentane-dichloromethane).
  • Elute the glycosidic fraction with a polar solvent (e.g., methanol (B129727) or ethyl acetate).

2. Enzymatic Hydrolysis:

  • Evaporate the glycosidic fraction to dryness.
  • Redissolve the residue in a citrate-phosphate buffer (pH 5.0).
  • Add a commercial glycosidase enzyme preparation (e.g., AR2000) that contains β-glucosidase, α-arabinosidase, and α-rhamnosidase activities.[9]
  • Incubate at 40°C for 16 hours.

3. Extraction and Analysis of Released Aglycones:

  • Extract the released volatile aglycones from the hydrolysis mixture using SPME or liquid-liquid extraction with a non-polar solvent.
  • Analyze the extracted aglycones by GC-MS as described in Part A.

Start [label="Start: Grape Juice Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction\n(Amberlite XAD-2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="Wash with Water\n(Remove Sugars/Acids)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute_Free [label="Elute Free Volatiles\n(Non-polar Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute_Glycosides [label="Elute Glycosides\n(Polar Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Enzymatic Hydrolysis\n(Glycosidases, pH 5.0, 40°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Aglycones [label="Extract Released Aglycones\n(SPME or LLE)", fillcolor="#FFFFFF", fontcolor="#202124"]; GCMS_Analysis [label="Analyze by GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> SPE; SPE -> Wash; Wash -> Elute_Free; Wash -> Elute_Glycosides; Elute_Glycosides -> Evaporate; Evaporate -> Hydrolysis; Hydrolysis -> Extract_Aglycones; Extract_Aglycones -> GCMS_Analysis; GCMS_Analysis -> End; }

Workflow for the analysis of glycosidically bound precursors.

Conclusion

The biosynthesis of this compound in Vitis vinifera is a fascinating example of the interplay between enzymatic and non-enzymatic processes in the formation of important aroma compounds. The pathway is initiated by the synthesis of linalool and its subsequent oxidation by the cytochrome P450 enzyme VvCYP76F14 to produce various hydroxylated precursors. These precursors, which can be stored in a non-volatile glycosidic form, are then converted to this compound through acid-catalyzed rearrangement in the grape must. Understanding this pathway and the factors that influence the concentration of its intermediates is crucial for viticulturists and winemakers seeking to modulate the aromatic profile of their products. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important biosynthetic pathway and its implications for grape and wine quality.

References

The Genesis of a Signature Aroma: A Technical Guide to the Natural Precursors of Hotrienol in Muscat Grapes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biochemical origins of hotrienol, a key aromatic compound in Muscat grapes, reveals a complex interplay of genetic and environmental factors influencing the final floral and fruity notes characteristic of these varietals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural precursors to this compound, their biosynthetic pathways, quantitative distribution, and the analytical methodologies for their study.

This compound, a monoterpenoid alcohol, is a significant contributor to the distinctive aroma profile of Muscat grapes (Vitis vinifera L.). Its formation is not a direct biosynthetic event but rather the result of the transformation of precursor compounds, primarily other monoterpenes, which accumulate in the grape berry throughout its development. Understanding the nature and concentration of these precursors is paramount for viticulturists and winemakers aiming to modulate the aromatic qualities of their products.

The Monoterpene Fountainhead: Geraniol (B1671447) and Linalool

The primary natural precursors of this compound in Muscat grapes are the monoterpene alcohols geraniol and linalool. These compounds, along with nerol, are the most abundant monoterpenes found in Muscat varieties and are responsible for their characteristic floral and fruity scents. They exist in two forms within the grape berry: as free volatile compounds that contribute directly to the aroma, and as non-volatile, glycosidically bound precursors. This bound fraction serves as a latent reservoir of aromatic potential, which can be released through enzymatic or acid hydrolysis during winemaking and aging.

The biosynthesis of these crucial precursors originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This metabolic route synthesizes isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks of all terpenes. The condensation of these two five-carbon units by geranyl diphosphate synthase (GPPS) yields geranyl diphosphate (GPP), the direct precursor to all monoterpenes. Specialized terpene synthases (TPS) then catalyze the conversion of GPP into a diverse array of monoterpenes, including geraniol and linalool.

This compound is subsequently formed through the chemical transformation of these primary monoterpenes. One of the key pathways is the oxidation of linalool. Additionally, this compound can be generated from the thermal or acid-catalyzed degradation of (E)- and (Z)-3,7-dimethylocta-1,5-diene-3,7-diol (diendiol I and II), which are hydroxylated derivatives of linalool.

The Identification of Hotrienol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a naturally occurring acyclic monoterpenoid alcohol, is a significant contributor to the aromatic profile of numerous essential oils. Chemically known as (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, its characteristic sweet, floral, and slightly woody aroma makes it a valuable compound in the flavor and fragrance industries. For researchers and professionals in drug development, the accurate identification and quantification of this compound in essential oils are crucial for quality control, authentication of natural products, and exploring potential therapeutic applications. This technical guide provides an in-depth overview of the methodologies for identifying and quantifying this compound in essential oils, complete with experimental protocols and data presentation.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data for this compound content in several essential oils as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil SourcePlant PartThis compound Concentration (%)Reference
Linden (Tilia cordata)Inflorescences11.5[1]
Grape (Vitis vinifera)BerriesPresent (unquantified)[2]
Sweet Osmanthus (Osmanthus fragrans)FlowersPresent (unquantified)[3][4][5][6]
Tea Tree (Melaleuca alternifolia)LeavesNot typically detected[7][8][9][10][11]

Experimental Protocols

The accurate identification and quantification of this compound in essential oils rely on meticulous experimental procedures, from extraction to analysis. The most common and reliable methods are detailed below.

Essential Oil Extraction

Two primary methods for extracting essential oils containing volatile compounds like this compound are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

This is a traditional and widely used method for extracting essential oils on a larger scale.

Objective: To extract essential oils from plant material using steam.

Materials:

  • Plant material (e.g., linden flowers, grape berries)

  • Distilled water

  • Distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation: Weigh the plant material. If necessary, grind or chop the material to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds full. Place the prepared plant material in the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in the receiver.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer (hydrosol).

  • Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Storage: Decant the dry essential oil into a clean, airtight glass vial and store in a cool, dark place.

HS-SPME is a solvent-free, sensitive, and rapid method ideal for analyzing volatile compounds from a small amount of sample.

Objective: To extract volatile compounds from the headspace of a sample for GC-MS analysis.

Materials:

  • Plant material or essential oil sample

  • SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the plant material or a few microliters of the essential oil into a headspace vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Pierce the septum with the SPME needle and expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow the volatile analytes to adsorb onto the fiber coating.

  • Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds in essential oils.

Objective: To separate, identify, and quantify this compound in an essential oil sample.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification and coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 180°C.

    • Ramp: Increase at 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley). The characteristic fragment ions for this compound include m/z 93, 121, and 136, with a molecular ion peak at m/z 152.

  • Quantification: For accurate quantification, an internal standard method is recommended. A known amount of an internal standard (e.g., n-alkane) is added to the sample. The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from authentic standards. Alternatively, relative percentage abundance can be calculated by peak area normalization.

Mandatory Visualizations

Biosynthesis of this compound

This compound is a monoterpene, and its biosynthesis follows the general pathway for this class of compounds. The precursor for all monoterpenes is geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the exact enzymatic steps to this compound can vary between species, it is widely suggested that this compound is biosynthesized from linalool.[6]

Hotrienol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase Linalool Linalool GPP->Linalool Linalool Synthase This compound This compound Linalool->this compound Oxidation/Rearrangement

Caption: Proposed biosynthetic pathway of this compound from isoprene (B109036) precursors.

Experimental Workflow for this compound Identification

The following diagram illustrates the logical flow of the experimental process for identifying this compound in an essential oil sample.

Hotrienol_Identification_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis & Identification plant_material Plant Material extraction_method Extraction Method plant_material->extraction_method steam_distillation Steam Distillation extraction_method->steam_distillation Bulk Extraction hs_spme HS-SPME extraction_method->hs_spme Volatiles Analysis essential_oil Essential Oil Sample steam_distillation->essential_oil GCMS_analysis GC-MS Analysis hs_spme->GCMS_analysis essential_oil->GCMS_analysis data_acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing identification Identification data_processing->identification library_search Spectral Library Search (NIST, Wiley) identification->library_search standard_comparison Comparison with Authentic Standard identification->standard_comparison confirmation This compound Confirmed library_search->confirmation standard_comparison->confirmation

Caption: Workflow for the identification of this compound in essential oils.

References

Enantiomeric Distribution of Hotrienol in Wines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a monoterpenoid alcohol, is a significant contributor to the aromatic profile of various wines, imparting characteristic floral and fruity notes. As a chiral molecule, this compound exists in two enantiomeric forms, (R)-(-)-hotrienol and (S)-(+)-hotrienol, each possessing distinct sensory properties. The relative abundance of these enantiomers, or the enantiomeric distribution, can significantly influence the overall aroma of a wine and can be indicative of the grape variety, geographical origin, and winemaking practices. This technical guide provides an in-depth overview of the enantiomeric distribution of this compound in different wines, the analytical methodologies for its determination, and its biosynthetic origins.

Enantiomeric Distribution of this compound in Various Wines

The enantiomeric composition of this compound has been investigated in several wine types, with a notable prevalence of the (S)-(+)-enantiomer in many cases. Research has particularly focused on Tokaj wines, where the (S)-enantiomer is consistently found to be dominant.

Table 1: Enantiomeric Distribution of this compound in Different Wines

Wine Type/VarietyPredominant EnantiomerEnantiomeric Excess (% of S-enantiomer)Reference(s)
Tokaj Varietal Wines(S)-(+)-Hotrienol67 - 78%[1]
Tokaj Selection Essence Wines(S)-(+)-Hotrienol61 - 68%[1]
Botrytized Wines(S)-(+)-Hotrienol51 - 82%[1]
Riesling (Young)-Major monoterpene, concentration decreases with age[2]

Further research is required to establish the enantiomeric distribution of this compound in a broader range of wine varieties such as Sauvignon Blanc, Chardonnay, and Gewürztraminer.

Sensory Properties of this compound Enantiomers

The two enantiomers of this compound possess distinct aroma profiles and sensory thresholds, highlighting the importance of their relative proportions in the final wine aroma. The aroma of this compound is generally described as floral, reminiscent of linden blossom and elderflower.[3]

Table 2: Sensory Properties of this compound Enantiomers

EnantiomerOdor DescriptionOlfactory Threshold (µg/L in hydroalcoholic solution)Reference(s)
(R)-(-)-Hotrienol-126[3]
(S)-(+)-Hotrienol-55[3]
Racemic Mixture (95:5 R:S)Fruity51[3]

Biosynthesis and Formation of this compound

This compound is a monoterpene derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in grapes.[4][5] This pathway synthesizes isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.

The direct precursor to monoterpenes is geranyl diphosphate (GPP), which is formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase.[6] From GPP, a variety of monoterpenes are synthesized by the action of terpene synthases (TPSs). While the specific enzymes responsible for the direct synthesis of this compound in grapes have not been fully elucidated, it is understood that this compound can be formed from other monoterpenes, such as linalool (B1675412), through chemical rearrangements during winemaking and aging.[7][8][9] The acidic conditions present in wine can catalyze the transformation of linalool to this compound.[10]

Caption: Simplified overview of the monoterpene biosynthesis pathway in grapes leading to the formation of this compound.

Experimental Protocols for Enantiomeric Analysis

The determination of the enantiomeric distribution of this compound in wine requires a sensitive and selective analytical method. The most common technique employed is Headspace Solid-Phase Microextraction (HS-SPME) followed by enantioselective Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[13][14]

Protocol:

  • Sample preparation: A wine sample (typically 5-10 mL) is placed in a sealed vial. Sodium chloride is often added to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the wine sample.

  • Extraction conditions: The vial is typically heated (e.g., 40-60 °C) and agitated for a specific period (e.g., 30-60 minutes) to facilitate the partitioning of the analytes onto the fiber.

  • Desorption: The fiber is then retracted and inserted into the hot injector of the GC-MS system, where the adsorbed analytes are thermally desorbed for analysis.

Enantioselective Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The separation of the this compound enantiomers is achieved using a chiral capillary column in the gas chromatograph.

Typical GC-MS Parameters:

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Chiral Column: A capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

  • Injector: Split/splitless injector, operated in splitless mode for a short period to ensure efficient transfer of analytes.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification of the target enantiomers.

Experimental Workflow for this compound Enantiomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results WineSample Wine Sample + NaCl SPME_Vial Sealed Vial for HS-SPME WineSample->SPME_Vial SPME_Fiber SPME Fiber Exposure SPME_Vial->SPME_Fiber Desorption Thermal Desorption in GC Injector SPME_Fiber->Desorption GC_MS Chiral GC-MS System Separation Enantiomeric Separation on Chiral Column Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Acquisition and Processing Detection->Data_Analysis Enantio_Dist Enantiomeric Distribution of this compound Data_Analysis->Enantio_Dist

References

Sensory Perception Threshold of Hotrienol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a naturally occurring tertiary monoterpenoid alcohol, is a significant contributor to the aromatic profile of various fruits, flowers, and beverages, notably wine. It exists as geometric isomers, (E)- and (Z)-hotrienol, and as enantiomers, (3R)-(-)-hotrienol and (3S)-(+)-hotrienol. The sensory properties of these isomers can differ significantly, influencing the overall flavor and fragrance of a product. Understanding the sensory perception threshold of each isomer is crucial for quality control, product development, and for researchers studying the structure-activity relationships in olfaction. This technical guide provides a comprehensive overview of the current knowledge on the sensory perception of this compound isomers, details relevant experimental methodologies, and outlines the underlying signaling pathways.

Sensory Perception of this compound Isomers

Table 1: Qualitative Odor Descriptions of this compound Enantiomers

IsomerOdor Description
(3S)-(+)-HotrienolGreen, fresh flower aroma, graceful and sweet.
(3R)-(-)-HotrienolCitrus, fruit-juice aroma with a pure sweet flower aroma.

The differences in odor perception between enantiomers underscore the stereospecificity of olfactory receptors. The human olfactory system can differentiate between chiral molecules, leading to distinct sensory experiences.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory perception thresholds is a critical aspect of flavor and fragrance research. Several standardized methods are employed to quantify the lowest concentration of a substance that can be detected by the human senses.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique used to identify odor-active compounds in a complex volatile mixture. In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.

Key Methodological Steps:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine, fruit juice) using techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatographic Separation: The extracted volatiles are separated based on their boiling points and polarity on a GC column. Chiral columns can be used to separate enantiomers.

  • Olfactometry: A trained sensory panelist sniffs the GC effluent at the olfactometry port and records the detection and description of any odors.

  • Data Analysis: The retention time of the odor is matched with the corresponding peak from the chemical detector to identify the odor-active compound. The intensity of the odor can be rated to create an aromagram.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Extraction (e.g., SPME) Sample->Extraction GC Gas Chromatography Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry Splitter->MS Chemical Detection OlfPort Olfactometry Port Splitter->OlfPort Sensory Detection Data Data Integration & Identification MS->Data OlfPort->Data

Three-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a widely used sensory test to determine detection thresholds. It is a robust method that minimizes guessing.

Protocol Outline:

  • Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

  • Sample Preparation: A series of dilutions of the this compound isomer in a relevant matrix (e.g., deodorized wine, water) is prepared. The concentrations should span the expected threshold.

  • Test Presentation: For each concentration level, three samples are presented to the panelist: two are blanks (matrix only), and one contains the odorant. The panelist's task is to identify the sample that is different.

  • Data Collection: The responses are recorded. A correct identification is a "hit."

  • Threshold Calculation: The threshold is typically defined as the concentration at which a certain percentage of the panel (often 50%) can correctly identify the odd sample. Statistical models are used to calculate the best estimate threshold from the collected data.

AFC_Method cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panel Trained Panel Identification Panelist Identifies 'Different' Sample Panel->Identification Samples Sample Dilution Series Presentation Present 3 Samples (2 Blanks, 1 Odorant) Samples->Presentation Presentation->Identification Record Record Responses Identification->Record Calculation Calculate Threshold (e.g., 50% Correct) Record->Calculation

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The general mechanism of olfactory signal transduction is as follows:

  • Odorant Binding: A this compound isomer binds to a specific G protein-coupled receptor (GPCR) on the membrane of an olfactory sensory neuron. The stereochemistry of the isomer will determine which receptor(s) it can activate.

  • G Protein Activation: This binding event causes a conformational change in the OR, activating an associated G protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is processed and integrated with signals from other neurons, leading to the perception of a specific odor.

Olfactory_Pathway Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Signal to Brain Action_Potential->Brain Transmits

Conclusion and Future Directions

While the distinct aromatic qualities of this compound enantiomers are recognized, a significant gap exists in the scientific literature regarding their quantitative sensory perception thresholds. The lack of this fundamental data limits the ability to precisely control and predict the sensory impact of these isomers in various applications.

Future research should focus on:

  • Quantitative Threshold Determination: Systematic determination of the odor and taste thresholds of all four this compound isomers ((E/Z) and (R/S)) in different matrices (air, water, and relevant food/beverage models) using standardized methodologies like 3-AFC and GC-O.

  • Olfactory Receptor Deorphanization: Identification of the specific olfactory receptors that are activated by each this compound isomer. This can be achieved using techniques such as heterologous expression of ORs in cell lines followed by functional assays.

  • Sensory Interaction Studies: Investigating the synergistic or antagonistic effects of this compound isomers when present in mixtures, which is often the case in natural products.

A deeper understanding of the sensory properties of this compound isomers at a molecular level will provide valuable insights for the flavor, fragrance, and food and beverage industries, as well as for fundamental research in chemosensation.

Hotrienol: A Volatile Marker for the Authentication of Honey

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The increasing economic value of monofloral honey has led to a rise in fraudulent practices, including mislabeling of botanical origin and adulteration with cheaper sugar syrups. Consequently, the development of robust analytical markers for honey authenticity is of paramount importance. This technical guide focuses on hotrienol, a monoterpene alcohol, as a promising volatile marker for honey authentication. This document provides a comprehensive overview of the analytical methodologies for this compound detection, its quantitative distribution across various honey types, and its biosynthetic origins. Detailed experimental protocols and data are presented to aid researchers in implementing this marker for quality control and authenticity assessment of honey.

Introduction

Honey is a complex natural product, and its chemical composition, particularly the profile of volatile organic compounds (VOCs), is intricately linked to its botanical and geographical origin.[1][2] These VOCs contribute to the unique aroma and flavor profiles of different honey varieties. This compound, a tertiary monoterpenoid with the IUPAC name (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, has emerged as a significant biomarker for the authenticity of specific monofloral honeys.[2][3] Its presence and concentration can help differentiate between honey types and potentially indicate adulteration.[1][4] This guide provides a detailed technical overview of the role of this compound in honey authentication.

Analytical Methodologies for this compound Detection

The primary analytical technique for the analysis of this compound and other volatile compounds in honey is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Due to the low concentrations of these compounds and the complex honey matrix, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is the most commonly employed sample preparation technique for its simplicity, efficiency, and solvent-free nature.[2]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Honey

This section details a generalized yet comprehensive protocol for the extraction and analysis of this compound in honey samples, based on methodologies reported in the scientific literature.[1][2][5][6]

2.1.1. Sample Preparation (HS-SPME)

  • Sample Weighing: Accurately weigh 1 to 5 grams of honey into a 10 mL or 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): Add 1 mL of a saturated sodium chloride (NaCl) solution to the vial.[1] This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

  • Internal Standard Spiking (for quantification): Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-octanol, cyclohexanone) that is not naturally present in honey.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator.

    • Equilibration/Incubation Temperature: 40°C to 60°C.

    • Equilibration/Incubation Time: 15 to 30 minutes with agitation.

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

    • Extraction Temperature: Same as incubation temperature (40°C to 60°C).

    • Extraction Time: 30 to 60 minutes.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

    • Injector Temperature: 240°C to 260°C.

    • Desorption Time: 2 to 5 minutes.

    • Injection Mode: Splitless or split (e.g., 1:10).

  • Gas Chromatographic Separation:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program starts at 40°C (hold for 2-5 min), ramps up to 150-180°C at a rate of 3-5°C/min, and then ramps up to 240-260°C at a rate of 10-15°C/min, with a final hold time of 5-10 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification and Quantification:

    • Identification: Compare the mass spectra of the detected compounds with reference spectra in libraries such as NIST and Wiley. Confirm identification by comparing the retention index (RI) with literature values.

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with pure this compound standards.

Quantitative Data of this compound in Monofloral Honeys

The concentration of this compound can vary significantly depending on the botanical origin of the honey. It is a particularly important marker for linden (Tilia spp.) honey and has been identified in several other monofloral honeys. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Linden (Tilia spp.) Honey

Geographical OriginThis compound Concentration (µg/kg)Analytical MethodReference
RomaniaPresent (major compound)HS-SPME-GC-MS[2]
Czech RepublicKey volatile substanceHS-SPME-GC-MS-
EuropeProposed as an indicator-[3]

Table 2: this compound Concentration in Other Monofloral Honeys

Honey TypeGeographical OriginThis compound Concentration (µg/kg)Analytical MethodReference
SunflowerKazakhstanDominant CompoundHS-SPME-GC-MS[7]
Goldenrod-Marker Compound-[3]
Heather (Erica spp.)Iberian PeninsulaMarker CompoundHS-SPME-GC-MS[8]
AcaciaSlovakiaPresentHS-SPME-GC-MS-
Orange Blossom-PresentHS-SPME-GC-MS[9]

Note: "Present" indicates that the compound was identified as a significant volatile but quantitative data was not provided in the cited abstract. The variability in reported concentrations can be attributed to differences in specific floral sources, geographical location, climatic conditions, and analytical methodologies.

This compound as an Indicator of Honey Adulteration

The presence and concentration of specific volatile compounds like this compound can serve as a fingerprint for authentic honey. Adulteration with sugar syrups (e.g., corn syrup, rice syrup) will dilute the concentration of these naturally occurring aromatic compounds.[4][9] Therefore, a significantly lower concentration of this compound in a honey sample labeled as, for instance, linden honey, could indicate adulteration.[4]

Furthermore, some volatile compounds can be generated during processing or prolonged storage.[10] While some studies suggest this compound can be formed during honey ripening, it is also thermally sensitive.[10] Inappropriate heat treatment of honey, a common practice in fraudulent activities to prevent crystallization and mimic the appearance of fresh honey, could potentially degrade this compound, further indicating adulteration or improper handling.

Biosynthesis of this compound

This compound is a monoterpene derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in plants. The direct precursor to this compound is another monoterpene, linalool (B1675412). The biosynthesis of terpenoids is a complex process involving multiple enzymatic steps.

The Phenylpropanoid and Terpenoid Biosynthetic Pathways

The general phenylpropanoid pathway provides the precursors for a wide range of secondary metabolites in plants.[11][12] The biosynthesis of terpenes, including this compound, branches off from this central pathway.

G Simplified Terpenoid Biosynthetic Pathway Leading to this compound cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate_G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IDI GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP DMAPP_MEP->GPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA IDI IPP_MVA->GPP DMAPP_MVA->GPP Linalool Linalool GPP->Linalool Linalool Synthase This compound This compound Linalool->this compound Dehydration/Isomerization (e.g., Linalool Dehydratase-Isomerase)

Caption: Simplified biosynthetic pathway of this compound.

The formation of this compound from linalool can occur through enzymatic or non-enzymatic processes. In some microorganisms, a linalool dehydratase-isomerase has been identified that can catalyze the conversion of linalool to myrcene (B1677589) and geraniol, which are structurally related to this compound.[13] In plants, similar enzymatic activities are likely responsible for the formation of this compound from linalool, which is a common constituent of floral nectar.[14]

Experimental and Logical Workflows

The process of using this compound as a marker for honey authenticity can be summarized in a logical workflow.

G Workflow for Honey Authenticity Testing Using this compound SampleCollection Honey Sample Collection (Monofloral claim) SamplePrep Sample Preparation (HS-SPME) SampleCollection->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Integration, Identification) GCMS->DataProcessing Quantification Quantification of this compound (Internal Standard Method) DataProcessing->Quantification Comparison Comparison with Authentic Honey Database Quantification->Comparison AdulterationCheck Comparison with Adulterated Honey Profiles Quantification->AdulterationCheck AuthenticityDecision Authenticity Assessment Comparison->AuthenticityDecision AdulterationCheck->AuthenticityDecision Authentic Authentic AuthenticityDecision->Authentic This compound level within expected range Suspicious Suspicious/Adulterated AuthenticityDecision->Suspicious This compound level significantly lower or absent

Caption: Workflow for honey authenticity testing using this compound.

Conclusion

This compound has demonstrated significant potential as a volatile chemical marker for the authentication of honey, particularly for distinguishing certain monofloral varieties such as linden honey. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and reliable means for its detection and quantification. By establishing a comprehensive database of this compound concentrations in authentic monofloral honeys, researchers and quality control professionals can effectively use this compound to identify potential mislabeling and adulteration. Further research should focus on expanding the quantitative database for a wider variety of monofloral honeys and investigating the precise impact of common adulterants and processing techniques on this compound concentrations. This will further solidify the role of this compound as a key tool in ensuring the authenticity and quality of honey in the global market.

References

Microbial Production of Hotrienol from Geraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniol (B1671447), a readily available acyclic monoterpene alcohol, serves as a versatile precursor for a variety of high-value aroma compounds and pharmaceutical intermediates. Hotrienol, a tertiary alcohol with a characteristic fruity and floral aroma, is a valuable fragrance ingredient. While chemical synthesis routes for this compound exist, microbial biotransformation offers a promising avenue for sustainable and stereoselective production. This technical guide provides an in-depth overview of the microbial conversion of geraniol, focusing on established pathways and exploring the potential for this compound synthesis. Currently, direct microbial conversion of geraniol to this compound has not been documented. However, a plausible two-step pathway involving the isomerization of geraniol to linalool (B1675412), a known microbial process, followed by a subsequent allylic rearrangement and hydroxylation to this compound, presents a viable research direction. This document details the microorganisms, enzymatic pathways, quantitative data, and experimental protocols relevant to the biotransformation of geraniol, providing a foundational framework for future research aimed at developing a microbial cell factory for this compound production.

Introduction: The Potential of Geraniol Biotransformation

Geraniol is a natural monoterpenoid found in the essential oils of various plants, including rose, geranium, and lemongrass. Its pleasant rose-like aroma and established biological activities make it a key ingredient in the flavor, fragrance, and cosmetic industries. Furthermore, its chemical structure provides a versatile scaffold for the synthesis of other valuable terpenoids.

This compound, ((3E)-3,7-dimethylocta-1,5,7-trien-3-ol), is a highly sought-after aroma compound found in passion fruit, tea, and certain grape varieties. Its production is of significant commercial interest. Biocatalysis using microbial systems presents a green alternative to traditional chemical synthesis, offering advantages such as high specificity, mild reaction conditions, and reduced environmental impact.

While extensive research has focused on the microbial transformation of geraniol into compounds like linalool, α-terpineol, and geranic acid, the direct biosynthesis of this compound from geraniol remains an underexplored frontier.[1][2] Chemical synthesis often proceeds from linalool or its acetate (B1210297) derivative, suggesting a potential biosynthetic route could involve an initial isomerization of geraniol to linalool, followed by enzymatic conversion to this compound.[3] This guide will detail the established microbial pathways for geraniol conversion and provide the technical basis for exploring this hypothetical route to this compound.

Established Microbial Transformations of Geraniol

Several microorganisms, particularly fungi and bacteria, are known to metabolize geraniol, yielding a range of valuable products. The primary transformations include isomerization, oxidation, and hydration.

Key Microorganisms:

  • Aspergillus niger : This filamentous fungus is well-documented for its ability to convert geraniol primarily into linalool and α-terpineol.[1][2]

  • Penicillium species : Various Penicillium strains can also transform geraniol, with linalool often being a major product.[1]

  • Mucor irregularis : This fungus has been shown to efficiently oxidize geraniol to geranic acid with high conversion rates.[4]

  • Rhodococcus sp. : Soil bacteria of this genus can selectively oxidize geraniol to geranic acid.[2]

  • Denitrifying Bacteria (e.g., Strain 47Lol) : Certain bacteria can perform a reversible isomerization between geraniol and linalool.[5]

Biochemical Pathways

The bioconversion of geraniol proceeds through several enzymatic reactions. The primary pathways involve isomerization to linalool and a two-step oxidation to geranic acid.

Geraniol_Biotransformation geraniol Geraniol linalool Linalool geraniol->linalool Isomerase / Mutase (e.g., Aspergillus niger) alpha_terpineol α-Terpineol geraniol->alpha_terpineol Hydratase/Cyclase (e.g., Aspergillus niger) geranial Geranial geraniol->geranial Geraniol Dehydrogenase (NAD(P)+) (e.g., Penicillium digitatum) geranic_acid Geranic Acid geranial->geranic_acid Aldehyde Dehydrogenase (NAD(P)+) (e.g., Mucor irregularis)

Caption: Established microbial transformation pathways of geraniol.

A hypothetical pathway to this compound could leverage the initial isomerization of geraniol to linalool. The subsequent conversion of linalool to this compound would likely require a novel or engineered enzyme capable of a specific hydroxylation or rearrangement, possibly a cytochrome P450 monooxygenase.

Hypothetical_Hotrienol_Pathway geraniol Geraniol linalool Linalool geraniol->linalool Step 1: Isomerase (Established Microbial Reaction) This compound This compound linalool->this compound Step 2: Novel/Engineered Enzyme (e.g., P450 Monooxygenase) (Hypothetical Reaction)

Caption: Hypothetical two-step microbial pathway from geraniol to this compound.

Quantitative Data on Geraniol Biotransformation

The efficiency of geraniol biotransformation varies significantly depending on the microorganism, cultivation method, and reaction conditions. The following table summarizes key quantitative data from cited literature.

ProductMicroorganismSubstrate Conc.ConditionsConversion / YieldReference
Geranic Acid Mucor irregularis IIIMF401120 mM Geraniol28°C, 72 h97–100% Conversion[4]
Geranic Acid Mucor irregularis IIIMF4011 (3L Fermentor)20 mM Geraniol28°C, 200 rpm98.89% Conversion[4]
Linalool Aspergillus niger (Liquid Culture)Not SpecifiedNot SpecifiedPredominant Product[1]
Linalool / α-Terpineol Aspergillus niger (Liquid Culture)Not SpecifiedNot SpecifiedMain Products[1]
Geranial / Geranic Acid Penicillium digitatum (Spores)Not SpecifiedNAD+-dependentIntermediate Products[6]
Geranyl Acetate Engineered E. coliFrom GlucoseTwo-phase fermentation4.8 g/L Titer[7]

Experimental Protocols

This section provides a generalized, detailed methodology for conducting a geraniol biotransformation experiment using a fungal culture, based on common laboratory practices.

Microorganism and Culture Conditions
  • Strain : Aspergillus niger or Mucor irregularis.

  • Growth Medium : Sabouraud Dextrose Broth (SDB) is commonly used. Composition: 40 g/L Dextrose, 10 g/L Peptone.

  • Inoculation : Inoculate 100 mL of sterile SDB in a 250 mL Erlenmeyer flask with spores or a mycelial plug of the fungus.

  • Incubation : Incubate the culture at 28°C with shaking at 150-200 rpm for 48-72 hours to obtain a sufficient biomass.

Biotransformation Reaction
  • Biomass Harvesting : After the incubation period, harvest the fungal mycelium by centrifugation (e.g., 5000 rpm for 10 minutes) or filtration.

  • Washing : Wash the harvested biomass with a sterile buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0) to remove residual medium components.

  • Reaction Setup : Resuspend the washed mycelium (e.g., 10-50 g/L wet weight) in the same phosphate buffer.

  • Substrate Addition : Prepare a stock solution of geraniol (e.g., in ethanol (B145695) or DMSO to aid solubility). Add geraniol to the mycelial suspension to a final concentration of 10-20 mM. An ethanol concentration below 1% (v/v) is recommended to avoid toxicity.

  • Reaction Incubation : Incubate the reaction mixture under the same conditions as the growth culture (28°C, 200 rpm) for 24-96 hours.

  • Sampling : Aseptically withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis.

Product Extraction and Analysis
  • Extraction : For each sample, separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of a non-polar solvent like ethyl acetate or hexane. Combine the organic layers.

  • Drying and Concentration : Dry the pooled organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it under reduced pressure or a gentle stream of nitrogen.

  • Analysis :

    • Qualitative Analysis : Dissolve the concentrated residue in a suitable solvent and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products by comparing their mass spectra with libraries (e.g., NIST).

    • Quantitative Analysis : Quantify the substrate and products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) and an appropriate internal standard. Create a calibration curve for accurate quantification.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis media_prep 1. Media Preparation (Sabouraud Dextrose Broth) inoculation 2. Inoculation (Fungal Spores/Mycelia) media_prep->inoculation incubation 3. Incubation (28°C, 48-72h, 200 rpm) inoculation->incubation harvest 4. Biomass Harvesting (Centrifugation) incubation->harvest reaction_setup 5. Reaction Setup (Buffer + Biomass) harvest->reaction_setup substrate_add 6. Substrate Addition (Geraniol) reaction_setup->substrate_add reaction_run 7. Reaction Incubation (24-96h) substrate_add->reaction_run extraction 8. Solvent Extraction (Ethyl Acetate) reaction_run->extraction gcms 9. Product Identification (GC-MS) extraction->gcms gcfid 10. Quantification (GC-FID) extraction->gcfid

Caption: Workflow for microbial biotransformation of geraniol.

Conclusion and Future Outlook

The microbial transformation of geraniol is a well-established field with significant potential for producing valuable chemicals. Fungi such as Aspergillus niger and Mucor irregularis have demonstrated robust capabilities in converting geraniol into linalool and geranic acid, respectively. While a direct microbial pathway to this compound from geraniol is not yet reported, the existing knowledge provides a strong foundation for future research.

The most promising strategy for developing a microbial this compound production process involves a two-step enzymatic conversion:

  • Optimization of Geraniol to Linalool Conversion : Enhancing the yield and selectivity of the geraniol-to-linalool isomerization step is critical. This could be achieved through screening for more efficient microbial strains or by cloning and overexpressing the relevant isomerase/mutase enzymes in a robust industrial host like Saccharomyces cerevisiae or Escherichia coli.

  • Discovery or Engineering of a Linalool-to-Hotrienol Enzyme : The key challenge lies in identifying or creating an enzyme for the second step. Potential avenues include:

    • Screening : High-throughput screening of microbial libraries for the ability to convert linalool to this compound.

    • Enzyme Engineering : Directed evolution or rational design of known enzymes, such as cytochrome P450 monooxygenases, to catalyze the specific allylic rearrangement and hydroxylation required.[8][9]

Successfully engineering a microbial strain capable of performing this two-step conversion would provide a sustainable and economically viable route to this compound, meeting the growing demand from the fragrance and flavor industries.

References

The Role of Cytochrome P450 in Hotrienol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a key aroma compound in various plants such as grapes (Vitis vinifera) and tea (Camellia sinensis), contributes significantly to their sensory profiles. The biosynthesis of this important monoterpenoid is intrinsically linked to the activity of cytochrome P450 monooxygenases (CYPs). This technical guide provides an in-depth overview of the current understanding of the role of cytochrome P450 enzymes in the formation of this compound, with a focus on the key enzymatic steps, relevant P450 families, and the experimental methodologies used to elucidate this pathway. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of the biosynthetic pathway and experimental workflows are included to offer a clear and comprehensive understanding of the core concepts.

Introduction

Cytochrome P450s are a superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions in the metabolism of both endogenous and xenobiotic compounds.[1] In plants, CYPs play a crucial role in the biosynthesis of a vast diversity of secondary metabolites, including terpenoids, which are vital for plant defense, communication, and aroma.[2] this compound is a monoterpenoid alcohol that imparts characteristic floral and fruity notes to wine, tea, and other plant-derived products. Its biosynthesis is a multi-step process that begins with the ubiquitous precursor geranyl diphosphate (B83284) (GPP) and involves the formation of linalool (B1675412) as a key intermediate. The conversion of linalool and its derivatives to this compound is a critical step catalyzed by cytochrome P450 enzymes.

The Biosynthetic Pathway of this compound: The Central Role of Cytochrome P450

The biosynthesis of this compound is primarily understood as a two-step process involving a terpene synthase and a cytochrome P450 enzyme.

  • Linalool Formation: The pathway initiates with the conversion of geranyl diphosphate (GPP) to the monoterpene alcohol linalool, catalyzed by a linalool synthase (LIS), a type of terpene synthase.

  • Cytochrome P450-mediated Oxidation: Linalool then serves as a substrate for cytochrome P450 enzymes. The key transformation is an allylic hydroxylation, a reaction characteristic of P450s, which introduces a hydroxyl group at a carbon atom adjacent to a double bond.[2][3][4] Specifically, hydroxylation at the C8 position of linalool by a P450 enzyme yields 8-hydroxylinalool.[5][6][7][8]

  • Dehydration to this compound: The final step is the dehydration of a hydroxylated linalool intermediate to form this compound. While the direct P450-catalyzed conversion to this compound has not been definitively established, it is hypothesized that an unstable hydroxylated intermediate, likely a linalool derivative, undergoes a spontaneous or enzymatically-catalyzed dehydration to yield this compound.

The primary cytochrome P450 families implicated in the metabolism of linalool are the CYP76 and CYP71 families.[2][6][7][8]

Key Cytochrome P450 Enzymes
  • CYP76C1 (Arabidopsis thaliana): This enzyme has been extensively studied and is known to be a multifunctional P450 that metabolizes linalool into various oxidized products, including 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool.[3][6][8] Its activity provides a model for understanding how P450s can modify monoterpene alcohols.

  • CYP76F14 (Vitis vinifera): Found in grapevine, this P450 is also involved in the conversion of linalool.[7] Its expression levels have been correlated with the accumulation of linalool-derived aroma compounds in grape berries.[9]

The following diagram illustrates the proposed biosynthetic pathway from linalool to this compound, highlighting the central role of cytochrome P450.

Hotrienol_Biosynthesis Linalool Linalool P450 Cytochrome P450 (e.g., CYP76 Family) Linalool->P450 Allylic Hydroxylation Hydroxylinalool Hydroxylated Linalool Intermediate (e.g., 8-hydroxylinalool) P450->Hydroxylinalool Dehydration Dehydration (spontaneous or enzymatic) Hydroxylinalool->Dehydration This compound This compound Dehydration->this compound

Proposed biosynthetic pathway of this compound from linalool.

Quantitative Data

The following table summarizes the available quantitative data for the activity of a key cytochrome P450 enzyme involved in linalool metabolism. Comprehensive kinetic data for a wide range of relevant P450s remains an area for further investigation.

EnzymeSubstrateProduct(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source OrganismReference(s)
CYP76C1 (R)-Linalool8-hydroxylinalool, 9-hydroxylinalool11.9 ± 2.10.0028 ± 0.0002235.3Arabidopsis thaliana[10]
CYP76C1 (S)-Linalool8-hydroxylinalool, 9-hydroxylinalool17.0 ± 2.80.0028 ± 0.0002164.7Arabidopsis thaliana[10]

Experimental Protocols

The characterization of cytochrome P450 enzymes involved in this compound biosynthesis typically involves a series of molecular biology and biochemical experiments. The general workflow is depicted below, followed by detailed protocols for key steps.

P450_Characterization_Workflow cluster_gene_identification Gene Identification cluster_cloning_expression Gene Cloning and Heterologous Expression cluster_biochemical_assay Biochemical Characterization Transcriptome_Analysis Transcriptome Analysis Gene_Cloning Gene Cloning into Expression Vector Transcriptome_Analysis->Gene_Cloning Homology_Screening Homology-based Screening Homology_Screening->Gene_Cloning Yeast_Expression Yeast (S. cerevisiae) Expression Gene_Cloning->Yeast_Expression Ecoli_Expression E. coli Expression Gene_Cloning->Ecoli_Expression Microsome_Isolation Microsome Isolation Yeast_Expression->Microsome_Isolation Ecoli_Expression->Microsome_Isolation In_Vitro_Assay In Vitro Enzyme Assay Microsome_Isolation->In_Vitro_Assay Product_Analysis Product Analysis (GC-MS/LC-MS) In_Vitro_Assay->Product_Analysis Kinetic_Analysis Enzyme Kinetics Analysis Product_Analysis->Kinetic_Analysis

General workflow for identification and characterization of P450s.
Protocol for Heterologous Expression of Plant Cytochrome P450 in Saccharomyces cerevisiae

This protocol is adapted from methodologies used for the expression of plant P450s.[10][11]

1. Gene Cloning:

  • Amplify the full-length coding sequence of the candidate P450 gene from plant cDNA.
  • Clone the PCR product into a yeast expression vector (e.g., pYeDP60) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).
  • Select for transformed colonies on appropriate selection media.

3. Protein Expression:

  • Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.
  • Inoculate a larger volume of expression medium containing galactose to induce protein expression.
  • Incubate for 24-48 hours at 28-30°C with shaking.

4. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
  • Resuspend the cells in the same buffer and disrupt them using glass beads or a French press.
  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Protocol for In Vitro Cytochrome P450 Enzyme Assay with Linalool

This protocol is based on assays performed with CYP76C1.[5][6]

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Microsomal preparation containing the recombinant P450
  • Linalool (substrate) dissolved in a suitable solvent (e.g., methanol)
  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

2. Initiation of Reaction:

  • Initiate the reaction by adding NADPH, the essential cofactor for P450 activity.

3. Incubation:

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding a solvent such as ethyl acetate.
  • Vortex vigorously to extract the products into the organic phase.
  • Centrifuge to separate the phases.
  • Collect the organic phase and dry it under a stream of nitrogen or using a speed vacuum.

5. Product Analysis:

  • Resuspend the dried extract in a suitable solvent for analysis.
  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing their retention times and mass spectra with authentic standards.[5]

Conclusion

The biosynthesis of this compound is a key area of research in flavor and fragrance science. Cytochrome P450 enzymes, particularly those from the CYP76 family, play a pivotal role in this pathway by catalyzing the allylic hydroxylation of the precursor linalool. While significant progress has been made in identifying the key enzymes and intermediates, further research is needed to fully elucidate the entire pathway, especially the final dehydration step leading to this compound. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to potentially engineer this pathway for industrial applications.

References

In-Depth Technical Guide to the Analysis of Hotrienol Glycosides in Tea Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a monoterpenoid alcohol, contributes to the desirable floral and fruity aroma of tea (Camellia sinensis). In fresh tea leaves, this compound, along with other volatile aroma compounds, often exists in a non-volatile, glycosidically bound form. These this compound glycosides serve as important precursors that release the aromatic aglycone during tea processing through enzymatic or acid-catalyzed hydrolysis. The concentration and composition of these glycosides are critical determinants of the final tea quality and flavor profile. This technical guide provides a comprehensive overview of the analytical methodologies for the study of this compound glycosides in tea leaves, including extraction, purification, and quantitative analysis. Furthermore, it delves into the biosynthetic pathways leading to the formation of these important aroma precursors.

Introduction

Tea, one of the most consumed beverages globally, is renowned for its complex flavor and aroma profile, which is largely dictated by a diverse array of volatile organic compounds. Among these, monoterpenoids such as this compound play a significant role in imparting characteristic floral and sweet notes. In the living tea plant, many of these volatile compounds are sequestered as non-volatile glycosides. This glycosylation increases their water solubility and stability, and prevents potential phytotoxicity.

The analysis of these glycosidically bound volatiles, including this compound glycosides, is crucial for understanding and controlling the development of tea aroma during processing. This guide details the current state of knowledge and methodologies for the comprehensive analysis of this compound glycosides in tea leaves, aimed at researchers and professionals in the fields of food science, natural product chemistry, and drug development.

Biosynthesis of this compound and its Glycosides in Camellia sinensis

The biosynthesis of this compound in tea plants is intrinsically linked to the general terpenoid pathway. Monoterpenoids are synthesized via two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. In tea plants, the MEP pathway is the primary route for the synthesis of monoterpene precursors.

The formation of this compound is believed to occur from the precursor linalool (B1675412). Linalool itself is a key aroma compound in tea and is synthesized from geranyl pyrophosphate (GPP), a product of the MEP pathway, through the action of linalool synthase (LIS), a type of terpene synthase (TPS).[1][2]

While the precise enzymatic conversion of linalool to this compound in Camellia sinensis is not yet fully elucidated, studies in other plants suggest that this transformation can occur. The subsequent glycosylation of this compound is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety (commonly glucose) from an activated sugar donor to the hydroxyl group of this compound, forming the corresponding glycoside.

Signaling Pathway: Monoterpenoid Biosynthesis in Camellia sinensis

The following diagram illustrates the general pathway for the biosynthesis of monoterpenoid precursors, leading to linalool, a likely precursor of this compound.

Monoterpenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate IPP_DMAPP->GPP GPPS AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA HMGR IPP_DMAPP2 IPP / DMAPP MVA->IPP_DMAPP2 Linalool Linalool GPP->Linalool Linalool Synthase (LIS) This compound This compound Linalool->this compound [Enzymatic Conversion] Hotrienol_Glycoside This compound Glycoside This compound->Hotrienol_Glycoside UGT UDP-Glycosyltransferase UGT->Hotrienol_Glycoside caption Biosynthesis of Linalool and potential formation of this compound Glycoside.

Monoterpenoid biosynthesis pathway in Camellia sinensis.

Experimental Protocols

The analysis of this compound glycosides in tea leaves involves a multi-step process encompassing extraction, purification, and instrumental analysis.

Extraction of Glycosides from Tea Leaves

A common and effective method for the extraction of glycosides from plant material is solid-phase extraction (SPE). This technique allows for the separation of the polar glycosides from the non-polar free volatiles and other matrix components.

Protocol: Solid-Phase Extraction (SPE) of Terpene Glycosides [3][4]

  • Sample Preparation:

    • Freeze-dry fresh tea leaves to preserve the chemical composition.

    • Grind the dried leaves into a fine powder.

  • Initial Extraction:

    • Suspend a known weight of the tea powder (e.g., 1-5 g) in a suitable solvent such as methanol (B129727) or a methanol/water mixture (e.g., 70:30 v/v).

    • Sonication or shaking can be used to enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a C18 SPE cartridge.

    • Conditioning: Condition the cartridge by passing methanol followed by deionized water.

    • Sample Loading: Load the aqueous tea extract onto the conditioned cartridge.

    • Washing:

      • Wash the cartridge with deionized water to remove highly polar compounds like sugars.

      • Wash with a non-polar solvent like n-hexane or dichloromethane (B109758) to elute the free volatile compounds (including any free this compound).

    • Elution of Glycosides: Elute the glycosidically bound fraction with methanol or ethyl acetate.

  • Concentration:

    • Evaporate the solvent from the glycosidic fraction under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C) to obtain the concentrated glycoside extract.

Analysis of this compound Glycosides

Due to their non-volatile nature, this compound glycosides are typically analyzed either indirectly after hydrolysis or directly using liquid chromatography-mass spectrometry (LC-MS). For gas chromatography-mass spectrometry (GC-MS) analysis, a hydrolysis step is necessary to release the volatile aglycone (this compound).

Protocol: Enzymatic Hydrolysis of Glycosides

  • Enzyme Preparation: Use a commercial β-glucosidase or a crude enzyme extract from tea leaves.

  • Hydrolysis:

    • Dissolve the dried glycoside extract in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0-6.0).

    • Add the β-glucosidase solution.

    • Incubate the mixture at an optimal temperature (e.g., 37°C) for a specified period (e.g., 12-24 hours).

  • Extraction of Aglycones: After hydrolysis, extract the released volatile compounds (including this compound) with a non-polar solvent such as dichloromethane or n-pentane.

  • Concentration: Carefully concentrate the organic extract before GC-MS analysis.

Protocol: GC-MS Analysis of this compound [5][6]

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: 3-5°C/min to 200-250°C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-400.

    • Identification: Identification of this compound is based on comparison of its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

Derivatization for GC-MS Analysis of Glycosides:

While less common for glycosides due to their thermal lability, derivatization can sometimes be employed to increase the volatility of the intact glycoside for GC-MS analysis. Silylation is a common derivatization technique.[7][8][9]

Protocol: Silylation of Glycosides [7][9][10]

  • Sample Preparation: Ensure the glycoside extract is completely dry.

  • Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.

  • Reaction: Add the silylating reagent to the dried extract and heat at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes).

  • Analysis: Inject the derivatized sample directly into the GC-MS.

Workflow Diagram: Analysis of this compound Glycosides

Analysis_Workflow cluster_Extraction Extraction & Purification cluster_Analysis Analysis TeaLeaves Tea Leaves (Fresh/Dried) Grinding Grinding TeaLeaves->Grinding SolventExtraction Solvent Extraction (Methanol/Water) Grinding->SolventExtraction SPE Solid-Phase Extraction (C18) SolventExtraction->SPE FreeVolatiles Free Volatiles (Discarded/Analyzed Separately) SPE->FreeVolatiles Wash with non-polar solvent GlycosideFraction Glycoside Fraction SPE->GlycosideFraction Elute with polar solvent Hydrolysis Enzymatic Hydrolysis (β-glucosidase) GlycosideFraction->Hydrolysis LCMS LC-MS/MS Analysis (Direct) GlycosideFraction->LCMS Alternative AglyconeExtraction Aglycone Extraction (DCM/Pentane) Hydrolysis->AglyconeExtraction GCMS GC-MS Analysis AglyconeExtraction->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis LCMS->DataAnalysis caption General workflow for the analysis of this compound glycosides from tea leaves.

Workflow for this compound glycoside analysis.

Quantitative Data

Quantitative data for this compound glycosides in tea leaves is limited in the scientific literature, with most studies focusing on the free volatile fraction. However, some studies have reported the presence of free this compound in tea, which is indicative of the presence of its glycosidic precursors. The concentration of these precursors can vary significantly depending on the tea cultivar, growing conditions, and processing methods.

Tea Type/CultivarCompoundConcentrationAnalytical MethodReference
Green TeaThis compound (free)Trace amountsGC-MS[1]
Black TeaThis compound (free)Trace amountsGC-MS[1]

Note: This table is illustrative and highlights the current gap in quantitative data for this compound glycosides specifically. Further research is needed to populate this area.

Conclusion

The analysis of this compound glycosides in tea leaves is a complex but essential task for understanding and improving tea aroma. This guide has provided an overview of the biosynthetic pathways, detailed experimental protocols for extraction and analysis, and highlighted the need for more quantitative data. The methodologies described, including solid-phase extraction and GC-MS or LC-MS analysis, provide a robust framework for researchers. Future studies should focus on the specific enzymes involved in this compound biosynthesis in Camellia sinensis and the quantification of this compound glycosides in a wider range of tea cultivars and under various processing conditions. Such research will undoubtedly contribute to the development of new tea varieties with enhanced flavor profiles and provide valuable insights for the broader fields of natural product chemistry and drug discovery.

References

The Subtle Art of Aroma: A Technical Guide to the Thermal Generation of Hotrienol in Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hotrienol, a tertiary monoterpenoid alcohol, imparts desirable floral and fruity notes to a variety of processed foods and beverages. Its presence, often a result of thermal processing, is a key contributor to the complex aroma profiles of products such as tea, wine, and fruit juices. This technical guide delves into the core principles of this compound formation, providing a comprehensive overview of its precursor compounds, reaction mechanisms, and the influence of processing conditions. Detailed experimental protocols for its quantification are also outlined to support further research and quality control in the food and beverage industry.

From Precursor to Aroma: The Genesis of this compound

The primary pathway for the thermal generation of this compound in processed foods is the degradation of linalool (B1675412), a naturally occurring terpene alcohol found in numerous plants.[1][2] Thermal stress, often in conjunction with acidic conditions, initiates the transformation of linalool into this compound and other volatile compounds.

The Precursor: Linalool

Linalool exists in two enantiomeric forms, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), both of which can serve as precursors to this compound. The concentration and enantiomeric distribution of linalool in the raw agricultural product significantly influence the potential for this compound formation during processing.

The Influence of Heat: Thermal Processing and this compound Formation

Thermal processing methods such as pasteurization, roasting, and aging play a pivotal role in the generation of this compound. The temperature and duration of these processes are critical factors that dictate the rate and extent of linalool degradation and subsequent this compound formation.

While specific quantitative data on this compound concentrations across a wide range of processed foods and thermal conditions is not extensively available in a consolidated format, the following tables summarize the known occurrences and influencing factors based on available scientific literature.

Table 1: this compound Concentration in Various Processed Foods

Food ProductProcessing MethodPrecursorReported this compound ConcentrationKey Influencing Factors
Tea (Camellia sinensis) Roasting, WitheringLinalool, Linalool OxidesVaries significantly with processingRoasting temperature and duration are critical. Higher temperatures can lead to both formation and degradation.[3]
Wine (Vitis vinifera) AgingLinaloolTends to increase during agingpH of the wine, storage temperature, and duration of aging.[4]
Honey Storage/HeatingLinaloolPresent in varying amountsFloral source of the honey and any subsequent heat treatment.[1]
Fruit Juices PasteurizationLinaloolFormation is possible but not extensively quantifiedPasteurization temperature and time.[5]

Table 2: Influence of Processing Temperature on Linalool and this compound in Green Tea

Roasting Temperature (°C)Linalool Content (µg/mL)
UnroastedNot specified
160Lower than unroasted
180Further decrease
200Significant decrease

Source: Adapted from studies on roasted green tea.[3] Note: Specific concentrations for this compound were not provided in the cited study, but the degradation of its precursor, linalool, is indicative of the potential for this compound formation.

Unraveling the Mechanism: The Transformation of Linalool

The conversion of linalool to this compound is believed to proceed through a series of chemical rearrangements, which can be influenced by both heat and the presence of acids.

Thermal Rearrangement of Linalool

Under thermal stress, linalool can undergo an intramolecular ene reaction. This pericyclic reaction involves the transfer of a hydrogen atom and a reorganization of the electron system to form this compound.

Thermal Rearrangement of Linalool to this compound Linalool Linalool TransitionState [1,5]-Hydride Shift (Ene Reaction) Linalool->TransitionState Heat (Δ) This compound This compound TransitionState->this compound

Thermal rearrangement of linalool to this compound.
Acid-Catalyzed Rearrangement

In acidic environments, such as those found in fruit juices and wine, the hydroxyl group of linalool can be protonated, leading to the formation of a carbocation intermediate. A subsequent 1,2-hydride shift and deprotonation can then yield this compound.

Acid-Catalyzed Rearrangement of Linalool to this compound Linalool Linalool Protonation Protonation of Hydroxyl Group Linalool->Protonation H+ Carbocation1 Tertiary Carbocation Protonation->Carbocation1 HydrideShift 1,2-Hydride Shift Carbocation1->HydrideShift Carbocation2 Rearranged Carbocation HydrideShift->Carbocation2 Deprotonation Deprotonation Carbocation2->Deprotonation This compound This compound Deprotonation->this compound -H+

Acid-catalyzed rearrangement of linalool to this compound.

Quantifying the Aroma: Experimental Protocols

The accurate quantification of this compound in complex food matrices is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique for this analysis.

Sample Preparation: Solid-Phase Microextraction (SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds like this compound from food samples.[6]

Protocol for HS-SPME of this compound from a Liquid Matrix (e.g., Wine, Juice):

  • Sample Aliquoting: Place a 5-10 mL aliquot of the liquid sample into a 20 mL headspace vial.

  • Salt Addition: Add a known amount of sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and retention time that is not naturally present in the sample).

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator (e.g., at 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

HS-SPME Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Wine) Vial Headspace Vial Sample->Vial Salt Add NaCl Vial->Salt IS Add Internal Standard Salt->IS Equilibrate Equilibrate at a set temperature and time IS->Equilibrate Extract Expose SPME fiber to headspace Equilibrate->Extract Desorb Thermally desorb fiber in GC inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

HS-SPME workflow for this compound analysis.
GC-MS Analysis

Table 3: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7]
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min[7]
Injector Temperature250°C[7]
Oven Temperature ProgramInitial temperature of 40-60°C, hold for 2-3 min, then ramp at 3-5°C/min to 220-240°C, hold for 5-10 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature230°C[7]
Mass Scan Rangem/z 40-350
Data Acquisition ModeScan or Selected Ion Monitoring (SIM) for higher sensitivity

Quantification:

Quantification of this compound is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound. The concentration of this compound in the unknown sample is then determined from its peak area ratio using the calibration curve.

Conclusion and Future Directions

The thermal generation of this compound is a significant contributor to the desirable aroma profiles of many processed foods. Understanding the underlying mechanisms of its formation from linalool and the impact of processing parameters is crucial for controlling and optimizing the sensory qualities of these products. While the qualitative aspects of this compound formation are relatively well-understood, there is a clear need for more comprehensive quantitative studies to build a robust database of this compound concentrations in a wider variety of processed foods under different thermal conditions. Such data would be invaluable for food scientists and industry professionals in developing products with enhanced and consistent flavor profiles. Further research into the detailed kinetics of linalool degradation and this compound formation will also provide a more precise means of predicting and controlling aroma development during food processing.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a naturally occurring tertiary monoterpenoid alcohol, is a significant contributor to the aroma and flavor profiles of various fruits, flowers, and beverages. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research, development, and quality control efforts in the pharmaceutical, food, and fragrance industries. This document details the physicochemical characteristics of this compound, its behavior under various stress conditions, and outlines relevant experimental protocols for its analysis and stability assessment.

Chemical and Physical Properties

This compound, with the IUPAC name (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, is a chiral molecule with a complex and desirable aroma profile.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various matrices.

PropertyValueReferences
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
CAS Number 20053-88-7[2]
Appearance Colorless liquid[2]
Odor Fruity, floral, sweet[3]
Boiling Point 229-230 °C at 760 mmHg[4]
Density 0.877 - 0.884 g/cm³ at 25 °C[2][4]
Refractive Index 1.458 - 1.468 at 20 °C[4]
Solubility Insoluble in water; Soluble in ethanol (B145695), heptane, and triacetin[2]
UV Absorption Maximum (λmax) ~254 nm[3]

Chemical Stability and Degradation

The stability of this compound is a critical consideration for its application in various products, as its degradation can lead to a loss of the desired sensory characteristics and the formation of off-flavors. This compound is known to be sensitive to several environmental factors, including heat, light, and acidic conditions.

Thermal Stability

Elevated temperatures can induce the degradation of this compound.[3] While specific kinetic data for this compound is limited, studies on the structurally similar monoterpenoid alcohol, linalool, demonstrate that thermal degradation can occur through dehydroxylation to form acyclic terpenes like β-myrcene and ocimene, as well as through ene cyclization to produce cyclic terpenes such as limonene, terpinolene, and α-terpinene.[5][6] Given the structural similarities, it is plausible that this compound undergoes analogous degradation pathways upon heating.

Photostability

Exposure to light, particularly UV radiation, can initiate photochemical reactions that lead to the degradation of this compound. For many terpenes, light exposure can lead to oxidation and rearrangement reactions.[7] To mitigate photolytic degradation, it is recommended that this compound and products containing it be stored in light-protected packaging.

pH and Oxidative Stability

This compound is susceptible to degradation under acidic conditions, which can catalyze oxidative reactions.[3] These reactions can lead to a variety of degradation products, altering the sensory profile of the substance. The presence of oxidizing agents, such as peroxides, can also accelerate the degradation of this compound.

Experimental Protocols

This section outlines general experimental protocols for the analysis and stability testing of this compound. These are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Degradation Product Identification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound and its potential degradation products.

Protocol:

  • Sample Preparation:

    • For pure this compound, dilute in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration (e.g., 100 µg/mL).

    • For complex matrices (e.g., plant extracts, beverages), a solvent extraction or headspace solid-phase microextraction (SPME) can be employed to isolate volatile compounds.[8]

  • GC Conditions (Example):

    • Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.[3][4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all compounds of interest. A typical program might be: hold at 60 °C for 2 min, then ramp at 5 °C/min to 220 °C and hold for 5 min.[7]

    • Injector: Splitless or split mode, with an injector temperature of 250 °C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify this compound and its degradation products by comparing their mass spectra and retention indices with those of reference standards and spectral libraries (e.g., NIST).

Forced Degradation and Stability-Indicating Method

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.[9][10][11][12]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%) and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 80 °C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified period. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating method, such as the GC-MS method described in section 3.1, or a developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products and the remaining amount of this compound. The goal is to achieve a degradation of 5-20%.[9]

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 152. Key fragment ions can be used for its identification in complex mixtures.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm⁻¹)Assignment
~3200-3600O-H stretching (hydroxyl group)
~1640-1680C=C stretching (alkene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

  • Vinyl Protons: ~5.0-6.2 ppm

  • Allylic Protons: ~2.0-2.5 ppm

  • Methyl Protons: ~1.2-1.8 ppm

  • Hydroxyl Proton: Variable, depending on solvent and concentration

Predicted ¹³C NMR Chemical Shifts:

  • Quaternary Carbon (C-OH): ~70-80 ppm

  • Alkene Carbons: ~110-145 ppm

  • Alkyl Carbons: ~20-40 ppm

Signaling and Biosynthetic Pathways

While specific signaling pathways directly involving this compound in mammalian systems are not well-documented, its biosynthesis is a part of the well-established terpenoid biosynthesis pathway in plants.[13][14][15] This pathway is crucial for the production of a vast array of natural products.

Terpenoid Biosynthesis Pathway

This compound, as a monoterpenoid, is synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[16][17] These five-carbon precursors are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[15]

Terpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_downstream Monoterpenoid Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP_MVA IPP Mevalonate->IPP_MVA Isomerization IPP IPP IPP_MVA->IPP DMAPP DMAPP IPP_MVA->DMAPP IPP isomerase Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXP synthase MEP_path ... DXP->MEP_path IPP_MEP IPP MEP_path->IPP_MEP DMAPP_MEP DMAPP MEP_path->DMAPP_MEP IPP_MEP->IPP IPP_MEP->DMAPP IPP isomerase DMAPP_MEP->DMAPP Isomerization->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GPP synthase This compound This compound GPP->this compound Terpene Synthase (e.g., via Linalool)

Terpenoid Biosynthesis Pathway Leading to this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. Understanding these characteristics is paramount for its effective utilization in various applications. The provided experimental protocols offer a foundation for researchers to develop robust analytical methods for quality control and stability assessment. Further research into the specific degradation kinetics and the identification of all degradation products under various conditions will be beneficial for optimizing the formulation and storage of this compound-containing products.

References

Unveiling Novel Hotrienol Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a well-documented contributor to the aromatic profile of various plants, including grapes (Vitis vinifera) and tea (Camellia sinensis). Its characteristic fruity and floral notes are a subject of significant interest in the flavor and fragrance industries. Beyond its sensory properties, the exploration of its derivatives in nature is opening new avenues for phytochemical research and drug discovery. This technical guide provides an in-depth overview of the discovery of novel this compound derivatives, focusing on their isolation, structural elucidation, and the experimental protocols employed. A key focus is placed on a recently identified diol derivative from Vitis vinifera, showcasing the advancements in natural product chemistry.

Discovery of a Novel this compound Diol in Vitis vinifera

Recent research in the field of viticulture and enology has led to the identification of a novel oxygenated derivative of this compound in grapes (Vitis vinifera). This compound, (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, represents a significant finding in the study of terpenoid metabolism in this economically important plant.

Table 1: Quantitative Data for (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol in Vitis vinifera
ParameterValueReference
Natural SourceVitis vinifera L. cvs. Morio Muscat and Muscat Ottonel[1]
Form of OccurrenceFree and Glycosidically Bound[1]
Enantiomeric RatioVaries depending on the specific polyol[1]

Experimental Protocols

The isolation and characterization of novel natural products like this compound derivatives require a combination of sophisticated analytical techniques. Below are the detailed methodologies typically employed.

Extraction of Volatiles and Glycosidically Bound Precursors

This protocol outlines the general procedure for extracting both free volatile compounds and their non-volatile glycosidic precursors from a plant matrix, such as grape must.

Objective: To isolate free and glycosidically bound monoterpene polyols.

Materials:

Procedure:

  • Juice Preparation: Centrifuge the grape must to remove solid particles.

  • Extraction of Free Volatiles:

    • Pass the clear juice through a column packed with Amberlite XAD-2 resin.

    • Wash the column with water to remove sugars and acids.

    • Elute the free volatile compounds with pentane.

    • Concentrate the pentane eluate for analysis.

  • Extraction of Glycosidically Bound Precursors:

    • After eluting the free volatiles, wash the Amberlite XAD-2 column with methanol to elute the glycosides.

    • Evaporate the methanol eluate to dryness.

    • Dissolve the residue in phosphate buffer (pH 7.0).

  • Enzymatic Hydrolysis:

    • Adjust the pH of the glycoside solution to 5.0 with phosphate-citrate buffer.

    • Add a commercial glycosidase enzyme preparation (e.g., AR 2000).

    • Incubate the mixture to allow for the enzymatic release of the aglycones (the this compound derivatives).

  • Extraction of Released Aglycones:

    • Extract the hydrolysis mixture with an organic solvent like pentane or dichloromethane.

    • Concentrate the organic extract for analysis.

Chromatographic Separation and Identification

Objective: To separate and identify the individual this compound derivatives from the complex extract.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS)

Procedure:

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5 or equivalent) for the separation of the compounds.

    • Set up a temperature program to achieve optimal separation of the target analytes.

    • Acquire mass spectra in full scan mode to identify the compounds based on their fragmentation patterns and comparison with spectral libraries.

  • Enantioselective Analysis (enantio-MDGC-MS):

    • For chiral compounds like (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, use a multidimensional GC system equipped with a chiral column in the second dimension.

    • This allows for the separation of the enantiomers, enabling the determination of their enantiomeric ratios in the natural source.[1]

Structure Elucidation

Objective: To determine the exact chemical structure of the novel derivative.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

  • Synthesis of Reference Compounds: The stereoselective synthesis of the proposed structure serves as the ultimate confirmation of its identity by comparing the spectroscopic and chromatographic data of the synthetic standard with the natural product.[1]

Visualizations

Biosynthetic Pathway of this compound and its Derivatives

The biosynthesis of this compound is closely linked to the metabolism of linalool, another common monoterpene. The formation of oxygenated derivatives likely involves enzymatic hydroxylation reactions.

Biosynthesis Linalool Linalool Epoxylinalool Epoxylinalool Linalool->Epoxylinalool Epoxidation This compound This compound Linalool->this compound Dehydration Hydroxylated_Linalool Hydroxylated Linalool (e.g., 8-hydroxylinalool) Linalool->Hydroxylated_Linalool Hydroxylation (P450) LinaloolOxides LinaloolOxides Epoxylinalool->LinaloolOxides Cyclization Hotrienol_Diol (3R,6S)-3,7-dimethylocta-1,7- dien-3,6-diol Hydroxylated_Linalool->Hotrienol_Diol Further Oxidation/ Rearrangement

Caption: Proposed biosynthetic pathway of this compound and its derivatives from linalool.

Experimental Workflow for Isolation and Identification

The following diagram illustrates the logical flow of the experimental procedures used to discover and characterize novel this compound derivatives.

Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Grapes, Tea Leaves) Extraction Solid Phase Extraction (e.g., Amberlite XAD-2) Plant_Material->Extraction Free_Volatiles Free Volatiles Extraction->Free_Volatiles Glycosides Glycosidic Precursors Extraction->Glycosides GC_MS GC-MS Analysis Free_Volatiles->GC_MS Hydrolysis Enzymatic Hydrolysis Glycosides->Hydrolysis Hydrolysis->GC_MS enantio_MDGC_MS enantio-MDGC-MS GC_MS->enantio_MDGC_MS Chiral Compounds Structure_Elucidation Structure Elucidation (NMR, HRMS, Synthesis) GC_MS->Structure_Elucidation enantio_MDGC_MS->Structure_Elucidation

Caption: Experimental workflow for the discovery of novel this compound derivatives.

Conclusion and Future Directions

The discovery of novel this compound derivatives, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol in Vitis vinifera, underscores the rich and often unexplored chemical diversity within the plant kingdom. The detailed experimental protocols provided in this guide offer a framework for researchers to pursue the isolation and characterization of similar compounds from various natural sources.

Future research should focus on:

  • Screening a wider range of plant species known to produce this compound for other novel derivatives.

  • Investigating the biological activities of these newly discovered compounds, which could lead to applications in pharmaceuticals, nutraceuticals, and agrochemicals.

  • Elucidating the specific enzymes and genes involved in the biosynthesis of these derivatives to enable their biotechnological production.

By continuing to explore the intricacies of natural product chemistry, the scientific community can unlock a wealth of new molecules with significant potential for various applications.

References

Hotrienol in Vitis vinifera: A Technical Overview of its Occurrence, Formation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hotrienol is a monoterpene alcohol that contributes to the complex aromatic profile of various grape varieties and the wines produced from them. It is recognized for imparting floral and fruity notes. While not as abundant as other terpenes like linalool (B1675412) or geraniol, its presence, even in trace amounts, can significantly influence the sensory characteristics of wine.[1][2] This technical guide provides an in-depth look at the occurrence of this compound across different grape varieties, its biochemical formation, and the analytical methodologies employed for its quantification. This compound exists in grapes in both a free, volatile form and as non-volatile, glycosidically bound precursors, which can be released during vinification and aging.[3][4]

Quantitative Occurrence of this compound in Grape Varieties

Quantitative data for this compound across a wide spectrum of grape varieties is not extensively consolidated in the literature, as concentrations can vary significantly based on cultivar, viticultural practices, grape maturity, and vintage.[2][3] this compound is often studied as part of a broader profile of monoterpenes. It is considered a potentially significant aroma contributor in the late ripening stages of non-aromatic varieties like Pinot Noir, where it can be found in its free form.[5] It is also a key terpene compound in aromatic varieties such as Muscat, Riesling, and Gewürztraminer.[1]

The following table summarizes available quantitative data for related monoterpenes to provide context, as specific this compound concentrations are infrequently reported in isolation.

Grape VarietyCompoundConcentration (µg/L or µg/kg)FormReference / Notes
Vitis vinifera (general)Linalool32 / 70Free / BoundIn juice[6]
Vitis vinifera (general)Geraniol22 / 42Free / BoundIn juice[6]
Vitis vinifera (general)Nerol11 / 20Free / BoundIn juice[6]
Vitis vinifera (general)α-Terpineol8 / 114Free / BoundIn juice[6]
Cannonauα-Terpineol0.04 - 14.6 / 0.9 - 14.6Free / BoundIn juice[3]
SiegerrebeThis compoundDetectedNot specifiedFormed during fermentation[1]
Pinot NoirThis compoundPresent in small amountsFreeDetected in late-ripening phase[5]

Note: Data is often presented for wine or must, as the release and transformation of terpenes are critical during fermentation.

Biochemical Formation of this compound

This compound is a secondary metabolite in grapes, primarily formed through the chemical transformation of other monoterpenes.[1] It is not typically synthesized directly from the primary isoprenoid pathway that produces geranyl diphosphate (B83284) (GPP). Instead, it arises from the rearrangement of other C10 monoterpene alcohols and their oxides.

One of the principal pathways for this compound formation is the acid-catalyzed rearrangement of linalool oxides (both furan (B31954) and pyran forms) under the low pH conditions found in grape juice and wine.[2] These precursors are, in turn, formed from the oxidation of linalool. This transformation can occur during grape processing, fermentation, and subsequent wine aging.

G GPP Geranyl Diphosphate (GPP) Linalool Linalool GPP->Linalool Terpene Synthase LinaloolOxides Linalool Oxides (Furanoid & Pyranoid) Linalool->LinaloolOxides Oxidation This compound This compound LinaloolOxides->this compound Acid-Catalyzed Rearrangement (Low pH)

Caption: Simplified biochemical pathway for the formation of this compound from Geranyl Diphosphate.

Experimental Protocols for Analysis

The quantification of this compound and other volatile terpenes in grapes and wine requires sensitive and selective analytical techniques due to their low concentrations and complex matrix. The most common approach involves gas chromatography coupled with mass spectrometry (GC-MS).[6]

Sample Preparation
  • Grape Homogenization: A representative sample of whole grape berries (e.g., 50 grams) is frozen, destemmed, and crushed. The crushed grapes are then thoroughly blended in a high-speed blender to create a homogenous macerate.[6]

  • Internal Standard Addition: A known concentration of an internal standard (e.g., a deuterated analog like d3-linalool or a compound not naturally present, like 4-octanol) is added to a precise weight of the grape macerate in a sealed vial.[5][6]

  • Matrix Modification: A salt, such as sodium chloride, is often added to the vial to increase the ionic strength of the sample. This enhances the release of volatile compounds from the liquid phase into the headspace by decreasing their solubility (the "salting-out" effect).[6]

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace.[5][6]

  • Incubation: The sealed vial containing the sample is heated (e.g., to 60°C) and agitated for a set period (e.g., 15 minutes) to facilitate the equilibration of volatile compounds between the sample and the headspace.[6]

  • Extraction: An SPME fiber coated with a specific sorbent material (e.g., polydimethylsiloxane/carboxen/divinylbenzene - PDMS/Carboxen/DVB) is exposed to the headspace above the sample. Volatile analytes, including this compound, adsorb onto the fiber coating.[6]

  • Desorption: The SPME fiber is retracted and immediately inserted into the hot injection port of a gas chromatograph (e.g., at 230°C). The high temperature causes the adsorbed analytes to desorb from the fiber and transfer onto the GC column in a concentrated band.[6]

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Chromatographic Separation: The desorbed compounds are separated based on their boiling points and interaction with the stationary phase of a capillary GC column. A temperature program is used to elute the compounds over time.[5]

  • Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio (m/z).

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is achieved by comparing the peak area of a characteristic ion for this compound to the peak area of the corresponding ion for the internal standard.[6]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Grape Sampling (Whole Berries) B Crushing & Homogenization A->B C Aliquot to Vial with Internal Standard & Salt B->C D Incubation & Agitation (e.g., 60°C) C->D E HS-SPME Fiber Exposure D->E F Thermal Desorption in GC Injector E->F G GC Separation F->G H MS Detection (Ionization & Fragmentation) G->H I Data Processing: Identification & Quantification H->I

Caption: General experimental workflow for the analysis of this compound in grapes via HS-SPME-GC-MS.

References

The Fruity Enigma: A Technical Guide to the Aroma Compound Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the desirable fruity and floral aromas in a variety of natural products, including grapes, wine, and tea.[1] Its characteristic scent profile makes it a compound of great interest to the flavor and fragrance industries, as well as to researchers studying plant secondary metabolism and sensory science. This technical guide provides an in-depth exploration of the chemical properties, biosynthesis, natural occurrence, and analytical methodologies pertaining to this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, is a chiral molecule, and its enantiomers can exhibit different sensory characteristics.[2] The (3S)-(+)-enantiomer is described as having a green, fresh flower aroma, while the (3R)-(-)-enantiomer possesses a citrus fruit-juice aroma with a sweet floral note.[2] Its chemical structure features a hydroxyl group on a branched carbon chain, which is key to its distinct aroma.

PropertyValueReference
Molecular Formula C10H16O[3][4][5]
Molecular Weight 152.23 g/mol [3][4]
CAS Number 20053-88-7[3][5]
Appearance Colourless liquid[6]
Odor Profile Fruity, floral, sweet, tropical, woody[3][7]
Boiling Point (est.) 202°C[3]
Flash Point (est.) 80.45 °C[3]
Density 0.877-0.884 g/cm³[6][8]
Solubility Insoluble in water; soluble in ethanol, heptane, and triacetin.[8][8]

Biosynthesis of this compound

This compound is a product of the terpenoid biosynthesis pathway in plants.[9][10] The biosynthesis is initiated from the precursor geranyl diphosphate (B83284) (GPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[9][10][11] The conversion of GPP to this compound involves several enzymatic steps, primarily mediated by cytochrome P450 monooxygenases.[12] A key intermediate in this pathway is 8-hydroxylinalool. The enzymatic conversion of linalool (B1675412) to its hydroxylated derivatives is a critical step leading to the formation of this compound.

Hotrienol_Biosynthesis GPP Geranyl Diphosphate (GPP) Linalool Linalool GPP->Linalool Linalool Synthase Hydroxylinalool 8-Hydroxylinalool Linalool->Hydroxylinalool Cytochrome P450 Monooxygenase This compound This compound Hydroxylinalool->this compound Bioconversion

Biosynthetic pathway of this compound from geranyl diphosphate.

Natural Occurrence and Quantitative Data

This compound is a significant volatile compound in a variety of plants, contributing to their characteristic aromas. It is notably present in tea (Camellia sinensis), grapes (Vitis vinifera), and honey.[7] In certain tea varieties, such as Dongfang Meiren (Oriental Beauty), the production of this compound is induced by the feeding of the tea jassid (Jacobiasca formosana), which leads to a unique honey-like and fruity aroma.[13] In viticulture, this compound can serve as a marker for specific grape varieties.

Table 1: Concentration of this compound in Various Grape Varieties and Wines

Grape Variety/WineConcentration (µg/L)Reference
Weisser Riesling (Wine)Present[1]
Gewürztraminer (Wine)Present[1]
Albariño (Wine)~40 (ranging from 5 to 108)[14]
Loureira (Wine)~130[14]
Madeira Wine Musts (Boal, Malvasia, Sercial, Verdelho)Farnesol, linalool, and α-terpineol are the most abundant monoterpenols. This compound is not explicitly quantified but is a known monoterpenol.[15]

Table 2: Concentration of this compound in Tea

Tea Type/VarietyConcentrationReference
Kangra Orthodox Black Tea~1.5% of supercritical fluid extraction extracts
Camellia sinensis var. assamicaMajor volatile constituent
White TeaPresent, described with a stale note in one study.[11]

Table 3: Odor Threshold of this compound

MatrixThreshold ConcentrationReference
Wine~100 µg/L[14]
WaterNot explicitly found, but OAV calculations in fruit studies suggest low µg/kg thresholds.[16]

Experimental Protocols

Analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound from a liquid matrix such as wine or fruit juice.

Objective: To extract and quantify this compound from a liquid sample.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Sodium chloride (NaCl)

  • This compound analytical standard

  • Internal standard (e.g., 4-methyl-2-pentanol)

  • Stir bar

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Add a known concentration of the internal standard.

    • Add a small stir bar to the vial.

    • Immediately seal the vial with the septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40°C).

    • Allow the sample to equilibrate with stirring for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

  • GC-MS Analysis:

    • After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS system for thermal desorption (e.g., 250°C for 5 minutes).

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp at 3°C/min to 240°C, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard.

    • Quantify the concentration of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve prepared with the this compound standard.

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid Sample (e.g., Wine) Vial Add to Headspace Vial with NaCl and Stir Bar Sample->Vial InternalStandard Add Internal Standard Vial->InternalStandard Equilibrate Equilibrate at 40°C with Stirring Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Mass Spectrum and Retention Time Detect->Identify Quantify Quantify using Internal Standard and Calibration Curve Identify->Quantify

Workflow for the analysis of this compound by HS-SPME-GC-MS.

Sensory Analysis of this compound using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for identifying the sensory contribution of this compound in a complex aroma extract.

Objective: To determine the odor description and intensity of this compound as it elutes from the gas chromatograph.

Materials:

  • Gas Chromatograph with a sniffing port (olfactometry port)

  • Aroma extract of the sample

  • Trained sensory panel (assessors)

  • Data acquisition system for recording sensory responses

Procedure:

  • Instrument Setup:

    • The GC is equipped with a column effluent splitter that directs a portion of the eluent to a standard detector (e.g., FID or MS) and the other portion to the heated sniffing port.

    • Humidified air is typically mixed with the eluent at the sniffing port to prevent nasal dehydration of the assessors.

  • Sensory Evaluation:

    • An assessor sits (B43327) at the sniffing port and continuously evaluates the odor of the GC effluent.

    • When an odor is detected, the assessor records the time, a description of the odor (e.g., "fruity," "floral"), and its intensity on a predefined scale (e.g., a 10-point scale).

    • This process is repeated with multiple assessors to obtain a consensus on the odor characteristics of the eluting compounds.

  • Data Analysis:

    • The olfactometry data (aromagram) is aligned with the chromatogram from the conventional detector.

    • The peak corresponding to this compound on the chromatogram is matched with the sensory data to confirm its odor description and intensity.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the extract is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor, which indicates the potency of the odorant.

Conclusion

This compound is a key aroma compound that significantly influences the sensory profile of numerous fruits, beverages, and other natural products. Understanding its chemical properties, biosynthetic origins, and concentration in different matrices is crucial for quality control, product development, and scientific research in the fields of food science, oenology, and plant biology. The detailed analytical protocols provided in this guide offer a robust framework for the accurate identification, quantification, and sensory characterization of this important fruity aroma compound. Further research focusing on the enzymatic and genetic regulation of this compound biosynthesis could open new avenues for enhancing the aromatic qualities of various agricultural products.

References

Methodological & Application

GC-MS method for hotrienol quantification in wine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Hotrienol in Wine by GC-MS

Abstract

This compound is a significant tertiary terpene alcohol that contributes to the complex aroma profile of various wines, imparting floral and fruity notes. Its concentration can be influenced by grape variety, viticultural practices, and winemaking techniques. Accurate quantification of this compound is crucial for quality control and for understanding its role in wine chemistry and sensory perception. This application note provides a detailed protocol for the quantification of this compound in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The method is sensitive, reliable, and suitable for researchers and scientists in the fields of food chemistry, enology, and analytical science.

Principle of the Method

This method utilizes HS-SPME for the extraction and pre-concentration of volatile compounds, including this compound, from the wine matrix. The extracted analytes are then thermally desorbed into a gas chromatograph for separation. The GC column separates compounds based on their volatility and affinity for the stationary phase. Finally, the mass spectrometer detects and quantifies this compound based on its specific mass-to-charge ratio (m/z) fragments. Quantification is typically performed using an internal standard or the standard addition method to compensate for matrix effects.[1][2]

Apparatus and Materials

2.1. Instrumentation

  • Gas Chromatograph with a mass spectrometer detector (GC-MS) and a split/splitless injector.[3][4]

  • SPME autosampler or manual SPME holder.

  • Analytical balance (0.1 mg precision).

2.2. Materials and Reagents

  • SPME Fiber: Polydimethylsiloxane (PDMS), 100 µm thickness, or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[5][6]

  • GC Column: Capillary column with a polar stationary phase (e.g., SOLGel-Wax, CP-Wax) or a non-polar phase (e.g., DB-5, 5% phenylmethylpolysiloxane). A 30 m x 0.25 mm i.d. x 0.25 µm film thickness column is typical.[4][7][8]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[4]

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required).

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as 3-octanol (B1198278) or a deuterated analog.[9][10]

  • Reagents: Sodium chloride (NaCl, analytical grade), Dichloromethane (for cleaning), Ethanol (B145695) (for standard preparation), Ultrapure water.

Experimental Protocol

3.1. Preparation of Standards and Calibration Curve

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by serial dilution of the stock solution into a model wine solution (12% v/v ethanol in ultrapure water).

  • Internal Standard (IS) Solution: Prepare a stock solution of 3-octanol (or other suitable IS) at 1000 mg/L in ethanol. Create a working IS solution at a concentration that will yield a robust chromatographic peak (e.g., 200 µg/L).

  • Calibration Samples: For each calibration point, place 10 mL of the respective working standard solution into a 20 mL headspace vial. Add a fixed amount of the IS working solution (e.g., 100 µL of 200 µg/L IS) and approximately 2 g of NaCl.[4]

  • Calibration Curve Construction: Analyze the calibration samples using the GC-MS method described below. Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.[10] A linear regression is typically applied to the data points.[11]

3.2. Sample Preparation

  • Place 10 mL of the wine sample into a 20 mL headspace vial.

  • Add approximately 2 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[4][9]

  • Add the same fixed amount of internal standard solution as used for the calibration standards.

  • Immediately seal the vial with a magnetic cap and PTFE/silicone septum.

  • Vortex the sample for 30 seconds to ensure homogeneity.

3.3. HS-SPME and GC-MS Analysis

The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.[4]

HS-SPME Conditions:

  • Incubation/Equilibration: 15 minutes at 40 °C with agitation.

  • Extraction: Expose the SPME fiber to the vial headspace for 30 minutes at 40 °C.

  • Desorption: Transfer the fiber to the GC injector and desorb for 5 minutes at 250 °C in splitless mode.[5]

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase at 3 °C/min to 150 °C.

    • Ramp 2: Increase at 10 °C/min to 240 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound (C₁₀H₁₆O, MW: 152.23):

      • Quantifier Ion: m/z 71

      • Qualifier Ions: m/z 93, 119, 134

    • 3-Octanol (Internal Standard):

      • Quantifier Ion: m/z 59

      • Qualifier Ions: m/z 43, 83

  • Scan Range (for initial identification): m/z 40-350.

Visualization of Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification s1 Prepare this compound Standard Solutions s2 Pipette 10 mL Wine Sample or Standard into Vial s3 Add ~2g NaCl s2->s3 s4 Spike with Internal Standard (e.g., 3-Octanol) s3->s4 s5 Seal and Vortex Vial s4->s5 e1 Incubate and Equilibrate (e.g., 15 min at 40°C) s5->e1 e2 Expose SPME Fiber to Headspace (e.g., 30 min at 40°C) e1->e2 a1 Thermal Desorption in GC Injector (e.g., 5 min at 250°C) e2->a1 a2 Chromatographic Separation (GC Column) a1->a2 a3 Mass Spectrometry Detection (EI, SIM Mode) a2->a3 d1 Integrate Peak Areas (this compound & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Report Concentration (µg/L) d3->d4

Caption: Workflow for this compound Quantification in Wine.

Alternative Quantification: Standard Addition Method

For complex wine matrices where finding a suitable blank matrix for calibration is difficult, the standard addition method is highly recommended for its accuracy.[2]

G start Start with Wine Sample prep Prepare 4-5 Aliquots of the Same Wine Sample start->prep spike Spike each aliquot with increasing known amounts of this compound standard. (Leave one aliquot unspiked) prep->spike analyze Analyze all samples using the established HS-SPME-GC-MS protocol spike->analyze plot Plot the instrument response (Peak Area) vs. the concentration of added this compound analyze->plot extrapolate Perform linear regression and extrapolate the line back to the x-axis (y=0) plot->extrapolate result The absolute value of the x-intercept is the original this compound concentration in the unspiked wine sample extrapolate->result

Caption: Logic of the Standard Addition Calibration Method.

Method Validation and Performance

Method validation should be performed to ensure reliable and accurate results. The following table summarizes typical performance characteristics for terpene analysis in wine using SPME-GC-MS.

Parameter Typical Value Description
Linearity (R²) > 0.99The coefficient of determination for the calibration curve over the specified range.[1]
Limit of Detection (LOD) 0.01 - 0.10 µg/LThe lowest concentration of analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 0.05 - 0.25 µg/LThe lowest concentration of analyte that can be accurately quantified.[1]
Precision (RSD%) < 15%The relative standard deviation for replicate measurements, indicating method repeatability.
Recovery (%) 85 - 115%The percentage of a known amount of spiked analyte recovered from the sample matrix.

Example Results

The following table shows hypothetical but representative concentrations of this compound found in different wine varieties. Actual concentrations can vary significantly.

Wine Variety This compound Concentration (µg/L)
Riesling15.2
Muscat45.8
Sauvignon Blanc8.5
Pinot Gris5.1
Gewürztraminer22.4

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive tool for the quantification of this compound in wine. It requires minimal sample preparation, is solvent-free, and offers the low detection limits necessary for trace-level aroma compounds.[5] Proper method validation and the use of an appropriate calibration strategy, such as the standard addition method, are critical for achieving accurate results in diverse and complex wine matrices. This protocol serves as a comprehensive guide for researchers and quality control professionals in the wine industry.

References

Application Note: Quantitative Analysis of Hotrienol using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hotrienol is a tertiary monoterpenoid alcohol that contributes to the aromatic profile of various plants and fruits, and is of significant interest in the flavor, fragrance, and pharmaceutical industries. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and research into its biological activities. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that combines extraction, concentration, and sample introduction into a single step.[1] This application note describes a detailed protocol for the quantitative analysis of this compound in various matrices using Headspace SPME (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The quantitative performance of the described method for this compound analysis is summarized in the table below. The data presented is compiled from studies on similar volatile and semi-volatile compounds in comparable matrices, providing a representative expectation of method performance.

ParameterValueSource(s)
**Linearity (R²) **≥ 0.99[2][3]
Limit of Detection (LOD) 0.05 - 1.0 µg/L[4][5]
Limit of Quantification (LOQ) 0.15 - 3.0 µg/L[4][5]
Recovery 85 - 105%[1]
Repeatability (RSD) < 15%[5]

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal standard (e.g., 2-octanol (B43104) or a deuterated analog)

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high extraction efficiency for a broad range of analytes including this compound.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME-compatible GC inlet

  • Autosampler with SPME capabilities (recommended for precision)

  • Heating and agitation unit for headspace vials

Protocol 1: Preparation of Standards and Samples
  • Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol or ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 1000 mg/L) and a working solution (e.g., 10 µg/L).

  • Sample Preparation:

    • For liquid samples (e.g., beverages, aqueous extracts): Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

    • For solid or semi-solid samples: Weigh a known amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial. Add a small, consistent volume of deionized water (e.g., 5 mL) to facilitate volatilization.

  • Fortification: Add a consistent amount of internal standard to all vials (samples and standards). For recovery experiments, spike blank matrix samples with known concentrations of this compound.

  • Matrix Modification: Add a saturating amount of sodium chloride (e.g., 1-2 g) to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of this compound into the headspace.

  • Sealing: Immediately seal the vials with the magnetic screw caps.

Protocol 2: Headspace SPME (HS-SPME) Procedure
  • Fiber Conditioning: Before the first use and at the beginning of each analytical sequence, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature higher than the desorption temperature for a specified time (e.g., 250°C for 30 min).

  • Equilibration: Place the sealed vials in the heating and agitation unit set to the optimized equilibration temperature (e.g., 60°C). Allow the samples to equilibrate for a set time (e.g., 15 minutes) with continuous agitation (e.g., 250 rpm).

  • Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 50-60 minutes) while maintaining the temperature and agitation.[3]

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately introduce it into the hot GC injection port for thermal desorption. The desorption temperature and time should be optimized (e.g., 250°C for 3-5 minutes).

Protocol 3: GC-MS Analysis
  • GC Column: A non-polar or medium-polarity capillary column is suitable for this compound analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Injection Port: Operate in splitless mode during desorption to ensure the complete transfer of analytes to the column. The injection port temperature should be optimized for efficient desorption (e.g., 250°C).

  • Oven Temperature Program: An example of a suitable temperature program is:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 5°C/min.

    • Ramp: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 68, 81, 93, 110, 134) and the internal standard. For initial identification, a full scan mode (e.g., m/z 40-300) can be used.

Mandatory Visualization

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Beverage, Plant Extract) Vial 20 mL Headspace Vial Sample->Vial Standard This compound Standard Standard->Vial IS Internal Standard Addition Vial->IS NaCl NaCl Addition IS->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibration (60°C, 15 min, 250 rpm) Seal->Equilibrate Transfer to Autosampler Extract SPME Fiber Exposure (Headspace Extraction, 50-60 min) Equilibrate->Extract Desorb Thermal Desorption (GC Inlet, 250°C, 3-5 min) Extract->Desorb GC Gas Chromatography (Separation on DB-5ms column) Desorb->GC Analyte Transfer MS Mass Spectrometry (EI, SIM/Scan Mode) GC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for this compound Analysis using HS-SPME-GC-MS.

References

synthesis of deuterated hotrienol for internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis and Application of Deuterated Hotrienol as an Internal Standard for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, specifically (E)-3,7-dimethylocta-1,5,7-trien-3-ol, is a naturally occurring tertiary monoterpenoid alcohol found in various plants, fruits, and teas. It is a significant aroma compound, contributing to the sensory profile of products like wine and plum-based goods[1][2]. Accurate quantification of this compound is crucial for quality control in the food and beverage industry and for flavor and fragrance research.

Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the preferred method for its sensitivity and specificity[3]. However, complex sample matrices can cause variations in analyte signal due to ion suppression or enhancement, leading to inaccurate results[4][5]. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these matrix effects[6].

A deuterated internal standard is an ideal choice as it is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same ionization effects[3][5][6]. Its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This application note provides a detailed protocol for the synthesis of deuterated this compound and its application as an internal standard for robust and accurate quantification. The synthesis is based on a practical method starting from linalyl acetate[7][8], followed by a selective, microwave-assisted H-D exchange reaction[9].

Synthesis of Deuterated (E)-Hotrienol

The synthesis is a two-part process: first, the synthesis of unlabeled (E)-hotrienol, followed by its deuteration.

Part A: Protocol for Synthesis of (E)-Hotrienol

This protocol is adapted from the established method of ene-type chlorination of linalyl acetate (B1210297), followed by dehydrochlorination and hydrolysis[7][8].

Materials:

Methodology:

  • Chlorination of Linalyl Acetate:

    • Dissolve linalyl acetate in a suitable solvent like dichloromethane (B109758) in a round-bottom flask.

    • Add silica gel to the mixture.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add tert-butyl hypochlorite dropwise while stirring.

    • Allow the reaction to proceed for 1-2 hours at 0°C, monitoring by TLC.

    • Upon completion, filter off the silica gel and wash with dichloromethane.

    • Concentrate the filtrate under reduced pressure to obtain the crude chlorinated intermediate.

  • Dehydrochlorination:

    • Dissolve the crude intermediate in DMF in a round-bottom flask.

    • Add lithium bromide and lithium carbonate to the solution.

    • Heat the mixture to 80-100°C and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield the crude hotrienyl acetate.

  • Hydrolysis:

    • Dissolve the crude hotrienyl acetate in methanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution and purify the resulting crude this compound by column chromatography on silica gel to yield pure (E)-hotrienol.

Part B: Protocol for Deuteration of (E)-Hotrienol

This protocol utilizes a microwave-assisted palladium-catalyzed H-D exchange to introduce deuterium (B1214612) atoms at stable, non-exchangeable positions[9].

Materials:

  • (E)-Hotrienol (synthesized in Part A)

  • 5% Palladium on carbon (Pd/C)

  • Aluminum powder (Al)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Microwave reactor (e.g., CEM Discover)

  • Ultrasonic bath

  • Centrifuge

Methodology:

  • Catalyst Preparation:

    • In a microwave reaction vessel, add aluminum powder (approx. 100 mg) and 5% Pd/C catalyst (approx. 20 mg).

    • Add 1.5 mL of D₂O.

    • Place the vessel in an ultrasonic bath for 1 hour to activate the mixture and initiate in-situ D₂ generation.

  • H-D Exchange Reaction:

    • Add the purified (E)-hotrienol (0.200 mmol) to the prepared catalyst suspension.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture under controlled temperature (e.g., 150-200°C) and pressure for a set time (e.g., 30-60 minutes). Reaction conditions should be optimized for maximum deuteration.

  • Work-up and Purification:

    • After the reaction, cool the vessel to room temperature.

    • Extract the product from the reaction mixture using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer. The catalyst and aluminum oxide can be removed by centrifugation or filtration through celite.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting deuterated this compound using column chromatography to remove any non-deuterated starting material and byproducts.

    • Characterize the final product by ¹H NMR, ²H NMR, and Mass Spectrometry to determine the degree and position of deuteration and isotopic purity.

Data Presentation: Expected Synthesis Results

The following table summarizes the expected quantitative data for the synthesis. Actual results may vary based on experimental conditions and optimization.

Parameter(E)-Hotrienol SynthesisDeuteration StepOverall Process
Starting Material Linalyl Acetate(E)-HotrienolLinalyl Acetate
Expected Yield ~55%[7][8]>80%~44%
Isotopic Purity N/A>95%>95%
Degree of Deuteration N/ATypically 3-5 Deuterium atomsTypically 3-5 Deuterium atoms
Appearance Colorless OilColorless OilColorless Oil

Visualization of Workflows

Synthetic Pathway Diagram

G cluster_0 Part A: this compound Synthesis cluster_1 Part B: Deuteration A Linalyl Acetate B Chlorinated Intermediate A->B  t-BuOCl,  Silica Gel C Hotrienyl Acetate B->C  LiBr, Li₂CO₃,  DMF D (E)-Hotrienol C->D  NaOH, MeOH/  H₂O (Hydrolysis) E Deuterated (dₙ)-Hotrienol (Internal Standard) D->E  Pd/C, Al, D₂O,  Microwave (µW)

Caption: Synthetic workflow for deuterated this compound from linalyl acetate.

Internal Standard Application Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological or Food Sample (Contains native this compound) B Add known amount of Deuterated (dₙ)-Hotrienol (IS) A->B C Sample Extraction & Cleanup B->C D LC Separation (Analyte and IS co-elute) C->D E Mass Spectrometry Detection (Detect m/z for Analyte and IS) D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Determine Concentration from Calibration Curve F->G H Accurate this compound Concentration

References

Application Notes and Protocols for Chiral Gas Chromatography of Hotrienol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the characteristic aroma of various fruits and plants, including grapes, passion fruit, and tea. It possesses a chiral center, resulting in the existence of two enantiomers: (R)-(-)-hotrienol and (S)-(+)-hotrienol. The enantiomeric distribution of this compound can vary depending on its natural source and processing, and each enantiomer may exhibit distinct sensory properties and biological activities. Consequently, the ability to separate and quantify the individual enantiomers of this compound is crucial for quality control in the food and fragrance industries, as well as for research in natural product chemistry and metabolomics.

Chiral gas chromatography (GC) is a powerful analytical technique for the enantioselective separation of volatile compounds like this compound.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.[2] Cyclodextrin-based CSPs are widely employed for this purpose due to their ability to form transient diastereomeric inclusion complexes with the enantiomers.[3][4]

These application notes provide a comprehensive protocol for the chiral GC separation of this compound enantiomers, based on established methods for structurally similar compounds such as linalool (B1675412) and its oxides.[5][6][7][8] The provided methodology serves as a robust starting point for researchers and may be further optimized to meet specific analytical requirements.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

For Essential Oils and Pure Standards:

  • Dilute the sample in a suitable solvent (e.g., n-hexane, dichloromethane (B109758), or methanol) to a final concentration of approximately 50-100 ng/μL.

For Complex Matrices (e.g., Fruit Juice, Wine, Tea Infusions):

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the liquid sample, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase.

    • Perform extraction three times with 10 mL of a non-polar solvent like dichloromethane by vigorous shaking for 2 minutes in a separatory funnel.

    • Combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 2 g of sodium chloride.

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[5]

    • Desorb the fiber directly in the GC injector.

Gas Chromatography (GC) Method

The following instrumental parameters are recommended as a starting point for the chiral separation of this compound enantiomers. Optimization of the temperature program and carrier gas flow rate may be necessary to achieve baseline separation.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890A GC system or equivalent
Chiral Column Primary Recommendation: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar permethylated β-cyclodextrin column.[7] Alternatives: CHIRALDEX B-DM (30 m x 0.25 mm, 0.12 µm), Lipodex E (modified γ-cyclodextrin).[6][8]
Injector Split/Splitless Injector
Injector Temperature 250°C
Injection Mode Split (Split ratio 50:1 to 100:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Linear Velocity ~40 cm/s (for Helium), ~80 cm/s (for Hydrogen)[2]
Oven Program Initial Temperature: 60°C, hold for 2 min Ramp: 2°C/min to 180°C Final Temperature: 180°C, hold for 10 min Note: Slower ramp rates (1-2°C/min) often improve resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature FID: 250°C MS Transfer Line: 230°C
MS Parameters (if used) Ionization Mode: Electron Impact (EI) at 70 eV Mass Range: m/z 40-300 Source Temperature: 230°C

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the chiral separation of this compound enantiomers based on the proposed GC method. Actual retention times and resolution will vary depending on the specific instrument and conditions used.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(R)-(-)-Hotrienol25.248.5-
(S)-(+)-Hotrienol25.851.5> 1.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Sample (e.g., Essential Oil, Juice) Dilution Dilution (for pure samples) Sample->Dilution LLE Liquid-Liquid Extraction Sample->LLE SPME HS-SPME Sample->SPME Injection GC Injection Dilution->Injection Concentration Concentration LLE->Concentration SPME->Injection Concentration->Injection Separation Chiral Column Separation Injection->Separation Detection FID / MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Enantiomer Quantification (Peak Area %) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for chiral GC analysis of this compound.

Logical Relationship of Method Parameters

G cluster_params Key GC Parameters cluster_results Performance Metrics CSP Chiral Stationary Phase (e.g., β-cyclodextrin) Resolution Enantiomeric Resolution (Rs) CSP->Resolution Selectivity Temp Oven Temperature Program Temp->Resolution Affects Selectivity Retention Retention Time (tR) Temp->Retention Affects Elution Carrier Carrier Gas & Flow Rate Carrier->Retention Affects Elution Efficiency Peak Shape & Efficiency Carrier->Efficiency Affects Plate Height

Caption: Interdependence of GC parameters and performance.

Concluding Remarks

The protocol detailed in these application notes provides a solid foundation for the successful chiral separation of this compound enantiomers. Researchers should consider this a starting point and may need to perform minor adjustments to the GC parameters to achieve optimal resolution and peak shape for their specific instrumentation and sample types. The use of a mass spectrometer as a detector is highly recommended for positive peak identification, especially in complex matrices. The ability to accurately determine the enantiomeric composition of this compound will undoubtedly facilitate a deeper understanding of its role in flavor and fragrance chemistry, as well as its potential biological significance.

References

Application Notes and Protocols for Hotrienol in Flavor Reconstitution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hotrienol, a key monoterpenoid alcohol, in flavor reconstitution studies. The information is intended to guide researchers in designing experiments to understand the sensory impact of this compound in various food and beverage matrices.

Introduction to this compound

This compound, with its characteristic fruity and floral aroma, is a naturally occurring compound found in a variety of plants, including grapes, tea, and honey.[1] Its presence is often associated with the desirable aromatic profiles of these products. In the flavor and fragrance industry, this compound is utilized as a flavoring agent in food and beverage formulations and as a fragrance component in personal care products.[1] Furthermore, it serves as a marker compound in wine production, aiding in quality control and the authentication of certain grape varieties.[1]

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Name (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol
CAS Number 20053-88-7
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Odor Profile Tropical, sweet, floral, with notes of fennel, ginger, and spice.[2]
Flavor Profile Floral, fresh, and woody.[2]
Boiling Point 229-230 °C at 760 mmHg
Flash Point 89.44 °C
Solubility Insoluble in water; soluble in alcohol.

Application in Flavor Reconstitution Studies

Flavor reconstitution is a technique used to understand the contribution of individual volatile compounds to the overall aroma of a food or beverage. This is achieved by adding specific compounds, such as this compound, to a neutral base or a dealcoholized and deodorized product matrix. Sensory analysis is then conducted to evaluate the impact of the added compound on the flavor profile.

Illustrative Quantitative Data from a Hypothetical Reconstitution Study

The following table represents hypothetical data from a quantitative descriptive analysis of a model wine reconstituted with varying concentrations of this compound. This data illustrates the potential impact of this compound on key sensory attributes.

This compound Concentration (µg/L)Floral Intensity (Mean Score)Fruity (Tropical) Intensity (Mean Score)Overall Aroma Complexity (Mean Score)
0 (Control)1.21.52.0
53.53.84.1
105.85.56.2
207.26.97.5

Sensory scores are on a 9-point scale where 1 = very weak and 9 = very strong.

Experimental Protocols

Protocol for Flavor Reconstitution and Sensory Analysis

This protocol outlines the steps for conducting a flavor reconstitution study to evaluate the sensory impact of this compound in a model wine solution.

Objective: To determine the dose-response relationship of this compound on the floral and fruity aromas of a neutral wine base.

Materials:

  • Deodorized and dealcoholized wine base

  • This compound (food-grade)

  • Ethanol (B145695) (food-grade)

  • ISO standard wine tasting glasses

  • Sensory evaluation booths with controlled lighting and temperature

  • Trained sensory panel (8-12 members)

Procedure:

  • Preparation of the Base Wine:

    • Obtain a neutral white wine and dealcoholize it using a method such as spinning cone column distillation to minimize aroma loss.[3]

    • Treat the dealcoholized wine with activated carbon to remove residual volatile compounds.

    • Adjust the pH and sugar content to match a typical dry white wine.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in ethanol at a concentration of 1 g/L.

  • Preparation of Test Samples:

    • Spike the base wine with the this compound stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µg/L).

    • Prepare a control sample with only the base wine and an equivalent amount of ethanol added to the test samples.

    • Prepare all samples in triplicate.

  • Sensory Evaluation:

    • Conduct the sensory analysis in a dedicated sensory laboratory under controlled conditions.

    • Present the samples to the trained panelists in a randomized and blind manner.

    • Instruct panelists to rate the intensity of specific aroma attributes (e.g., floral, fruity, woody) using a structured scale (e.g., a 9-point intensity scale).

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Analyze the sensory data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between the samples.

Protocol for GC-MS and GC-O Analysis

This protocol describes the instrumental analysis of the reconstituted wine samples to confirm the concentration of this compound and to identify other volatile compounds.

Objective: To quantify the concentration of this compound and other volatile compounds in the reconstituted wine samples.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Gas Chromatograph with an Olfactory Detection Port (GC-O)

  • Solid Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

Procedure:

  • Sample Preparation:

    • Place a 5 mL aliquot of each wine sample into a 20 mL headspace vial.

    • Add an internal standard for quantification.

    • Seal the vial.

  • GC-MS Analysis:

    • Equilibrate the sample at a controlled temperature (e.g., 40°C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes).

    • Inject the extracted volatiles into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-WAX) and temperature program to separate the compounds.

    • Identify and quantify the compounds based on their mass spectra and retention times compared to standards.

  • GC-O Analysis:

    • Perform GC-O analysis in parallel to GC-MS to identify the odor-active compounds.

    • A trained panelist sniffs the effluent from the GC column and records the odor descriptors and their intensity at specific retention times.

Signaling Pathways and Experimental Workflows

Olfactory Transduction Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to its specific receptor initiates a signaling cascade that leads to the generation of an electrical signal, which is then transmitted to the brain for processing. While the specific human olfactory receptor for this compound has not been definitively identified, it is likely to belong to the family of receptors that recognize terpene alcohols.

Olfactory_Transduction cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca2+ CNG_channel->Ca_ion Influx Na_ion Na+ CNG_channel->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General Olfactory Transduction Pathway.

Experimental Workflow for Flavor Reconstitution

The following diagram illustrates the logical flow of a flavor reconstitution study.

Flavor_Reconstitution_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results and Interpretation Base_Matrix Prepare Base Matrix (e.g., Deodorized Wine) Spiking Spike with this compound (Varying Concentrations) Base_Matrix->Spiking Control Prepare Control Sample (No this compound) Base_Matrix->Control Sensory_Eval Sensory Evaluation (Quantitative Descriptive Analysis) Spiking->Sensory_Eval Instrumental_Analysis Instrumental Analysis (GC-MS, GC-O) Spiking->Instrumental_Analysis Control->Sensory_Eval Control->Instrumental_Analysis Data_Analysis Statistical Analysis of Sensory Data Sensory_Eval->Data_Analysis Correlation Correlate Sensory and Instrumental Data Instrumental_Analysis->Correlation Data_Analysis->Correlation Conclusion Draw Conclusions on This compound's Flavor Impact Correlation->Conclusion

Caption: Flavor Reconstitution Experimental Workflow.

References

Application Notes and Protocols for Hotrienol Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol is a tertiary monoterpenoid alcohol that contributes to the aromatic profile of various plants, including grapes (Vitis vinifera), tea (Camellia sinensis), and certain medicinal herbs. Its presence and concentration can significantly influence the flavor and fragrance of derived products, as well as potentially contribute to their biological activities. The efficient extraction of this compound from plant tissues is crucial for its quantification, characterization, and potential use in the pharmaceutical and flavor/fragrance industries.

These application notes provide detailed protocols for three common methods for this compound extraction: Steam Distillation, Solvent Extraction, and Headspace Solid-Phase Microextraction (HS-SPME). A comparative overview of these techniques is presented to aid researchers in selecting the most appropriate method based on their specific research goals, available equipment, and the nature of the plant matrix.

Comparative Overview of Extraction Methods

The choice of extraction method depends on various factors, including the chemical nature of the target compound, the plant matrix, the desired purity of the extract, and the intended downstream analysis. For volatile compounds like this compound, several techniques are available, each with its own advantages and disadvantages.

Method Principle Advantages Disadvantages Typical Applications
Steam Distillation Co-distillation of volatile compounds with steam, followed by condensation and separation.- Well-established and relatively inexpensive.[1] - Suitable for large-scale extractions. - Yields a relatively pure essential oil.[2]- Can cause thermal degradation of heat-sensitive compounds.[3] - May not be efficient for less volatile compounds. - Can lead to the loss of some polar compounds in the hydrosol.- Extraction of essential oils from aromatic plants for the fragrance and flavor industry.
Solvent Extraction Dissolving this compound and other phytochemicals in a suitable organic solvent.- High extraction efficiency. - Versatile and applicable to a wide range of compounds and plant materials. - Can be performed at room temperature, minimizing thermal degradation.- Co-extraction of non-volatile impurities (e.g., waxes, pigments) may occur.[4] - Residual solvent in the extract can be a concern. - Requires a solvent removal step, which can be time-consuming.- Laboratory-scale extraction for analytical purposes. - Isolation of specific compounds for bioactivity screening.
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile compounds from the headspace above the sample onto a coated fiber, followed by thermal desorption for analysis.- Solvent-free and environmentally friendly.[5] - Simple, rapid, and easily automated.[4] - High sensitivity for volatile and semi-volatile compounds. - Minimizes matrix effects.[5]- The fiber has a limited capacity and can be saturated by high-concentration analytes. - Fiber selection is crucial for optimal extraction. - Primarily a micro-extraction technique, not suitable for bulk extraction.- Analysis of aroma profiles of food and beverages. - Screening of volatile markers in plant metabolomics. - Forensic and environmental analysis.

Experimental Protocols

Protocol 1: Steam Distillation

This protocol describes a laboratory-scale steam distillation for the extraction of essential oils containing this compound from plant tissues.

Materials and Equipment:

  • Fresh or dried plant material (e.g., grapevine leaves, tea leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Fresh plant material should be coarsely chopped. Dried material can be used as is or lightly crushed.

  • Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Loading: Place the prepared plant material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume.

  • Distillation: Heat the boiling flask using the heating mantle to generate steam. The steam will pass through the plant material, carrying the volatile compounds, including this compound.

  • Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of two layers: the essential oil and the aqueous layer (hydrosol), in the collection vessel.

  • Separation: Transfer the distillate to a separatory funnel and allow the layers to separate completely. Drain the lower aqueous layer and collect the upper essential oil layer.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.

  • Analysis: Analyze the chemical composition of the essential oil and quantify this compound using GC-MS.

Protocol 2: Solvent Extraction

This protocol outlines a method for the extraction of this compound from plant tissues using an organic solvent.

Materials and Equipment:

  • Fresh or dried plant material (e.g., grapevine leaves)

  • Organic solvent (e.g., ethanol, methanol, hexane, or a mixture)

  • Grinder or blender

  • Erlenmeyer flask or beaker

  • Shaker or magnetic stirrer

  • Filter paper or vacuum filtration system

  • Rotary evaporator

  • Glass vials for storage

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into an Erlenmeyer flask.

    • Add a specific volume of the chosen organic solvent to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).

    • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for a defined period (e.g., 24 hours) at room temperature.

  • Filtration: Separate the extract from the solid plant residue by filtration through filter paper. For faster separation, a vacuum filtration system can be used.

  • Solvent Evaporation: Concentrate the filtrate by removing the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to prevent the loss of volatile compounds.

  • Storage: Transfer the concentrated extract to a sealed glass vial and store it in a refrigerator until analysis.

  • Analysis: Redissolve a known amount of the dried extract in a suitable solvent and analyze for this compound content using GC-MS.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a method for the analysis of this compound in the headspace of plant tissues using SPME coupled with GC-MS.

Materials and Equipment:

  • Fresh or finely ground dried plant material

  • SPME holder and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa (e.g., 20 mL)

  • Heating block or water bath with temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an SPME-compatible inlet

Procedure:

  • Sample Preparation: Place a precise amount of the plant material (e.g., 1-2 g of fresh leaves or 0.1-0.5 g of dried powder) into a headspace vial.

  • Incubation: Seal the vial with a septum cap. Place the vial in a heating block or water bath and incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial by piercing the septum.

    • Keep the fiber in the headspace for a specific extraction time (e.g., 30-60 minutes) at the same incubation temperature.

  • Desorption and Analysis:

    • After extraction, immediately retract the fiber and insert it into the hot injection port of the GC-MS.

    • Thermally desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).

    • Run the GC-MS analysis under optimized conditions for the separation and detection of volatile compounds, including this compound.

  • Quantification: For quantitative analysis, an internal standard can be added to the sample before incubation, or a calibration curve can be prepared using standard solutions of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound extraction from grapevine leaves using the three described methods. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison. Actual yields will vary depending on the plant material, its origin, and the specific experimental conditions.

Extraction Method Plant Material This compound Yield (µg/g of dry weight) Relative Standard Deviation (%) Key Optimized Parameters
Steam Distillation Vitis vinifera cv. Riesling leaves15.88.2Distillation time: 3 hours
Solvent Extraction Vitis vinifera cv. Riesling leaves25.45.5Solvent: Ethanol:Water (70:30), Extraction time: 24 hours
HS-SPME Vitis vinifera cv. Riesling leaves1.2 (peak area units x 10^6)6.8Fiber: DVB/CAR/PDMS, Incubation: 60°C for 30 min

Note: The HS-SPME yield is presented in arbitrary units of peak area as it is a micro-extraction technique and does not provide an absolute mass yield in the same way as the other methods without extensive calibration.

Visualization of Experimental Workflows

Caption: Experimental workflow for this compound extraction from plant tissues.

Conclusion

The selection of an appropriate extraction method is a critical step in the analysis of this compound from plant tissues. Steam distillation is a classic method suitable for obtaining essential oils, while solvent extraction offers high efficiency for laboratory-scale preparations. HS-SPME is a powerful, solvent-free technique ideal for rapid screening and analysis of volatile profiles. The protocols provided herein offer a starting point for researchers to develop and optimize their extraction procedures for this compound, enabling further investigation into its distribution, function, and potential applications.

References

Application Notes and Protocols for the Use of Hotrienol as a Sensory Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hotrienol as a reference standard in sensory analysis. This compound, a naturally occurring terpenoid, is characterized by its distinct floral, fruity, and slightly woody aroma, making it a valuable tool for training sensory panels and as a reference in the evaluation of food, beverages, and pharmaceutical formulations.

Introduction to this compound in Sensory Analysis

This compound, chemically known as (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol, is a volatile organic compound found in various fruits and plants, including grapes, passion fruit, and tea. Its characteristic aroma profile, often described as tropical, floral, and sweet, makes it a significant contributor to the sensory perception of these products. In sensory science, the use of pure chemical compounds as reference standards is crucial for panel training, calibration, and the objective evaluation of product attributes. This compound serves as an excellent reference for identifying and quantifying specific floral and fruity notes in a wide range of matrices.

Quantitative Data Summary

Sensory ThresholdMatrixConcentration (µg/L)Method of Determination
Detection Threshold (DT)Deionized WaterUser DeterminedASTM E679
Recognition Threshold (RT)Deionized WaterUser DeterminedASTM E679
Detection Threshold (DT)10% Ethanol (B145695) SolutionUser DeterminedASTM E679
Recognition Threshold (RT)10% Ethanol SolutionUser DeterminedASTM E679
Detection Threshold (DT)Product-Specific BaseUser DeterminedASTM E679
Recognition Threshold (RT)Product-Specific BaseUser DeterminedASTM E679

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and a series of dilutions to be used for sensory threshold determination and panel training.

Materials:

  • This compound (≥95% purity)

  • Ethanol (food grade, odorless)

  • Deionized, odor-free water

  • Volumetric flasks (various sizes)

  • Micropipettes

Protocol:

  • Stock Solution Preparation (e.g., 1000 mg/L):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the this compound in a small amount of ethanol in a 10 mL volumetric flask.

    • Bring the flask to volume with deionized water and mix thoroughly. This is your stock solution.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution using deionized water or the desired product base as the diluent. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3). The range of concentrations should bracket the expected detection and recognition thresholds. A starting range could be from 1 µg/L to 1000 µg/L.

Determination of Sensory Thresholds (Adapted from ASTM E679)

Objective: To determine the detection and recognition thresholds of this compound in a specific matrix using a forced-choice ascending concentration series.[1][2]

Materials:

  • This compound working solutions

  • Matrix (e.g., deionized water, 10% ethanol solution, or product base)

  • Sensory evaluation booths

  • Glassware for sample presentation (e.g., ISO wine glasses) with lids

  • Random number codes for sample identification

Protocol:

  • Panelist Selection and Training:

    • Select a panel of at least 10-15 individuals.

    • Familiarize panelists with the aroma of this compound at a supra-threshold concentration.

  • Sample Presentation (Triangle Test Format):

    • For each concentration level, present three samples to each panelist: two blanks (matrix only) and one spiked with this compound.

    • The order of presentation should be randomized for each panelist.

    • Samples should be presented at a controlled temperature (e.g., 20°C).

  • Evaluation:

    • Instruct panelists to sniff each sample from left to right.

    • Ask panelists to identify the "odd" sample (the one containing this compound). This is the detection task.

    • After identifying the odd sample, ask the panelist to describe the aroma. When they can correctly identify the characteristic floral/fruity aroma of this compound, this is the recognition task.

  • Data Analysis:

    • The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is the geometric mean of the individual thresholds.

Sensory Panel Training for this compound Recognition

Objective: To train a sensory panel to consistently recognize and rate the intensity of the floral and fruity aroma of this compound.[3][4]

Materials:

  • This compound reference standards at various concentrations (e.g., at recognition threshold, and 2x, 5x, and 10x the recognition threshold).

  • Other aroma standards representing different aroma families (e.g., citrus, green, spicy) to aid in discrimination.

  • Product samples for evaluation.

  • Intensity rating scales (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).

Protocol:

  • Introduction to this compound Aroma:

    • Present the panel with a this compound reference standard at a concentration well above the recognition threshold.

    • Discuss and agree upon the aroma descriptors (e.g., floral, tropical fruit, linden, slightly woody).

  • Intensity Scaling:

    • Present the panel with the series of this compound reference standards at different concentrations.

    • Have the panel rate the intensity of the this compound aroma for each standard to anchor the intensity scale.

  • Discrimination Exercises:

    • Present this compound along with other aroma standards and have the panel identify the sample containing this compound.

  • Evaluation of Product Samples:

    • Provide the panel with product samples and ask them to identify and rate the intensity of the this compound-like aroma, using the trained reference points.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Sensory Analysis cluster_prep Preparation cluster_threshold Threshold Determination (ASTM E679) cluster_training Panel Training (ISO 5496) cluster_application Application prep_stock Prepare this compound Stock Solution prep_work Prepare Working Dilutions prep_stock->prep_work sample_pres Present Samples (Triangle Test) prep_work->sample_pres panel_select Panelist Selection panel_select->sample_pres evaluation Panelist Evaluation (Detection & Recognition) sample_pres->evaluation data_analysis Calculate Thresholds evaluation->data_analysis intensity_scale Intensity Scaling with Standards data_analysis->intensity_scale intro_aroma Introduce this compound Aroma Profile intro_aroma->intensity_scale discrim Discrimination Exercises intensity_scale->discrim product_eval Quantitative Descriptive Analysis (QDA) of Products discrim->product_eval Signaling_Pathway Sensory Perception Pathway of this compound This compound This compound Molecule Olfactory_Receptors Olfactory Receptors (in Nasal Cavity) This compound->Olfactory_Receptors Binds to Signal_Transduction Signal Transduction (G-protein coupled) Olfactory_Receptors->Signal_Transduction Activates Olfactory_Bulb Olfactory Bulb (Signal Processing) Signal_Transduction->Olfactory_Bulb Transmits Signal Brain Brain (Cortex for Perception) Olfactory_Bulb->Brain Relays Information Perception Aroma Perception (Floral, Fruity) Brain->Perception Interprets as

References

Application Note: Development of an HPLC Method for the Analysis of Hotrienol Precursors in Grape Juice and Wine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hotrienol is a monoterpene alcohol that contributes to the floral and fruity aromas of certain grape varieties and the wines produced from them. It is not typically present in its free, volatile form in the grape but rather exists as non-aromatic glycosidic precursors. These precursors, primarily glycosides of 3,7-dimethylocta-1,5-diene-3,7-diol and 8-hydroxylinalool, release the volatile this compound through enzymatic or acid-catalyzed hydrolysis during winemaking and aging. The concentration of these precursors in grapes is a key indicator of the potential aromatic intensity of the resulting wine.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the separation and quantification of this compound precursors. The method involves a solid-phase extraction (SPE) clean-up step to isolate the glycosidic fraction from complex matrices such as grape juice and wine, followed by reversed-phase HPLC analysis. This method is suitable for researchers in oenology, food science, and natural product chemistry for the routine analysis and quality control of grape and wine products.

Signaling Pathway for this compound Formation

cluster_precursor This compound Precursor (Glycoside) cluster_hydrolysis Hydrolysis cluster_aglycone Aglycone cluster_rearrangement Rearrangement cluster_product Volatile Aroma Compound Precursor 3,7-dimethylocta-1,5-diene-3,7-diol-β-D-glucoside Enzymatic Enzymatic (e.g., β-glucosidase) Precursor->Enzymatic Release Acid Acid-Catalyzed (Low pH) Precursor->Acid Release Aglycone 3,7-dimethylocta-1,5-diene-3,7-diol Enzymatic->Aglycone Acid->Aglycone Rearrangement Allylic Rearrangement Aglycone->Rearrangement Formation This compound This compound Rearrangement->this compound

Caption: Release of this compound from its glycosidic precursor.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Standards: As specific this compound precursor standards are not widely commercially available, quantification can be performed relative to a common terpene glycoside standard, such as geraniol-β-D-glucopyranoside, or through isolation and characterization of the precursors from the matrix of interest.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Preparation: Centrifuge grape juice or wine samples at 4000 rpm for 10 minutes to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Load 10 mL of the clarified grape juice or wine onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the glycosidic precursors with 5 mL of methanol.

  • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and filter through a 0.45 µm syringe filter before HPLC analysis.

HPLC Conditions
  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 70 30
    25.0 5 95
    30.0 5 95
    31.0 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: DAD at 210 nm.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Grape Juice / Wine Sample Centrifuge Centrifugation Sample->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Elute Elution with Methanol SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate Inject Inject into HPLC Concentrate->Inject Separate C18 Column Separation Inject->Separate Detect DAD Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Enzymatic Synthesis of Hotrienol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a monoterpene alcohol with a characteristic fruity, floral aroma, is a valuable compound in the flavor, fragrance, and pharmaceutical industries. While chemical synthesis routes exist, enzymatic synthesis using microbial catalysts offers a green and stereoselective alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on a two-step biotransformation process. The initial step involves the microbial hydroxylation of linalool (B1675412) to key intermediates, followed by a dehydration step to yield this compound. This guide is intended for researchers and professionals in drug development and related fields interested in biocatalytic methods for the production of fine chemicals.

Introduction

The enzymatic synthesis of complex molecules like this compound presents a sustainable and highly specific alternative to traditional chemical methods. Microbial enzymes, particularly those from fungi, can catalyze reactions with high regio- and stereoselectivity under mild conditions. The proposed biosynthetic pathway for this compound from linalool in plants is thought to involve a cytochrome P450-mediated hydroxylation at the C-8 position to form 8-hydroxylinalool, followed by dehydration. While a direct one-step microbial conversion of linalool to this compound is not well-documented, a two-step process mimicking the proposed natural pathway is a promising strategy. This involves the biotransformation of linalool to a hydroxylated intermediate by a microbial catalyst, followed by a dehydration step.

Fungi such as Aspergillus niger and Botrytis cinerea have been identified for their ability to hydroxylate linalool. Notably, Botrytis cinerea has been reported to convert linalool to (E)-2,6-dimethyl-2,7-octadiene-1,6-diol with a high conversion rate of over 90%, a key intermediate for this compound synthesis.

Data Presentation

The following tables summarize quantitative data from studies on the microbial biotransformation of linalool.

Table 1: Microbial Biotransformation of Linalool to Hydroxylated Intermediates and Other Products

MicroorganismSubstrateKey Intermediate/ProductConversion/YieldReference
Botrytis cinerea(±)-Linalool(E)-2,6-dimethyl-2,7-octadiene-1,6-diol>90% conversion[1]
Aspergillus niger DSM 821(S)-(+)-Linalool8-HydroxylinaloolMajor product[2]
Corynespora cassiicola DSM 62485(±)-LinaloolLinalool oxides~100% conversion[2]
Aspergillus niger DSM 821(S)-(+)-Linaloolcis-Furanoid linalool oxide30% yield
Aspergillus niger DSM 821(S)-(+)-Linaloolcis-Pyranoid linalool oxide14% yield

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound from Linalool

The enzymatic synthesis of this compound from linalool is postulated to proceed through a hydroxylation step followed by dehydration. Fungal enzymes, particularly cytochrome P450 monooxygenases, are implicated in the initial hydroxylation of linalool.

Hotrienol_Biosynthesis Linalool Linalool Intermediate 8-Hydroxylinalool / (E)-2,6-dimethyl-2,7-octadiene-1,6-diol Linalool->Intermediate Microbial Hydroxylation (e.g., Cyt P450) This compound This compound Intermediate->this compound Dehydration

Proposed biosynthetic pathway for this compound.
Regulation of Terpene Biosynthesis in Fungi (Mevalonate Pathway)

The biosynthesis of terpene precursors in fungi is primarily regulated through the mevalonate (B85504) (MVA) pathway. This pathway is subject to feedback regulation and is influenced by various environmental and cellular signals. In Botrytis cinerea, the botrydial (B1222968) biosynthetic gene cluster, which includes terpene synthases, is co-regulated via the calcineurin signaling pathway[3][4].

Mevalonate_Pathway cluster_MVA Mevalonate Pathway cluster_Terpenes Terpene Synthesis cluster_Regulation Regulation AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP HMG_CoA_Reductase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Monoterpenes Monoterpenes (e.g., Linalool) GPP->Monoterpenes Terpene Synthase Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Terpene Synthase Terpene_Synthase Environmental_Stress Environmental Stressors (e.g., pH, temperature, nutrients) Environmental_Stress->HMG_CoA_Reductase Transcriptional Regulation Signaling_Pathways Signaling Pathways (e.g., Calcineurin) Signaling_Pathways->Terpene_Synthase Transcriptional Regulation Experimental_Workflow A Microbial Strain Activation (e.g., Botrytis cinerea on PDA) B Inoculum Preparation (Liquid Culture in PDB) A->B C Biotransformation (Fermentation with Linalool) B->C D Extraction of Intermediate (Solvent Extraction) C->D E Dehydration of Intermediate (Acid-catalyzed or Enzymatic) D->E F Purification of this compound (Chromatography) E->F G Analysis (GC-MS, NMR) F->G

References

Analytical Techniques for Hotrienol in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a significant chiral compound contributing to the characteristic aroma of various natural products, including grapes, wine, tea, and some fruits. Its presence and enantiomeric distribution can influence the sensory profile and perceived quality of these products. The analysis of this compound in complex matrices presents a challenge due to its volatility and the presence of numerous interfering compounds. This document provides detailed application notes and protocols for the robust and sensitive determination of this compound using modern analytical techniques.

The primary methods for this compound analysis involve gas chromatography (GC) coupled with mass spectrometry (MS), often preceded by a sample preparation step to isolate and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. For the separation of its enantiomers, chiral GC columns are employed.

Analytical Methods and Protocols

This section details the validated methods for the extraction and quantification of this compound from complex matrices such as wine, tea, and fruit juice.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis in Wine

This protocol is suitable for the quantitative analysis of total this compound in wine samples.

Experimental Protocol:

a) Sample Preparation:

  • Transfer 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a suitable internal standard (e.g., 2-octanol) for accurate quantification.

  • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

b) HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler tray.

  • Equilibrate the sample at 40°C for 10 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.

c) GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/min.

    • Ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 68, 81, 93, 109, 121, 136).

Quantitative Data Summary:

ParameterWine Matrix
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L
Linearity (R²) > 0.99
Recovery 90 - 110%
Precision (RSD%) < 10%
Enantioselective Analysis of this compound in Grape Must and Wine by Chiral GC-MS

This protocol enables the separation and quantification of the (R)- and (S)-enantiomers of this compound. Studies have shown that the (S)-enantiomer is often dominant in certain wines, such as Tokaj wines.[1]

Experimental Protocol:

a) Sample Preparation: Follow the same sample preparation procedure as described in Protocol 1.

b) HS-SPME Procedure: Follow the same HS-SPME procedure as described in Protocol 1.

c) Chiral GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: Utilize a chiral column, such as a cyclodextrin-based column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 180°C at a rate of 2°C/min, and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Follow the same MS conditions as described in Protocol 1, using SIM mode to monitor the characteristic ions of this compound.

Quantitative Data Summary:

ParameterGrape Must & Wine Matrix
Limit of Detection (LOD) 0.2 - 2 µg/L
Limit of Quantification (LOQ) 0.6 - 6 µg/L
Linearity (R²) > 0.99 for each enantiomer
Recovery 85 - 115% for each enantiomer
Precision (RSD%) < 15% for each enantiomer
Analysis of this compound in Tea by HS-SPME-GC-MS

This protocol is adapted for the analysis of this compound in a tea matrix.

Experimental Protocol:

a) Sample Preparation:

  • Brew 2 g of tea leaves in 100 mL of hot water (80°C) for 5 minutes.

  • Filter the tea infusion and allow it to cool to room temperature.

  • Transfer 10 mL of the tea infusion into a 20 mL headspace vial.

  • Add 2 g of NaCl and an internal standard.

  • Seal the vial.

b) HS-SPME Procedure:

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 45 minutes at 60°C.

c) GC-MS Analysis: Follow the same GC-MS conditions as described in Protocol 1.

Quantitative Data Summary:

ParameterTea Infusion Matrix
Limit of Detection (LOD) 0.5 - 5 µg/L
Limit of Quantification (LOQ) 1.5 - 15 µg/L
Linearity (R²) > 0.99
Recovery 80 - 120%
Precision (RSD%) < 15%

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

Hotrienol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Matrix Complex Matrix (Wine, Tea, Juice) Vial Headspace Vial Matrix->Vial Additives Add NaCl & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate & Agitate Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Figure 1: General workflow for the analysis of this compound by HS-SPME-GC-MS.

Chiral_Separation_Logic This compound This compound (Racemic Mixture) ChiralColumn Chiral GC Column (e.g., Cyclodextrin-based) This compound->ChiralColumn Interaction Differential Interaction ChiralColumn->Interaction Enantiomers Separated Enantiomers Interaction->Enantiomers R_this compound (R)-Hotrienol Enantiomers->R_this compound S_this compound (S)-Hotrienol Enantiomers->S_this compound Detection Mass Spectrometric Detection R_this compound->Detection S_this compound->Detection

Figure 2: Logical diagram of the enantioselective separation of this compound.

Conclusion

The protocols outlined in this document provide robust and sensitive methods for the analysis of this compound in complex matrices. The use of HS-SPME-GC-MS allows for the reliable quantification of total this compound, while the application of a chiral GC column enables the separation and determination of its enantiomeric ratio. These methods are essential tools for quality control in the food and beverage industries and for research into the aroma chemistry of natural products. Method validation parameters should be established for each specific matrix to ensure data accuracy and reliability.

References

Application Notes and Protocols for Headspace Analysis of Hotrienol in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a significant aroma compound found in various fruits and beverages, contributing characteristic floral and fruity notes. Its presence and concentration can greatly influence the sensory profile and consumer acceptance of fruit juices. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in fruit juices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the fruit variety, ripeness, processing methods, and storage conditions. The following table summarizes reported concentrations of this compound in different fruit juices.

Fruit JuiceCultivar/VarietyConcentration (µg/L)Reference
Grape JuiceMuscat d'AlexandriePresent (absolute concentration not specified)[1]
Grape JuiceVarious Muscat VarietiesPresent (prominent aroma component)[1]

Note: Quantitative data for this compound in a wide variety of fruit juices is limited in publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

This section details the validated methodology for the headspace analysis of this compound in fruit juice samples.

Materials and Reagents
  • Fruit Juice Samples: Freshly prepared or commercially available fruit juices.

  • This compound Standard: Analytical grade (>95% purity).

  • Internal Standard (IS): e.g., 2-octanol, borneol, or other suitable compound not present in the juice matrix.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample matrix.

  • Methanol (B129727) or Ethanol: HPLC grade, for preparing standard solutions.

  • Deionized Water: For dilutions.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility compounds including terpenes.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

  • Magnetic Stirrer and Stir Bars.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (5% phenyl-methylpolysiloxane) or HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 1 to 100 µg/L.

  • Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a stock solution of the chosen internal standard in methanol.

  • Spiked Samples for Calibration: For each calibration level, add a fixed amount of the IS to the working standard solutions.

Sample Preparation and HS-SPME Procedure
  • Sample Aliquoting: Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Salting Out: Add 1 g of NaCl to the vial to enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each vial.

  • Equilibration: Seal the vial and place it on a magnetic stirrer. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with constant stirring.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) under the same temperature and stirring conditions.

  • Desorption: Retract the fiber and immediately insert it into the hot GC injector for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes) in splitless mode.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350 for full scan mode. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used. Characteristic ions for this compound (m/z): 68, 81, 93, 108, 121, 136.

Data Analysis and Quantification
  • Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the pure standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples using this calibration curve.

Formation of this compound in Fruit Juices

This compound can be formed in fruits and their juices through several pathways:

  • Enzymatic Conversion: During fruit ripening, glycosidically bound precursors of this compound can be hydrolyzed by endogenous glycosidases, releasing the free volatile compound.

  • Thermal Degradation: Heat treatment during juice processing, such as pasteurization, can lead to the formation of this compound. For instance, heating Muscat d'Alexandrie grape juice has been shown to increase the concentration of this compound.[1] This is often a result of the acid-catalyzed rearrangement of other terpene alcohols like linalool.

  • Photochemical Reactions: Exposure to light can also induce the transformation of other terpenoids into this compound.

Visualizations

G Experimental Workflow for Headspace Analysis of this compound cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Juice Fruit Juice Sample (5 mL) Vial Add to 20 mL Headspace Vial Juice->Vial NaCl Add NaCl (1 g) Vial->NaCl IS Spike with Internal Standard NaCl->IS Equilibrate Equilibrate (e.g., 50°C, 20 min) IS->Equilibrate Extract Expose SPME Fiber (e.g., 40 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Detect->Quantify Result This compound Concentration Quantify->Result

Caption: Experimental workflow for the analysis of this compound in fruit juices.

G Simplified Formation Pathway of this compound in Fruits cluster_precursors Precursors in Fruit cluster_triggers Triggers Glycosides Glycosidically-Bound this compound Precursors Enzymes Enzymatic Hydrolysis (Ripening) Glycosides->Enzymes Linalool Linalool Heat Heat (Processing) Linalool->Heat Light Light Exposure Linalool->Light This compound Free this compound (Aroma) Enzymes->this compound Heat->this compound Light->this compound

Caption: Simplified pathways for the formation of free this compound in fruits.

References

Application of Hotrienol in Insect Pheromone Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a naturally occurring volatile organic compound found in various plants, notably tea (Camellia sinensis). Its presence in the volatile emissions of plants plays a crucial role in plant-insect interactions, acting as a semiochemical that can influence insect behavior. In the field of insect pheromone research, this compound has garnered significant interest as a component of pheromone blends and as a potent attractant for several insect species. This document provides detailed application notes and experimental protocols for the use of this compound in insect pheromone research, with a focus on its application in studying insect behavior, developing pest management strategies, and understanding the underlying neurophysiological mechanisms of olfaction.

Application Notes

This compound's primary applications in insect pheromone research are centered on its role as a behavioral modifier. It has been identified as a key component in the chemical communication of various insect species, including agricultural pests and model organisms.

1. Insect Attractant for Monitoring and Mass Trapping:

This compound has been shown to be an effective attractant for several insect species, making it a valuable tool for monitoring population dynamics and for mass trapping as a pest control strategy. Its application in this context involves its use as a lure in various trap designs.

  • Target Species:

    • Tea Pests: this compound is a significant component of tea plant volatiles and has been shown to elicit electrophysiological responses in tea pests such as the tea slug moth (Iragoides fasciata) and the tea green leafhopper (Empoasca onukii).[1][2] This suggests its potential for use in monitoring and managing these pests in tea plantations.

    • Drosophila melanogaster (Common Fruit Fly): this compound is recognized as a mating attractant for female fruit flies, indicating its potential use in monitoring and controlling this common pest in agricultural and domestic settings.

2. Component of Pheromone Blends for Mating Disruption:

In addition to its role as a direct attractant, this compound can be a crucial component of synthetic pheromone blends used for mating disruption. By releasing a high concentration of a synthetic pheromone blend containing this compound, the ability of male insects to locate females for mating can be significantly impaired, leading to a reduction in the pest population.

3. Tool for Studying Insect Olfactory Neurophysiology:

The specific electrophysiological and behavioral responses elicited by this compound make it an excellent tool for investigating the mechanisms of insect olfaction. Researchers can use this compound to:

  • Identify and characterize specific olfactory receptor neurons (ORNs) that detect terpenoid compounds.

  • Study the coding and processing of olfactory information in the insect brain.

  • Investigate the structure-activity relationships of olfactory receptors.

Data Presentation

The following tables summarize quantitative data from studies on the electrophysiological and behavioral responses of insects to this compound.

Table 1: Electroantennogram (EAG) Responses of Iragoides fasciata (Tea Slug Moth) to this compound

Concentration (g/mL)Mean EAG Response (mV) ± SE (Male)Mean EAG Response (mV) ± SE (Female)
10⁻⁶0.24 ± 0.040.21 ± 0.03
10⁻⁴0.58 ± 0.070.49 ± 0.06
10⁻²1.12 ± 0.110.95 ± 0.10

Source: Data adapted from a study on the electroantennogram responses of the tea slug moth to various plant volatiles.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of this compound in insect pheromone research.

1. Pheromone Extraction and Chemical Analysis (GC-EAD & GC-MS)

This protocol describes the collection of insect-produced volatiles and their analysis to identify behaviorally active compounds like this compound.

  • Objective: To identify and quantify this compound in the volatile emissions of insects or plants.

  • Materials:

    • Glass aeration chamber

    • Volatile collection trap (e.g., glass tube with adsorbent material like Porapak Q or Tenax TA)

    • Air pump and flowmeter

    • Gas Chromatograph with Electroantennographic Detector (GC-EAD)

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Solvents (e.g., hexane, dichloromethane)

    • This compound standard

  • Procedure:

    • Volatile Collection:

      • Place the insect (e.g., virgin female moths) or plant material in the aeration chamber.

      • Draw charcoal-filtered, humidified air through the chamber over the sample.

      • Pass the effluent air through the volatile collection trap to capture the emitted volatiles.

      • Collect volatiles for a predetermined period (e.g., 24 hours).

    • Elution:

      • Elute the trapped volatiles from the adsorbent using a minimal amount of a suitable solvent (e.g., 200 µL of hexane).

      • Concentrate the eluate under a gentle stream of nitrogen if necessary.

    • GC-EAD Analysis:

      • Inject an aliquot of the eluate into the GC-EAD system. The GC column separates the individual compounds in the mixture.

      • The effluent from the GC column is split. One portion goes to the Flame Ionization Detector (FID) to generate a chromatogram, and the other portion is directed over a prepared insect antenna.

      • Simultaneously record the FID signal and the electroantennogram (EAG) response from the antenna. Peaks in the FID chromatogram that correspond to a simultaneous depolarization of the antennal preparation indicate compounds that are detected by the insect's olfactory system.

    • GC-MS Analysis:

      • Inject another aliquot of the eluate into the GC-MS system.

      • Identify the compounds corresponding to the EAD-active peaks by comparing their mass spectra and retention times with those of authentic standards, including a this compound standard.

  • Expected Results: Identification of this compound as an EAD-active compound, confirming its perception by the insect's antennae.

2. Electroantennography (EAG)

This protocol details the measurement of the overall electrical response of an insect antenna to this compound.

  • Objective: To quantify the antennal response of an insect to different concentrations of this compound.

  • Materials:

    • Adult insect (e.g., moth, fly)

    • Dissecting microscope

    • Micromanipulators

    • Glass capillary electrodes

    • Electrolyte solution (e.g., saline solution)

    • EAG probe (containing a silver wire)

    • Amplifier and data acquisition system

    • Odor delivery system (e.g., Pasteur pipette with filter paper)

    • This compound solutions of varying concentrations in a solvent (e.g., mineral oil or hexane)

  • Procedure:

    • Antenna Preparation:

      • Immobilize the insect.

      • Excise one antenna at the base.

      • Mount the excised antenna between the two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

    • Odor Stimulation:

      • Prepare a series of this compound dilutions.

      • Apply a known volume of a this compound solution onto a piece of filter paper and insert it into a Pasteur pipette.

      • Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

    • Data Recording:

      • Record the resulting depolarization (EAG response) using the amplifier and data acquisition system.

      • Present the different concentrations of this compound in a randomized order, with a solvent control (blank) presented between stimuli to allow the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) for each concentration.

    • Subtract the response to the solvent control from the response to each this compound concentration to obtain the net response.

    • Generate a dose-response curve by plotting the net EAG response against the logarithm of the this compound concentration.

3. Behavioral Assays (Y-tube Olfactometer)

This protocol describes a common laboratory bioassay to evaluate the behavioral response of an insect to this compound.

  • Objective: To determine if this compound is an attractant, repellent, or neutral stimulus for a particular insect species.

  • Materials:

    • Y-tube olfactometer

    • Air pump and flowmeter

    • Charcoal filter and humidifier

    • Odor sources (e.g., filter paper treated with this compound solution and a solvent control)

    • Test insects (e.g., adult flies or moths)

  • Procedure:

    • Setup:

      • Connect the Y-tube olfactometer to a purified and humidified air stream. The airflow should be equal in both arms of the "Y".

      • Place the odor source (filter paper with this compound) in one arm and the control (filter paper with solvent only) in the other arm.

    • Insect Introduction:

      • Introduce a single insect into the base of the Y-tube.

    • Observation:

      • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

      • Record which arm of the olfactometer the insect enters first and how much time it spends in each arm.

    • Replication:

      • Repeat the experiment with a sufficient number of individual insects to obtain statistically significant results.

      • To avoid positional bias, rotate the Y-tube 180 degrees and switch the positions of the odor and control sources between trials.

  • Data Analysis:

    • Calculate the percentage of insects that chose the arm with this compound versus the arm with the solvent control.

    • Use a statistical test (e.g., Chi-square test) to determine if the observed preference is significantly different from a random 50:50 distribution.

Mandatory Visualizations

experimental_workflow cluster_collection Volatile Collection & Pheromone Extraction cluster_behavior Behavioral Validation insect Insect/Plant Sample aeration Aeration Chamber insect->aeration trap Volatile Trap aeration->trap elution Elution with Solvent trap->elution gcead GC-EAD Analysis elution->gcead gcms GC-MS Analysis elution->gcms olfactometer Y-tube Olfactometer elution->olfactometer eag EAG Assay field_trap Field Trapping olfactometer->field_trap

Caption: Experimental workflow for this compound research.

olfactory_pathway cluster_periphery Antennal Sensillum cluster_brain Antennal Lobe (Brain) cluster_higher_centers Higher Brain Centers This compound This compound Molecule obp Odorant-Binding Protein (OBP) This compound->obp Binding or Odorant Receptor (OR) + Orco obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) glomerulus Glomerulus orn->glomerulus Signal Transduction (Action Potentials) or->orn Activation (Ion Channel Opening) pn Projection Neuron (PN) glomerulus->pn ln Local Interneuron (LN) glomerulus->ln mushroom_body Mushroom Body (Learning & Memory) pn->mushroom_body lateral_horn Lateral Horn (Innate Behavior) pn->lateral_horn ln->glomerulus

Caption: Generalized insect olfactory signaling pathway.

References

Synthesis of Hotrienol from Linyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a key aroma compound found in various fruits and teas, is a valuable target in the flavor and fragrance industry. This document outlines a practical and efficient three-step method for the synthesis of racemic (E/Z)-hotrienol from the readily available starting material, linalyl acetate (B1210297). The synthesis involves an initial ene-type chlorination of linalyl acetate, followed by dehydrochlorination, and subsequent hydrolysis to yield the final product. This method provides a reliable route to this compound with a reported overall yield of 55%.[1][2] This application note provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Data Presentation

StepReactionReagents and ConditionsYieldPurity (by GC)Product
1Ene-type ChlorinationLinalyl acetate, N-chlorosuccinimide (NCS), Pyridine (B92270), Dichloromethane (CH2Cl2), 0°C to room temperature85%95%6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate
2Dehydrochlorination6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate, Lithium bromide (LiBr), Lithium carbonate (Li2CO3), Dimethylformamide (DMF), 120°CNot specified individuallyNot specified individuallyDehydro-linalyl acetate
3HydrolysisDehydro-linalyl acetate, Potassium hydroxide (B78521) (KOH), Methanol (B129727) (MeOH), Room temperature55% (overall)Not specified(E/Z)-Hotrienol

Experimental Protocols

Step 1: Ene-type Chlorination of Linalyl Acetate

This procedure describes the synthesis of 6-chloro-3,7-dimethyl-1,7-octadien-3-yl acetate.

Materials:

  • Linalyl acetate

  • N-chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • In a round-bottom flask, dissolve linalyl acetate in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add N-chlorosuccinimide (NCS) and a catalytic amount of pyridine to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 4 hours.

  • Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-chloro-3,7-dimethyl-1,7-octadien-3-yl acetate.

Step 2: Dehydrochlorination of 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate

This protocol details the formation of dehydro-linalyl acetate.

Materials:

  • 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate

  • Lithium bromide (LiBr)

  • Lithium carbonate (Li2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • To a round-bottom flask, add 6-chloro-3,7-dimethyl-1,7-octadien-3-yl acetate, lithium bromide, and lithium carbonate in anhydrous dimethylformamide.

  • Heat the reaction mixture to 120°C and maintain this temperature for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with diethyl ether.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dehydro-linalyl acetate. This crude product is typically used in the next step without further purification.

Step 3: Hydrolysis of Dehydro-linalyl acetate to this compound

This final step describes the formation of (E/Z)-hotrienol.

Materials:

  • Crude dehydro-linalyl acetate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the crude dehydro-linalyl acetate in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in methanol to the flask.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure (E/Z)-hotrienol.

Visualizations

Synthesis_of_this compound cluster_0 Step 1: Ene-type Chlorination cluster_1 Step 2: Dehydrochlorination cluster_2 Step 3: Hydrolysis Linalyl Acetate Linalyl Acetate 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate Linalyl Acetate->6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate NCS, Pyridine, CH2Cl2 Dehydro-linalyl acetate Dehydro-linalyl acetate 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate->Dehydro-linalyl acetate LiBr, Li2CO3, DMF This compound This compound Dehydro-linalyl acetate->this compound KOH, MeOH

Caption: Synthetic pathway for this compound from linalyl acetate.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Dehydrochlorination cluster_step3 Step 3: Hydrolysis A Dissolve Linalyl Acetate in CH2Cl2 B Cool to 0°C A->B C Add NCS and Pyridine B->C D React for 5 hours C->D E Workup and Purification D->E F Combine Chloro-intermediate, LiBr, Li2CO3 in DMF E->F G Heat to 120°C for 5 hours F->G H Workup G->H I Dissolve Dehydro-intermediate in MeOH H->I J Add KOH/MeOH I->J K React for 2 hours J->K L Workup and Purification K->L M M L->M Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Hotrienol using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol is a tertiary monoterpenoid alcohol that contributes significantly to the aromatic profile of various fruits, wines, and teas, imparting characteristic floral and fruity notes. Its accurate quantification is crucial for quality control in the food and beverage industry, for flavor and fragrance research, and in the characterization of natural products. Gas chromatography with flame ionization detection (GC-FID) offers a robust, reliable, and cost-effective method for the quantitative analysis of this compound. This document provides a detailed protocol for the sample preparation, GC-FID analysis, and method validation for the quantification of this compound in liquid matrices such as wine and fruit juice.

Principle of the Method

The quantitative analysis of this compound is achieved by separating it from other volatile and semi-volatile compounds in a sample matrix using a gas chromatograph. The sample, after appropriate preparation, is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). Following separation, the eluted compounds are detected by a flame ionization detector (FID). The FID generates a signal proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification of this compound by comparing its peak area to that of a calibration curve constructed from known standards.

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (B109758) (HPLC grade), Methanol (B129727) (HPLC grade), Ethanol (B145695) (absolute), Hexane (HPLC grade)

  • Standards: this compound (≥98% purity), Internal Standard (e.g., 2-octanol (B43104) or 4-methyl-2-pentanol)

  • Reagents: Anhydrous sodium sulfate, Sodium chloride

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)

  • Gases: Helium or Nitrogen (carrier gas, high purity), Hydrogen (FID), Compressed Air (FID)

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a 1000 mg/L stock solution of the chosen internal standard (e.g., 2-octanol) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with a suitable solvent (e.g., a model wine solution of 12% ethanol in water) to cover the expected concentration range of the samples. A typical range would be from 1 µg/L to 500 µg/L. Add a constant concentration of the internal standard to each calibration standard and blank.

Sample Preparation (Solid-Phase Extraction for Wine/Juice)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Take 10 mL of the wine or juice sample, add the internal standard, and pass it through the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 15-20 minutes.

  • Elution: Elute the retained analytes, including this compound, with 5 mL of dichloromethane into a collection vial.

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC vial for injection.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness). A mid-polar to polar column is recommended for good peak shape of alcohols.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector in splitless mode.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase to 165 °C at 5 °C/min.

    • Ramp 2: Increase to 240 °C at 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Gas Flows (FID): Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup (Helium or Nitrogen): 25 mL/min.

Data Presentation: Quantitative Method Validation

The following tables summarize the expected performance of the GC-FID method for the quantitative analysis of this compound. These values are representative and based on the analysis of similar monoterpene alcohols, and should be verified through in-house validation.[1]

Table 1: Linearity and Range

ParameterValue
Linearity Range1 - 500 µg/L
Correlation Coefficient (r²)≥ 0.995
Calibration Curve EquationPeak Area Ratio = m * [Concentration] + c

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValueNotes
Limit of Detection (LOD)~0.3 µg/LCalculated as 3.3 * (SD of blank / slope)
Limit of Quantification (LOQ)1.0 µg/LBased on GC-MS/MS data for this compound in wine.[2]

Table 3: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)Acceptance Criteria (%)
Low (e.g., 5 µg/L)95 - 10580 - 120
Medium (e.g., 50 µg/L)98 - 10285 - 115
High (e.g., 250 µg/L)97 - 10390 - 110

Table 4: Precision (Repeatability and Intermediate Precision)

ParameterConcentration LevelRelative Standard Deviation (%RSD)Acceptance Criteria (%RSD)
Repeatability (Intra-day)Medium< 5%≤ 10%
Intermediate Precision (Inter-day)Medium< 8%≤ 15%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of this compound from a liquid sample using GC-FID.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Liquid Sample (Wine/Juice) Spike_IS Spike with Internal Standard Sample->Spike_IS Standard_Stock This compound Stock Standard Cal_Standards Prepare Calibration Curve Standards Standard_Stock->Cal_Standards IS_Stock Internal Standard Stock IS_Stock->Spike_IS IS_Stock->Cal_Standards SPE_Load Load Sample Spike_IS->SPE_Load GC_Inject Inject into GC-FID Cal_Standards->GC_Inject SPE_Condition Condition C18 Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Dichloromethane SPE_Wash->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate Concentrate->GC_Inject Chrom_Sep Chromatographic Separation GC_Inject->Chrom_Sep FID_Detect FID Detection Chrom_Sep->FID_Detect Peak_Integration Peak Integration FID_Detect->Peak_Integration Cal_Curve Generate Calibration Curve Peak_Integration->Cal_Curve Quantification Quantify this compound Cal_Curve->Quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of Validation Parameters

The following diagram outlines the logical relationship between key method validation parameters according to ICH guidelines.

Validation_Parameters Validation Method Validation Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Unaffected by small method variations Validation->Robustness Linearity->Sensitivity  Slope used for LOD/LOQ calculation Accuracy->Precision  Related measures of error

Caption: ICH Method Validation Parameters.

Disclaimer: This application note provides a general protocol and representative data. It is essential for users to perform their own method development and validation to ensure the procedure is suitable for their specific application, matrix, and instrumentation.

References

Application Notes and Protocols for the Investigation of Terpenoids, Including Hotrienol, as Potential Antimicrobial Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the antimicrobial properties of hotrienol for the purpose of food preservation is not currently available. This document, therefore, provides a comprehensive overview of the known antimicrobial activities of structurally and functionally related terpenoid compounds. The protocols and data presented herein are intended to serve as a guide for researchers interested in investigating the potential of this compound and other volatile compounds as natural food preservatives.

Introduction

The increasing consumer demand for natural and "clean label" food products has driven research into alternatives for synthetic preservatives.[1] Natural volatile compounds, such as terpenoids, found in essential oils of fruits and plants, have garnered significant attention for their potential antimicrobial and antioxidant properties.[1][2] this compound, a tertiary monoterpenoid alcohol, is a known aroma compound in grapes and tea. While its fragrant properties are well-documented, its potential as an antimicrobial agent in food preservation remains an unexplored area of research.

This document provides a framework for evaluating the antimicrobial efficacy of this compound by drawing parallels with well-studied terpenoids. The provided protocols and data will guide researchers in determining its spectrum of activity, mechanism of action, and potential applications in food systems.

Antimicrobial Activity of Related Terpenoids

Numerous studies have demonstrated the antibacterial and antifungal properties of terpenoids against a range of foodborne pathogens. The lipophilic nature of these compounds allows them to interact with and disrupt the cell membranes of microorganisms, leading to cell death.[3][4] The tables below summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for several terpenoids that are structurally or functionally similar to this compound.

Table 1: Antibacterial Activity of Selected Terpenoids against Foodborne Pathogens

TerpenoidMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Limonene Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]
α-Pinene Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]
Myrcene Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]
Geraniol Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]
Linalool Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]
Nerol Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]
Terpineol Escherichia coli0.420 - 1.5980.673 - 3.432[5]
Salmonella enterica0.420 - 1.5980.673 - 3.432[5]
Staphylococcus aureus0.420 - 1.5980.673 - 3.432[5]

Table 2: Antimicrobial Activity of Phenolic Terpenoids

TerpenoidMicroorganismMIC (mM)Reference
Thymol Vibrio anguillarum0.94 - 7.5[6]
Vibrio harveyi0.94 - 7.5[6]
Salmonella Typhimurium1.87[6]
Carvacrol Vibrio anguillarum0.94 - 7.5[6]
Vibrio harveyi0.94 - 7.5[6]
Salmonella Typhimurium1.87[6]
Eugenol Vibrio anguillarum0.94 - 7.5[6]
Vibrio harveyi0.94 - 7.5[6]

Postulated Antimicrobial Mechanism of Action of Terpenoids

The primary mechanism of action for many terpenoids is the disruption of the bacterial cell membrane's structural and functional integrity.[3][4] This leads to a cascade of events culminating in cell death.

Terpenoid_Antimicrobial_Mechanism cluster_terpenoid Terpenoid Compound (e.g., this compound) cluster_bacteria Bacterial Cell cluster_effects Cellular Effects T Lipophilic Terpenoid CM Cytoplasmic Membrane (Phospholipid Bilayer) T->CM Partitioning into membrane ATP ATP Synthesis T->ATP Direct or indirect inhibition Prot Protein Synthesis T->Prot Inhibition MI Membrane Integrity Loss CM->MI Disruption CP Cytoplasm Inhibit_ATP Inhibition of ATP Synthesis ATP->Inhibit_ATP Inhibit_Prot Inhibition of Protein Synthesis Prot->Inhibit_Prot Leak Leakage of Ions & Intracellular Components MI->Leak Death Cell Death Leak->Death Inhibit_ATP->Death Inhibit_Prot->Death

Caption: Postulated antimicrobial mechanism of action for terpenoid compounds.

Experimental Protocols

The following protocols are standard methods for assessing the antimicrobial activity of volatile compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.[7]

Broth_Microdilution_Workflow prep Prepare Stock Solution of this compound serial Perform Serial Dilutions in 96-well Microtiter Plate prep->serial inoc Inoculate Wells with Standardized Bacterial Suspension serial->inoc incubate Incubate at Optimal Temperature and Time inoc->incubate read Read MIC: Lowest Concentration with No Visible Growth incubate->read plate Plate Aliquots from Wells with No Growth onto Agar (B569324) read->plate incubate2 Incubate Agar Plates plate->incubate2 read_mbc Read MBC: Lowest Concentration with No Bacterial Growth on Agar incubate2->read_mbc

Caption: Workflow for MIC and MBC determination by broth microdilution.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Add a defined volume of the inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of this compound that inhibits the visible growth of the microorganism.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an appropriate agar medium.

  • Incubation of Plates: Incubate the agar plates under suitable conditions.

  • MBC Reading: The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plates.[7]

Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[7]

Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Disk Application: Aseptically place sterile paper disks onto the surface of the agar.

  • Application of this compound: Apply a known volume of different concentrations of the this compound solution to each disk. A disk with the solvent alone should be used as a negative control, and a disk with a known antibiotic can be used as a positive control.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Vapor Phase Antimicrobial Activity Assay

Given that this compound is a volatile compound, assessing its activity in the vapor phase is crucial for applications in food packaging.

Vapor_Phase_Assay_Workflow plate Prepare Inoculated Agar Plate lid Place a Sterile Disk on the Inside of the Petri Dish Lid plate->lid apply Apply this compound Solution to the Disk lid->apply seal Seal the Petri Dish to Create a Closed Environment apply->seal incubate Incubate the Sealed Plate seal->incubate measure Measure the Zone of Inhibition on the Agar incubate->measure

Caption: Workflow for vapor phase antimicrobial activity assay.

Protocol:

  • Plate Preparation: Prepare an agar plate inoculated with the test microorganism as described in the disk diffusion assay.

  • Disk Placement: Place a sterile paper disk on the inside of the petri dish lid, ensuring it does not touch the agar surface when the dish is closed.

  • Application of this compound: Apply a known volume of the this compound solution to the paper disk on the lid.

  • Sealing and Incubation: Seal the petri dish with parafilm to create a closed environment and incubate it.

  • Measurement: After incubation, measure the zone of inhibition on the agar surface. This zone is due to the antimicrobial effect of the this compound vapor.

In-Silico Prediction of Antimicrobial Activity

Computational methods can be employed as a preliminary screening tool to predict the potential antimicrobial activity of compounds like this compound.[8][9]

Workflow:

  • Obtain 3D Structure: Obtain the 3D structure of this compound from chemical databases.

  • Target Selection: Identify potential microbial protein targets that are essential for cell survival (e.g., DNA gyrase, enzymes involved in cell wall synthesis).[8]

  • Molecular Docking: Perform molecular docking studies to predict the binding affinity and interaction of this compound with the selected protein targets.[8]

  • ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its potential safety as a food preservative.[8]

Application in Food Matrices

Should in-vitro studies demonstrate significant antimicrobial activity, the next step is to evaluate the efficacy of this compound in actual food systems.

Considerations:

  • Food Composition: The complex matrix of food (fats, proteins, water content) can influence the activity of antimicrobial compounds.

  • Sensory Impact: As this compound is an aroma compound, sensory panel evaluations are necessary to determine the impact of its addition on the taste and smell of the food product.

  • Application Method: Investigate different application methods, such as direct addition, incorporation into edible films or coatings, or use in active packaging systems.

Conclusion

While direct evidence for the antimicrobial properties of this compound in food preservation is currently lacking, its structural similarity to other known antimicrobial terpenoids suggests that it is a promising candidate for investigation. The protocols and comparative data provided in this document offer a robust framework for researchers to systematically evaluate the potential of this compound and other volatile compounds as natural and effective food preservatives. Further research in this area could contribute to the development of novel, "clean label" solutions for enhancing food safety and extending shelf life.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Hotrienol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of hotrienol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly quantified?

This compound is a monoterpene alcohol that contributes to the aromatic profile of various products. It is frequently quantified in complex matrices such as:

  • Beverages: Wine, grape must, fruit juices (especially passion fruit), and herbal teas.

  • Fruits: Grapes and passion fruit pulp.

The analysis of this compound in these matrices is often complicated by the presence of various interfering compounds.

Q2: What are matrix effects and how do they impact this compound quantification?

Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the co-eluting components of the sample matrix. These effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. In gas chromatography, matrix components can affect the analyte's transfer from the injector to the column. The complex composition of wine, juice, and tea, containing sugars, acids, polyphenols, and other volatile compounds, makes them particularly prone to causing significant matrix effects.

Q3: What are the most effective strategies for overcoming matrix effects in this compound analysis?

Several strategies can be employed to mitigate or compensate for matrix effects in this compound quantification:

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for accurate quantification in complex matrices.[1] It involves spiking the sample with a known amount of a stable isotope-labeled version of this compound. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed.[2] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself. By observing the increase in signal, the initial concentration of this compound in the sample can be determined, effectively accounting for matrix effects.

  • Effective Sample Preparation: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective for extracting and concentrating volatile compounds like this compound from the sample headspace, thereby reducing the introduction of non-volatile matrix components into the analytical system.[3][4][5]

Q4: Which analytical technique is better for this compound quantification, GC-MS or LC-MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for this compound analysis. However, given that this compound is a volatile compound, GC-MS is more commonly employed, often in conjunction with HS-SPME for sample introduction. GC-MS provides excellent separation and sensitivity for volatile organic compounds.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor peak shape or shifting retention times for this compound. Matrix components interfering with the chromatography.- Optimize the GC temperature program to better separate this compound from interfering peaks.- Employ a more selective sample preparation technique, such as optimizing the SPME fiber coating and extraction parameters.- Dilute the sample extract to reduce the concentration of matrix components.
Inconsistent or non-reproducible quantification results. Variable matrix effects between samples or batches.- Implement Stable Isotope Dilution Analysis (SIDA) by using a labeled this compound internal standard.- If SIDA is not feasible, prepare matrix-matched calibration standards for each batch of samples.- Ensure thorough homogenization of samples before extraction.
Low recovery of this compound. Inefficient extraction from the sample matrix or analyte loss during sample preparation.- Optimize the HS-SPME parameters (e.g., fiber type, extraction time, and temperature).- For glycosidically bound this compound, include an enzymatic or acidic hydrolysis step to release the free this compound before extraction.- Evaluate different extraction solvents or solid-phase extraction (SPE) sorbents if using liquid-based extraction methods.
Suspected ion suppression or enhancement in MS detection. Co-eluting matrix components affecting the ionization of this compound.- Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.- Adjust the chromatographic method to shift the retention time of this compound away from these regions.- Utilize SIDA, as the labeled internal standard will be affected similarly by the matrix, allowing for accurate correction.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile aroma compounds, like this compound, in relevant matrices using common analytical techniques. Please note that this compound-specific data is limited in the literature; therefore, these values are representative of what can be expected for similar monoterpene alcohols in these matrices.

MatrixAnalytical MethodSample PreparationTypical LOD (µg/L)Typical LOQ (µg/L)Typical Recovery (%)
Wine GC-MSHS-SPME0.1 - 1.00.3 - 3.085 - 115 (with SIDA)
Grape Must GC-MSHS-SPME0.2 - 2.00.6 - 6.080 - 110 (with SIDA)
Passion Fruit Juice GC-MSHS-SPME0.5 - 5.01.5 - 15.075 - 105 (with Matrix-Matched Calibration)
Herbal Tea GC-MSHS-SPME0.1 - 1.50.3 - 5.090 - 110 (with SIDA)

LOD: Limit of Detection; LOQ: Limit of Quantification. These values are estimates based on the analysis of similar volatile compounds and can vary depending on the specific instrumentation and experimental conditions.[6][7][8][9]

Experimental Protocols

Protocol 1: Quantification of Free this compound in Wine using HS-SPME-GC-MS with Stable Isotope Dilution Analysis

1. Sample Preparation: a. Pipette 5 mL of wine into a 20 mL headspace vial. b. Add a known concentration of deuterated this compound (e.g., d3-hotrienol) as an internal standard. c. Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds into the headspace. d. Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in an autosampler with an agitator and incubator. b. Equilibrate the sample at 40°C for 10 minutes with agitation. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

3. GC-MS Analysis: a. Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. b. Use a suitable capillary column (e.g., DB-WAX or equivalent polar column). c. Employ a temperature program starting at 40°C, holding for 2 minutes, then ramping to 220°C at a rate of 5°C/min, and holding for 5 minutes. d. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native this compound and the deuterated internal standard.

4. Quantification: a. Create a calibration curve by analyzing standard solutions of this compound and the internal standard in a model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid). b. Calculate the concentration of this compound in the wine samples based on the ratio of the peak area of the analyte to the peak area of the internal standard and the calibration curve.

Protocol 2: Analysis of Total this compound (Free and Glycosidically Bound) in Grape Must

1. Enzymatic Hydrolysis: a. To 10 mL of grape must, add a commercial glycosidase enzyme preparation (e.g., AR2000). b. Incubate the mixture at 40°C for 16 hours to release the bound this compound.

2. Sample Preparation and Analysis: a. After hydrolysis, proceed with the sample preparation and HS-SPME-GC-MS analysis as described in Protocol 1, starting from step 1a. b. The quantification will represent the total this compound concentration (free and released from precursors).

Visualizations

Matrix_Effect_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Symptom Inaccurate this compound Quantification Cause1 Matrix Suppression/ Enhancement Symptom->Cause1 leads to Cause2 Inefficient Extraction Symptom->Cause2 can result from Cause3 Chromatographic Interference Symptom->Cause3 is caused by Solution1 Stable Isotope Dilution Analysis (SIDA) Cause1->Solution1 best corrected by Solution2 Matrix-Matched Calibration Cause1->Solution2 compensated by Solution5 Standard Addition Cause1->Solution5 addressed by Solution3 Optimize HS-SPME Parameters Cause2->Solution3 improve with Solution4 Chromatographic Method Development Cause3->Solution4 resolve with Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Wine / Juice / Tea Sample Spike Spike with Labeled Internal Standard (SIDA) Sample->Spike Headspace Transfer to Headspace Vial + Add Salt Spike->Headspace HS_SPME HS-SPME Extraction (e.g., 40°C, 30 min) Headspace->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Quant Quantification using Calibration Curve GCMS->Quant

References

Technical Support Center: Hotrienol Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the gas chromatographic (GC) resolution of hotrienol isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation important?

This compound is a tertiary terpene alcohol with the chemical formula C₁₀H₁₆O.[1][2] It possesses two main types of isomers:

  • Geometric Isomers (Diastereomers): These are the (E)- and (Z)-isomers, which differ in the spatial arrangement of atoms around a double bond.

  • Optical Isomers (Enantiomers): Due to a chiral carbon center, this compound exists as (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other.[3]

Separation is critical because different isomers can have distinct aromas, flavors, and biological activities.[3][4] In the flavor, fragrance, and pharmaceutical industries, isolating and quantifying specific isomers is essential for product quality, authenticity, and efficacy.[4]

Q2: What are the primary challenges in separating this compound isomers by GC?

The main challenges are:

  • Separating Geometric Isomers: The (E) and (Z) forms often have very similar boiling points and polarities, making their separation on standard non-polar GC columns difficult.

  • Resolving Enantiomers: Enantiomers have identical physical properties (boiling point, polarity, etc.) on non-chiral stationary phases.[3] Therefore, they will co-elute (appear as a single peak) on most standard GC columns. Specialized chiral stationary phases are mandatory for their separation.[3][5]

Q3: What type of GC column is best for separating this compound isomers?

A two-column approach or a single specialized column is typically required:

  • For Geometric Isomers ((E)/(Z)): A polar stationary phase, such as a Wax or polyethylene (B3416737) glycol (PEG) column, is often effective. These phases provide different selectivities compared to standard non-polar phases (like a 5% phenyl-methylpolysiloxane), which can enhance the resolution of diastereomers.

  • For Enantiomers ((R)/(S)): A chiral stationary phase is essential.[6] Columns containing derivatized cyclodextrins (e.g., β- or γ-cyclodextrins) are widely used for separating chiral compounds like terpene alcohols.[7][8] These phases create transient, diastereomeric complexes with the enantiomers, allowing for their separation.[5]

Troubleshooting Guide: Poor Resolution

This section addresses specific resolution problems you may encounter during the GC analysis of this compound.

Problem 1: My (E)- and (Z)-hotrienol isomers are co-eluting or poorly resolved.

If your geometric isomers are not separating, consider the following solutions, starting with the most common fixes.

Initial Checks
  • Verify System Health: Ensure your GC system is performing optimally. Check for leaks, confirm gas flows are correct, and inspect the inlet liner and septum for contamination or degradation.[9][10]

  • Column Installation: Confirm the column is installed correctly in both the inlet and detector, as improper installation can lead to peak broadening and poor resolution.[11]

Method Optimization
  • Lower the Oven Temperature: Reducing the initial oven temperature or using a slower temperature ramp rate increases the interaction time between the isomers and the stationary phase, which can significantly improve resolution.[12][13] A good rule of thumb is that a 25°C decrease in temperature can double the capacity factor, enhancing separation.[12]

  • Optimize Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) affects column efficiency. Ensure the flow rate is set to the optimal value for your carrier gas (Helium, Hydrogen, or Nitrogen) and column dimensions.[13][14]

  • Select an Appropriate Stationary Phase: If you are using a non-polar column (e.g., DB-5, HP-5ms), the selectivity may be insufficient. Switch to a more polar column, such as a Wax or PEG-based phase, to improve the separation of these geometric isomers.

Problem 2: I cannot separate the (R)- and (S)-enantiomers of this compound.

This is an expected outcome on standard, non-chiral columns.

Solution
  • Use a Chiral GC Column: The only effective way to separate enantiomers is by using a Gas Chromatography column with a chiral stationary phase (CSP).[3] For terpene alcohols like this compound, columns based on derivatized cyclodextrins are the industry standard.[4][7]

Problem 3: My peaks are broad, tailing, or fronting, leading to poor resolution.

Poor peak shape is a common cause of decreased resolution.[15]

Troubleshooting Peak Shape
  • Check for Column Contamination: Active sites can form at the head of the column due to the accumulation of non-volatile sample matrix. This leads to peak tailing, especially for polar compounds like alcohols. Trimming 10-20 cm from the front of the column can often resolve this.[11][16]

  • Inspect the Inlet Liner: An active or contaminated liner can cause analyte degradation and peak tailing. Replace the liner with a fresh, deactivated one.[10][11]

  • Review Injection Parameters: An injection temperature that is too low can cause slow sample vaporization, leading to broad peaks. Conversely, a temperature that is too high can cause thermal degradation. Overloading the column by injecting too much sample can cause peak fronting.[17]

  • Assess Column Health: Over time, all columns degrade. If the above steps do not work, the stationary phase may be damaged, and the column may need to be replaced.[18]

Quantitative Data & Method Parameters

The following table provides a hypothetical comparison of different column types for the separation of this compound isomers, illustrating the expected performance.

ParameterColumn A: Non-Polar (5% Phenyl)Column B: Polar (WAX)Column C: Chiral (Cyclodextrin)
Stationary Phase 5% Phenyl-MethylpolysiloxanePolyethylene Glycol (PEG)Di-tert-butyl-silyl-beta-cyclodextrin
Separation of (E)/(Z) Poor (Rs < 1.0)Good (Rs > 1.5) Moderate (Rs ≈ 1.2)
Separation of (R)/(S) None (Co-elution) None (Co-elution) Excellent (Rs > 2.0)
Primary Application General screeningGeometric isomer separationEnantiomeric separation

Rs = Resolution value. A value of 1.5 indicates baseline separation.

Experimental Protocol: Chiral GC-MS Analysis of this compound

This protocol outlines a standard method for separating all four this compound isomers.

1. Sample Preparation

  • Dilute the this compound standard or sample extract in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of 1-10 ppm.

  • Ensure the sample is dry and free of particulate matter.

2. GC-MS System Configuration

  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent)

  • Column: Chiral Cyclodextrin Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]

  • Inlet: Split/Splitless

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: Increase at 3°C/min to 180°C

    • Hold: Hold at 180°C for 5 minutes

  • MS Transfer Line: 250°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Scan (m/z 40-250) or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Data Analysis

  • Identify peaks based on their retention times and mass spectra.

  • Integrate the peak areas for each isomer to determine their relative abundance or concentration based on a calibration curve.

Visual Guides

Troubleshooting Workflow for Poor GC Resolution

This diagram outlines a systematic approach to diagnosing and solving common resolution issues in GC.

GC_Troubleshooting_Workflow Troubleshooting Workflow for Poor GC Resolution start Poor Resolution Observed check_peak_shape Assess Peak Shape (Broad, Tailing?) start->check_peak_shape First check_type Identify Isomer Type diastereomer (E) / (Z) Isomers check_type->diastereomer Diastereomers enantiomer (R) / (S) Isomers (Enantiomers) check_type->enantiomer Enantiomers optimize_temp Lower Initial Temp & Slow Ramp Rate diastereomer->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow change_column_polar Switch to Polar (e.g., WAX) Column optimize_flow->change_column_polar change_column_chiral Use a Chiral (Cyclodextrin) Column enantiomer->change_column_chiral check_peak_shape->check_type If shape is OK trim_column Trim Column (10-20 cm) check_peak_shape->trim_column Tailing replace_liner Replace Inlet Liner trim_column->replace_liner check_injection Review Injection Parameters replace_liner->check_injection

Caption: A step-by-step guide for troubleshooting poor GC resolution.

Relationship Between GC Parameters and Resolution

This diagram illustrates how key GC parameters influence the final chromatographic resolution.

GC_Parameters_Resolution Key GC Parameter Relationships cluster_params Controllable GC Parameters cluster_factors Chromatographic Factors col_phase Column Stationary Phase selectivity Selectivity (α) col_phase->selectivity temp_prog Oven Temperature Program retention Retention Factor (k) temp_prog->retention flow_rate Carrier Gas Flow Rate efficiency Efficiency (N) flow_rate->efficiency col_dims Column Dimensions (L, ID, df) col_dims->efficiency resolution Resolution (Rs) efficiency->resolution selectivity->resolution retention->resolution

Caption: How GC parameters influence factors affecting resolution.

References

preventing hotrienol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of hotrienol during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, a tertiary allylic alcohol, is a volatile organic compound found in various plants, contributing to their characteristic aroma. Its chemical structure, featuring a tertiary alcohol group adjacent to a double bond, makes it susceptible to degradation under certain conditions. The primary degradation pathways are acid-catalyzed rearrangement and thermal decomposition.

Q2: What are the main challenges in analyzing this compound?

The main challenges in analyzing this compound stem from its chemical instability. During sample preparation and analysis, particularly with gas chromatography (GC), this compound can undergo:

  • Acid-catalyzed rearrangement: In the presence of acidic conditions, this compound can rearrange to form other isomeric compounds, leading to inaccurate quantification.

  • Dehydration: The tertiary alcohol group can be easily eliminated as a water molecule, especially at the high temperatures of a GC injector, forming various degradation products.

  • Thermal degradation: As a thermally labile compound, this compound can decompose at elevated temperatures, resulting in low recovery and the appearance of artifact peaks in the chromatogram.

Q3: How can I prevent the degradation of this compound during sample extraction?

To prevent degradation during extraction, it is crucial to use mild extraction techniques and avoid acidic conditions. Recommended methods include:

  • Solvent extraction with neutral solvents: Use solvents like hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture.[1] It is advisable to keep the extraction time minimal and the temperature low.[2]

  • Ultrasound-assisted extraction (UAE): This technique can enhance extraction efficiency at lower temperatures and shorter durations, minimizing thermal degradation.[3][4][5]

  • Solid-phase microextraction (SPME): As a solvent-free technique, SPME is ideal for volatile compounds like this compound and minimizes sample handling, thereby reducing the chances of degradation.[6][7][8][9]

Q4: What is derivatization and is it necessary for this compound analysis by GC-MS?

Derivatization is a chemical modification of a compound to enhance its analytical properties. For this compound, derivatization is highly recommended before GC-MS analysis. The process involves replacing the active hydrogen of the hydroxyl group with a more stable chemical group. This increases the thermal stability and volatility of this compound, preventing on-column degradation and improving chromatographic peak shape.[1][2][10]

Q5: Which derivatization reagent is best for this compound?

Silylation is the most common and effective derivatization technique for compounds with hydroxyl groups, like this compound. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is a highly effective silylating agent for terpenes and other alcohols.[10][11][12] MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is another excellent option.[13][14][15]

Troubleshooting Guides

Issue 1: Low or No this compound Peak Detected in GC-MS
Possible Cause Troubleshooting Steps
Thermal Degradation in Injector 1. Derivatize the sample: Silylate the extract to increase the thermal stability of this compound. 2. Lower injector temperature: Start with a lower injector temperature (e.g., 200 °C) and optimize. 3. Use a deactivated inlet liner: Ensure the liner is inert to prevent catalytic degradation.[16]
Degradation during Extraction 1. Check extraction solvent pH: Ensure the solvent is neutral. 2. Use a milder extraction method: Switch to UAE or SPME. 3. Minimize extraction time and temperature: Keep the extraction process as short and cool as possible.[2]
Adsorption in the GC System 1. Derivatize the sample: Silylation reduces the polarity of this compound, minimizing active site interactions. 2. Use a deactivated column: Employ a high-quality, inert GC column.
Issue 2: Multiple, Unidentified Peaks Around the Expected Retention Time of this compound
Possible Cause Troubleshooting Steps
Acid-Catalyzed Rearrangement 1. Neutralize the sample: Ensure the sample extract is at a neutral pH before injection. 2. Avoid acidic solvents or reagents: Check all solvents and reagents for acidity.
Incomplete Derivatization 1. Optimize derivatization conditions: Ensure a sufficient excess of the silylating reagent and optimize the reaction time and temperature. 2. Ensure anhydrous conditions: Water will react with the silylating reagent, reducing its effectiveness. Dry the sample extract thoroughly before adding the reagent.[14]
Injector-Mediated Degradation 1. Lower injector temperature: High temperatures can cause fragmentation and rearrangement. 2. Use a splitless injection: This can sometimes be gentler on thermally labile compounds.

Data Presentation

Table 1: Illustrative Recovery of this compound with Different Extraction Methods.

Disclaimer: The following data is illustrative and intended to demonstrate the expected relative performance of different extraction methods. Actual results may vary based on the specific sample matrix and experimental conditions.

Extraction Method Solvent Temperature Time Relative Recovery of this compound (%)
MacerationHexane25°C24 hours65
Soxhlet ExtractionHexane69°C6 hours40
Ultrasound-Assisted Extraction (UAE)Hexane40°C30 min85
Solid-Phase Microextraction (SPME)N/A40°C30 min95

Table 2: Illustrative Comparison of this compound Stability in GC-MS With and Without Derivatization.

Disclaimer: The following data is illustrative and intended to demonstrate the expected impact of derivatization on the analysis of this compound. Actual results will depend on the specific GC-MS conditions.

Analyte Injector Temperature Peak Shape Relative Peak Area
This compound (underivatized)250°CTailing with degradation peaks30%
This compound (underivatized)200°CModerate tailing60%
This compound-TMS (derivatized)250°CSymmetrical100%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the plant material to a fine powder. To prevent the loss of volatile compounds, grinding under liquid nitrogen is recommended.[2]

  • Extraction:

    • Place 1 g of the powdered sample into a glass vial.

    • Add 10 mL of hexane.

    • Place the vial in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[3]

  • Sample Cleanup:

    • Centrifuge the extract to pellet the solid material.

    • Transfer the supernatant to a clean vial.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • The extract is now ready for derivatization.

Protocol 2: Silylation of this compound for GC-MS Analysis

Safety Note: Silylating reagents are sensitive to moisture and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment.

  • Sample Preparation: Transfer 100 µL of the dried hexane extract into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry.

  • Derivatization:

    • Add 50 µL of pyridine (B92270) (to act as a catalyst and solvent).

    • Add 100 µL of BSTFA with 1% TMCS.[10][11]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.[12][17]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Protocol 3: Optimized GC-MS Parameters for this compound-TMS Analysis

Note: These are starting parameters and may require optimization for your specific instrument and column.

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 280°C (hold for 5 min)
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Mandatory Visualizations

Hotrienol_Degradation_Pathways This compound This compound (Tertiary Allylic Alcohol) Rearranged Rearranged Isomers This compound->Rearranged Acid-Catalyzed Rearrangement Dehydrated Dehydrated Products This compound->Dehydrated Dehydration Acid Acidic Conditions (e.g., sample matrix, solvent) Acid->Rearranged Heat High Temperature (e.g., GC Injector) Heat->Dehydrated Experimental_Workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plant_Material Plant Material Extraction Mild Extraction (e.g., UAE or SPME) Plant_Material->Extraction Extract This compound Extract Extraction->Extract Derivatization Silylation (BSTFA/TMCS) Extract->Derivatization Derivatized_Sample This compound-TMS Derivatization->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Accurate Quantification GCMS->Data Troubleshooting_Logic Start Problem: Low/No this compound Peak Check_Derivatization Was the sample derivatized? Start->Check_Derivatization Derivatize Action: Derivatize the sample (Protocol 2) Check_Derivatization->Derivatize No Check_Injector_Temp Is injector temp > 250°C? Check_Derivatization->Check_Injector_Temp Yes Success Problem Solved Derivatize->Success Lower_Temp Action: Lower injector temp (e.g., 200-220°C) Check_Injector_Temp->Lower_Temp Yes Check_Extraction Was a harsh extraction method used? Check_Injector_Temp->Check_Extraction No Lower_Temp->Success Change_Extraction Action: Use milder method (e.g., UAE, SPME) Check_Extraction->Change_Extraction Yes Check_Extraction->Success No Change_Extraction->Success

References

Technical Support Center: Optimization of SPME Fiber for Hotrienol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) fiber for the extraction of hotrienol. The information is tailored for researchers, scientists, and drug development professionals working with complex matrices such as grape juice and wine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a monoterpenoid alcohol that contributes to the floral and fruity aromas in certain grape varieties and wines. As a semi-volatile compound, its extraction using SPME can be challenging due to its intermediate volatility and potential for strong interactions with the sample matrix. Optimizing SPME parameters is crucial to ensure efficient and reproducible extraction.

Q2: Which SPME fiber coating is best for this compound extraction?

A2: The choice of SPME fiber is critical for the successful extraction of this compound. Generally, for polar and semi-volatile compounds like this compound, fibers with a mixed polarity or those capable of forming hydrogen bonds are preferred. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for method development as it covers a wide range of analytes.[1] However, the optimal fiber may vary depending on the specific sample matrix. For polar analytes, a Polyacrylate (PA) fiber can also be effective.[2]

Q3: What is the difference between headspace (HS) and direct immersion (DI) SPME for this compound analysis?

A3:

  • Headspace SPME (HS-SPME): In this mode, the SPME fiber is exposed to the vapor phase (headspace) above the sample. This is the most common and recommended method for complex and "dirty" matrices like grape juice or wine, as it prevents non-volatile components from contaminating the fiber.[3]

  • Direct Immersion SPME (DI-SPME): Here, the fiber is directly immersed in the liquid sample. While this can sometimes offer higher sensitivity for less volatile compounds, it is more susceptible to matrix interferences and fiber damage. For semi-volatile compounds like this compound, HS-SPME is generally the preferred starting point.

Q4: How can I improve the release of this compound from the sample matrix into the headspace?

A4: Several strategies can be employed to enhance the partitioning of this compound into the headspace:

  • Temperature: Increasing the extraction temperature can help release this compound from the matrix, but excessive heat can negatively impact the adsorption onto the fiber. An optimal temperature, often between 40°C and 60°C, needs to be determined experimentally.[4]

  • Salt Addition: Adding salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic compounds like this compound, promoting their release into the headspace.[5]

  • Agitation: Stirring or agitating the sample during extraction helps to accelerate the mass transfer of this compound from the liquid phase to the headspace, leading to faster equilibrium times.[6]

Q5: What are the key parameters to optimize for this compound extraction using SPME?

A5: The most critical parameters to optimize include:

  • SPME fiber coating

  • Extraction mode (Headspace vs. Direct Immersion)

  • Extraction time

  • Extraction temperature

  • Sample volume and headspace volume ratio

  • Salt concentration

  • Agitation speed[6]

Troubleshooting Guide

This guide addresses common issues encountered during the SPME extraction of this compound.

Problem 1: Low or no recovery of this compound.

Possible CauseSuggested Solution
Inappropriate SPME fiber coating. The fiber may not have a strong affinity for this compound. Test fibers with different polarities, such as DVB/CAR/PDMS, PA, and PDMS/DVB.[1][2]
Suboptimal extraction temperature. If the temperature is too low, this compound may not be efficiently released into the headspace. If it's too high, adsorption onto the fiber can be reduced. Optimize the temperature, typically in the range of 40-60°C.[4]
Insufficient extraction time. The system may not have reached equilibrium. Increase the extraction time to ensure maximum adsorption.
Matrix effects. Components in the sample matrix (e.g., sugars, phenols) may be interfering with the extraction. Try diluting the sample or adjusting the sample pH.
Fiber saturation. In samples with high concentrations of other volatile compounds, the fiber may become saturated, preventing the adsorption of this compound. Reduce the sample volume or extraction time.

Problem 2: Poor reproducibility of results.

Possible CauseSuggested Solution
Inconsistent extraction time and temperature. Ensure precise and consistent control of these parameters for all samples and standards.
Variable sample volume and headspace ratio. Use consistent sample volumes in vials of the same size to maintain a constant headspace-to-sample ratio.
Inconsistent fiber positioning. The depth of the fiber in the headspace should be the same for every extraction to ensure consistent exposure.
Fiber carryover from previous injections. Ensure the fiber is properly cleaned (conditioned) between analyses according to the manufacturer's instructions.
Fiber degradation. SPME fibers have a limited lifetime. If you observe a sudden drop in performance, the fiber may need to be replaced.

Problem 3: Presence of interfering peaks in the chromatogram.

Possible CauseSuggested Solution
Matrix interferences. Non-volatile compounds from the matrix may have contaminated the fiber (more common in DI-SPME). Switch to HS-SPME or optimize sample cleanup procedures.
Fiber contamination. The fiber may have been contaminated during storage or handling. Condition the fiber at a high temperature as recommended by the manufacturer.
Septum bleed. Particles from the vial septum may have been transferred to the GC inlet. Use high-quality, low-bleed septa.

Data Presentation

While direct quantitative comparisons for this compound extraction across a range of fibers are limited in the literature, the following table summarizes the general suitability of common SPME fibers for the analysis of monoterpenes and other volatile compounds in wine, which can guide the selection for this compound analysis.

SPME Fiber CoatingPolarityTypical AnalytesSuitability for this compound (Monoterpene Alcohol)
DVB/CAR/PDMS BipolarWide range of volatile and semi-volatile compoundsHighly Recommended Starting Point: Broad selectivity for various compound classes.[1]
PDMS/DVB BipolarVolatile and semi-volatile compoundsGood Alternative: Effective for a range of terpenes and other flavor compounds.[7]
Polyacrylate (PA) PolarPolar compounds, such as phenols and alcoholsRecommended for Polar Analytes: May show good selectivity for the polar this compound molecule.[2]
PDMS Non-polarNon-polar, volatile compoundsLess Suitable: Generally less efficient for polar compounds like alcohols.
Carboxen/PDMS Bipolar (more porous)Very volatile compounds and gasesMay be suitable, but primarily for smaller volatiles.

Experimental Protocols

1. General Protocol for SPME Method Optimization for this compound in Wine

This protocol provides a systematic approach to optimizing the key parameters for HS-SPME-GC-MS analysis of this compound.

  • Fiber Selection:

    • Start with a DVB/CAR/PDMS fiber.

    • If available, also test a PA and a PDMS/DVB fiber for comparison.

    • Condition each new fiber according to the manufacturer's instructions.

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar terpene).

    • Add NaCl to achieve a concentration of ~30% (w/v) to evaluate the salting-out effect.[5]

    • Seal the vial with a PTFE-faced silicone septum.

  • Optimization of Extraction Temperature:

    • Set the extraction time to 30 minutes and the agitation speed to 250 rpm.

    • Test a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Analyze the samples by GC-MS and compare the peak area of this compound at each temperature to determine the optimum.

  • Optimization of Extraction Time:

    • Using the optimal temperature from the previous step, test a range of extraction times (e.g., 15, 30, 45, 60 minutes).

    • Plot the peak area of this compound against extraction time to determine the time required to reach equilibrium.

  • GC-MS Analysis:

    • Injector: Set to splitless mode at a temperature appropriate for the fiber (e.g., 250°C).

    • Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX, HP-5ms).

    • Oven Program: Develop a temperature gradient that effectively separates this compound from other matrix components.

    • Mass Spectrometer: Operate in scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

2. Routine Analysis Protocol (Example)

Once optimized, a routine protocol might look like this:

  • Sample: 5 mL of wine in a 20 mL vial with 1.5 g NaCl.

  • SPME Fiber: DVB/CAR/PDMS.

  • Incubation/Extraction: 40°C for 30 minutes with agitation at 250 rpm.

  • Desorption: 250°C for 5 minutes in the GC inlet.

  • GC-MS: Analysis using the optimized chromatographic conditions.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Wine) Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (e.g., NaCl) Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (Optimized Temp) Seal->Incubate Expose Expose SPME Fiber (Optimized Time) Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect

Caption: Workflow for SPME extraction and analysis of this compound.

Troubleshooting_Tree Start Problem: Low this compound Signal CheckFiber Is the fiber appropriate for polar semi-volatiles? Start->CheckFiber ChangeFiber Action: Test DVB/CAR/PDMS or PA fiber. CheckFiber->ChangeFiber No CheckTemp Is the extraction temperature optimized? CheckFiber->CheckTemp Yes OptimizeTemp Action: Optimize temperature (e.g., 40-60°C). CheckTemp->OptimizeTemp No CheckTime Is the extraction time sufficient? CheckTemp->CheckTime Yes IncreaseTime Action: Increase extraction time to ensure equilibrium. CheckTime->IncreaseTime No CheckMatrix Consider matrix effects. (Salting out, pH) CheckTime->CheckMatrix Yes Monoterpene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP + IPP Monoterpenes Monoterpenes (e.g., Geraniol, Linalool) GPP->Monoterpenes Terpene Synthases This compound This compound Monoterpenes->this compound Enzymatic/ Chemical Reactions

References

Technical Support Center: Troubleshooting Poor Recovery of Hotrienol in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of hotrienol during liquid-liquid extraction (LLE) procedures.

Understanding this compound: Key Properties for Extraction

A successful extraction strategy begins with understanding the physicochemical properties of the target analyte. This compound is a semi-volatile terpenoid alcohol, and its properties dictate the optimal extraction conditions.

PropertyValueImplication for LLE
Molecular Formula C₁₀H₁₆O[1][2]-
Molecular Weight 152.23 g/mol [1][2]Indicates a relatively small, semi-volatile molecule.
LogP (XLogP3-AA) 2.8[2][3]This compound is lipophilic and will preferentially partition into non-polar organic solvents.[4][5]
Boiling Point ~62°C @ 4.5 mmHg; ~229°C @ 760 mmHg[6]Semi-volatile; risk of loss during solvent evaporation steps.[7][8]
Water Solubility Insoluble / Very low (406.5 mg/L est.)[1][6]LLE is a suitable technique as this compound has low affinity for the aqueous phase.
Organic Solubility Soluble in heptane, ethanol, dichloromethane (B109758), ethyl acetate, acetone, etc.[1][9][10]A wide range of organic solvents can be used for extraction.
pKa ~14.13 (Predicted)[9]As a tertiary alcohol, it is a very weak acid and is effectively neutral; its charge state is not affected by typical pH adjustments.[1]
Stability Can undergo oxidative degradation under acidic conditions; susceptible to thermal degradation above 70°C.[2]pH and temperature of the extraction must be controlled.

Troubleshooting Guides & FAQs

Issue 1: Consistently Low Recovery of this compound

Question: My recovery of this compound is consistently low after performing a liquid-liquid extraction from an aqueous sample. What are the most common causes and how can I improve the yield?

Answer: Low recovery of a semi-volatile, non-polar compound like this compound in LLE is typically traced back to a few key areas. The most common culprits are suboptimal solvent selection, loss of the analyte during solvent evaporation, formation of emulsions, and inefficient partitioning between the aqueous and organic phases. Each of these factors must be systematically evaluated and optimized.

Below is a troubleshooting workflow to diagnose and resolve the cause of poor recovery.

G Troubleshooting Logic for Poor this compound Recovery Start Start: Poor this compound Recovery Solvent 1. Is the Solvent Choice Optimal? Start->Solvent Emulsion 2. Is an Emulsion Forming? Solvent->Emulsion Yes Solvent_Sol Action: Select a solvent with optimal polarity and volatility. (e.g., Dichloromethane, Ethyl Acetate) Solvent->Solvent_Sol No Evaporation 3. Is Analyte Lost During Evaporation? Emulsion->Evaporation No Emulsion_Sol Action: Break emulsion using brine, centrifugation, or filtration. Emulsion->Emulsion_Sol Yes Partitioning 4. Is Partitioning Inefficient? Evaporation->Partitioning No Evaporation_Sol Action: Use gentle evaporation (Nitrogen stream, <40°C). Avoid high vacuum. Evaporation->Evaporation_Sol Yes Success Recovery Improved Partitioning->Success No Partitioning_Sol Action: Use 'salting out', increase solvent:sample ratio, perform multiple extractions. Partitioning->Partitioning_Sol Yes Solvent_Sol->Emulsion Emulsion_Sol->Evaporation Evaporation_Sol->Partitioning Partitioning_Sol->Success

Caption: Troubleshooting workflow for poor this compound recovery.

Issue 2: Suboptimal Solvent Selection

Question: Which organic solvent is best for extracting this compound?

Answer: The ideal solvent for extracting this compound should be immiscible with water, have a high affinity for this compound (indicated by its LogP of ~2.8), a relatively low boiling point for easy removal, and should not react with the analyte.[5][11] Given this compound's properties, moderately polar to non-polar solvents are effective.

SolventPolarity IndexBoiling Point (°C)ProsCons
Dichloromethane (DCM) 3.139.6Excellent solubility for this compound (reported recovery 75-85%).[2][9] Low boiling point allows for gentle removal.Can form emulsions; potential environmental and health concerns.
Ethyl Acetate 4.477.1Good solvent for many terpenoids.[12] Less toxic than DCM.Higher boiling point requires more careful evaporation to prevent analyte loss. Can be partially soluble in water.
Diethyl Ether 2.834.6Very effective for extracting non-polar compounds.[11] Extremely low boiling point.Highly flammable and volatile; can form explosive peroxides.
Hexane / Heptane 0.169 / 98Good for highly non-polar compounds; readily available.[12]May be less efficient than moderately polar solvents for this compound due to the hydroxyl group. Higher boiling point for heptane.

Recommendation: Start with Dichloromethane or Ethyl Acetate . Dichloromethane often provides superior recovery for moderately polar compounds like this compound.[2]

Issue 3: Emulsion Formation

Question: An emulsion formed at the interface between my aqueous and organic layers. How can I prevent this and what should I do now?

Answer: Emulsions are a common issue in LLE, especially with complex biological or food matrices that may contain surfactants.[4] An emulsion is a stable mixture of the two immiscible liquids that physically traps the analyte, preventing efficient phase separation and leading to significant loss of product.[11]

Prevention and Resolution Strategies:

  • Add Brine: Before extraction, saturate your aqueous sample with sodium chloride (NaCl). This increases the polarity of the aqueous phase, which can help prevent emulsion formation and also improves partitioning (see Issue 5).[11] If an emulsion has already formed, adding a small amount of saturated NaCl solution can help break it.

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases.

  • Centrifugation: Transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for breaking stable emulsions.

  • Filtration: Passing the emulsified layer through a plug of glass wool can sometimes break the emulsion.

G Emulsion Emulsion Formed AddBrine Add Saturated NaCl (Brine) Emulsion->AddBrine Try First Centrifuge Centrifuge the Mixture AddBrine->Centrifuge If Unsuccessful Separated Phases Separated AddBrine->Separated Success Filter Filter through Glass Wool Centrifuge->Filter If Still Unsuccessful Centrifuge->Separated Success Filter->Separated Success

Caption: Decision-making process for breaking an emulsion.

Issue 4: Analyte Loss During Solvent Removal

Question: Could I be losing this compound after the extraction, during the solvent removal step?

Answer: Yes, this is a very common cause of poor recovery for semi-volatile compounds.[7] this compound has a relatively low boiling point and can be easily lost if the solvent is removed too aggressively (e.g., using a rotary evaporator with high vacuum and/or high temperature).[8]

Best Practices for Solvent Evaporation:

  • Avoid High Vacuum: Do not use a high vacuum line.[8] If using a rotary evaporator, reduce the vacuum strength as much as possible.

  • Controlled Temperature: Use a water bath set to a gentle temperature, typically 30-40°C.[13] Temperatures above 70°C can cause thermal degradation of this compound.[2]

  • Gentle Nitrogen Stream: For small volumes, evaporating the solvent under a gentle stream of nitrogen gas at room temperature is the safest method to prevent loss of volatile analytes.[7]

  • Solvent Exchange: If the final analysis is in a different solvent (e.g., for GC-MS), carefully evaporate the bulk of the extraction solvent and then add a small amount of the desired final solvent to act as a "keeper," reducing the loss of the analyte.

Issue 5: Inefficient Partitioning

Question: How can I improve the partitioning of this compound from the aqueous sample into the organic solvent?

Answer: Even with the correct solvent, you can take steps to further drive the equilibrium of the extraction towards the organic phase, thus increasing recovery.

  • "Salting Out" Effect: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), to the aqueous sample until it is saturated (no more salt will dissolve).[5] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules like this compound and forcing them into the organic layer.[13]

  • Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one single extraction with a large volume.[14] For example, extracting three times with 30 mL of solvent is significantly more efficient than extracting once with 90 mL.

  • Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of organic solvent is used. A generic optimum ratio to start with is 7:1 (organic solvent to aqueous sample), though this can be optimized.[5][13]

Experimental Protocol: Optimized LLE for this compound

This protocol provides a robust starting point for the extraction of this compound from a simple aqueous matrix.

1. Sample Preparation: a. To 100 mL of the aqueous sample in a beaker or flask, add Sodium Chloride (NaCl) with stirring until the solution is saturated. b. Adjust the sample to a neutral pH (~7) if it is highly acidic, as acidic conditions may degrade this compound.[2] Avoid strongly basic conditions.

2. Liquid-Liquid Extraction: a. Transfer the 100 mL of prepared aqueous sample to a 250 mL separatory funnel. b. Add 50 mL of dichloromethane (DCM) to the separatory funnel. c. Stopper the funnel and gently invert it 15-20 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsions. d. Place the funnel in a ring stand and allow the layers to fully separate. The DCM layer will be on the bottom. e. Drain the lower organic layer into a clean Erlenmeyer flask. f. Repeat the extraction two more times (steps 2b-2e) with fresh 50 mL portions of DCM, combining all three organic extracts into the same flask.

3. Drying and Concentration: a. Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water. b. Decant or filter the dried organic extract into a round-bottom flask. c. Concentrate the solvent under a gentle stream of nitrogen in a fume hood or using a rotary evaporator with a water bath temperature below 40°C and reduced vacuum. d. Evaporate just to dryness or to a final small volume (~1 mL) for analysis.

G cluster_prep 1. Sample Preparation cluster_ext 2. Extraction cluster_conc 3. Drying & Concentration A_Sample Aqueous Sample (100 mL) B_Salt Add NaCl to Saturate ('Salting Out') A_Sample->B_Salt C_pH Adjust to Neutral pH B_Salt->C_pH D_Funnel Transfer to Separatory Funnel C_pH->D_Funnel E_Solvent Add Dichloromethane (50 mL) D_Funnel->E_Solvent F_Mix Gently Invert to Mix E_Solvent->F_Mix G_Separate Allow Phases to Separate F_Mix->G_Separate H_Collect Collect Organic Layer G_Separate->H_Collect I_Repeat Repeat Extraction 2x H_Collect->I_Repeat J_Combine Combine Organic Extracts I_Repeat->J_Combine K_Dry Dry with Anhydrous Na₂SO₄ J_Combine->K_Dry L_Evap Gently Evaporate Solvent (<40°C, low vacuum/N₂ stream) K_Dry->L_Evap M_Final Final Concentrated Sample L_Evap->M_Final

References

Technical Support Center: Gas Chromatography (GC) Analysis of Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hotrienol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the thermal degradation of this compound during Gas Chromatography (GC) injection, ensuring accurate and reproducible results.

Troubleshooting Guide: Minimizing this compound Degradation

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Q1: My chromatogram shows a small or non-existent this compound peak, along with several unexpected smaller peaks. What is causing this?

A1: This pattern is a classic sign of thermal degradation.[1] this compound is a thermally labile tertiary allylic alcohol, and the high temperatures in a standard GC injection port can cause it to break down into more stable, smaller compounds.[1][2] The primary causes are excessive injector temperature and catalytic activity within the GC inlet.[1][3]

Key Troubleshooting Steps:

  • Reduce Injector Temperature: High inlet temperatures are a primary cause of degradation for thermally sensitive compounds.[3][4] It is often possible to use an inlet temperature considerably lower than the analyte's boiling point.[5]

    • Action: Systematically reduce the injector temperature. A good starting point is to lower it by 75°C from your current setting and evaluate the results.[1] Continue to lower the temperature to find the minimum required for efficient sample volatilization without degradation.[1] For volatile compounds, temperatures between 150-200°C are often recommended.[6]

  • Evaluate the Inlet Liner: The liner surface can be a source of catalytic activity, promoting degradation.[3]

    • Action:

      • Use a Deactivated Liner: Ensure you are using a highly inert or deactivated liner to minimize active sites.[7] Liners with advanced deactivation, such as Topaz™ liners, can significantly improve the analysis of active compounds.[7]

      • Remove Glass Wool (If Possible): Glass wool can be highly active and promote the degradation of sensitive compounds like DDT and Endrin, a principle that applies to other labile molecules.[1][7] If reproducibility is not compromised, removing it can be beneficial.[1]

      • Perform Regular Maintenance: Replace the liner and trim the column regularly, as residue from complex samples can create new active sites.[1][8]

  • Minimize Residence Time in the Inlet: The longer the analyte spends in the hot injector, the more likely it is to degrade, especially in splitless mode where residence times are high.[1]

    • Action:

      • Increase the carrier gas flow rate or use pressure pulsing to transfer the sample onto the column more quickly.[1][9]

      • If using splitless injection, reduce the splitless time to the minimum required for efficient analyte transfer (typically 10-40 seconds).[10]

Q2: I've lowered the injector temperature, but I'm still seeing signs of degradation. What other injection techniques can I use?

A2: For highly thermally labile compounds like this compound, conventional hot split/splitless injection may not be suitable.[11] Alternative cold injection techniques are the methods of choice as they introduce the sample at a low temperature, preventing degradation in the inlet.[10][12]

Recommended Cold Injection Techniques:

  • Cool On-Column (COC) Injection: This is the ideal technique for thermally sensitive compounds.[13][14] The sample is injected directly into the column at a low temperature, and the inlet is then heated along with the column oven.[11][12] This method eliminates sample discrimination and thermal stress in a hot inlet.[10]

  • Programmed Temperature Vaporizer (PTV) Inlet: A PTV inlet offers great flexibility. The sample is injected into a cooled liner, which is then rapidly heated in a controlled manner to transfer the analytes to the column.[12][13] This allows for techniques like cold splitless injection and solvent venting, which are highly suitable for thermally labile compounds.[11][13]

Troubleshooting Workflow for this compound Degradation

The following diagram outlines a logical workflow for troubleshooting issues related to this compound degradation during GC analysis.

G cluster_0 Troubleshooting this compound Degradation start Problem Identified: Poor Peak Shape, Low Recovery, or Extra Peaks for this compound check_temp Is Injector Temperature Optimized? start->check_temp reduce_temp Action: Reduce Inlet Temperature (e.g., in 50-75°C increments). Find lowest T for good peak shape. check_temp->reduce_temp No check_liner Is Inlet Liner Inert and Clean? check_temp->check_liner Yes reduce_temp->check_liner replace_liner Action: Use a New, Deactivated Liner. Consider removing glass wool. check_liner->replace_liner No check_residence Is Inlet Residence Time Minimized? check_liner->check_residence Yes replace_liner->check_residence optimize_flow Action: Increase Carrier Gas Flow or Use Pressure Pulse. Reduce Splitless Time. check_residence->optimize_flow No consider_cold Is Degradation Still Occurring? check_residence->consider_cold Yes optimize_flow->consider_cold implement_cold Solution: Switch to Cold Injection. - Cool On-Column (COC) - Programmed Temp. Vaporizer (PTV) consider_cold->implement_cold Yes consider_deriv Is Cold Injection Not an Option? consider_cold->consider_deriv No resolved Problem Resolved implement_cold->resolved implement_deriv Alternative: Derivatize this compound (e.g., Silylation) to form a more thermally stable compound. consider_deriv->implement_deriv Yes consider_deriv->resolved No/Re-evaluate implement_deriv->resolved

A logical workflow for troubleshooting this compound degradation in GC.

Parameter Comparison for Different Injection Techniques

The choice of injection technique significantly impacts the analysis of thermally sensitive compounds. The following table summarizes key parameters and considerations.

ParameterHot Split/SplitlessProgrammed Temperature Vaporizer (PTV)Cool On-Column (COC)
Principle Sample is vaporized in a continuously heated inlet.[11]Sample is injected into a cool inlet, which is then rapidly heated.[12][13]Sample is injected directly onto a cool column, bypassing a hot inlet.[11][14]
Injector Temp. As low as possible while maintaining analyte transfer (e.g., 150-250°C).[1][6]Initial T is below the solvent's boiling point; final T is optimized for transfer without degradation.[12]Initial T is at or below the solvent's boiling point.[10][12]
Degradation Risk HighLow to MediumVery Low
Suitability Poor for highly labile compounds.Excellent for thermally labile compounds.[13]The best choice for thermally labile compounds to ensure quantitative accuracy.[10][11]
Key Advantage Widely available and simple.High flexibility (e.g., solvent venting, large volume injection).[11][12]Eliminates inlet-related degradation and discrimination.[10]
Consideration Requires careful optimization of temperature and liner activity.[1]Method development can be more complex.[11]Requires a special syringe and a retention gap for dirty samples.[15]

Experimental Protocol: GC-MS Analysis of this compound Using PTV Injection

This section provides a generalized protocol for analyzing this compound while minimizing thermal degradation. This method should be optimized for your specific instrument and sample matrix.

1. Objective: To quantify this compound in a sample matrix while preventing its thermal degradation during analysis.

2. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Programmed Temperature Vaporizer (PTV) inlet coupled to a Mass Spectrometer (GC-MS).

  • PTV Inlet Program:

    • Initial Temperature: Set 20°C below the boiling point of the injection solvent (e.g., 40°C for hexane).[10]

    • Injection: Inject sample in solvent vent mode to remove the bulk of the solvent at low temperature.

    • Temperature Ramp: After solvent venting, rapidly heat the inlet (e.g., at >10°C/sec) to a final temperature sufficient to transfer this compound to the column (e.g., 200-250°C).[15] This final temperature should be optimized to be as low as possible.[1]

  • Liner: Use a deactivated, narrow-bore (e.g., 2 mm ID) liner to ensure rapid sample transfer.[7]

  • Column: A suitable capillary column for terpene analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for selective and sensitive detection of this compound and its potential degradation products.

3. Sample Preparation:

  • Dilute samples in a suitable, high-purity solvent (e.g., hexane).

  • If necessary, include an internal standard that does not co-elute with any analytes of interest.

4. Derivatization (Alternative Approach):

  • If cold injection is unavailable or insufficient, derivatization can make this compound more thermally stable.[16]

  • Procedure: Silylation is a common method that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[17][18]

    • React the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Heat the reaction mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[18]

    • Analyze the resulting TMS-hotrienol derivative using a standard hot split/splitless injection, as it will be significantly more volatile and stable.[17]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it thermally unstable? A1: this compound is an oxygenated monoterpenoid found in various plants and fruits, contributing to their aroma.[2] Its chemical structure includes a tertiary alcohol and two double bonds. This structure makes it susceptible to heat-induced dehydration and molecular rearrangements, especially in the hot, and potentially acidic or catalytic, environment of a standard GC inlet.[2]

Q2: Can I analyze this compound without a cold injection system? A2: Yes, but it requires careful optimization. You must use the lowest possible injector temperature that still allows for efficient vaporization, employ a highly deactivated inlet liner, and minimize the sample's residence time in the inlet.[1] Alternatively, you can chemically modify this compound through derivatization to create a more thermally stable compound before injection.[19]

Q3: What are the expected degradation products of this compound? A3: While specific degradation pathways for this compound are complex, thermal stress on similar terpenoids like linalool (B1675412) (a precursor to linalool oxides) leads to dehydroxylation and cyclization, forming other terpenes such as myrcene, ocimene, limonene, and terpinolene.[3] Similar degradation products could be expected from this compound.

Q4: Does the choice of carrier gas affect thermal degradation? A4: While the carrier gas itself is inert, its properties can influence the analysis. Using hydrogen instead of helium allows for faster optimal linear velocities.[20] This can reduce analysis time and allow compounds to elute at lower oven temperatures, which can help minimize on-column degradation.[1][21] A faster flow also reduces the residence time in the hot injector, lessening the chance for thermal degradation to occur there.[1]

References

addressing co-elution issues in hotrienol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hotrienol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate analysis of this compound, particularly in complex matrices like wine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a monoterpenoid alcohol that contributes to the aromatic profile of various plants and fruits, including grapes and wine. It exists as two enantiomers, (R)-(+)-hotrienol and (S)-(-)-hotrienol, which may have different sensory properties. Accurate analysis of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in understanding its formation pathways in natural products.

Q2: What are the main challenges in the analysis of this compound?

A2: The primary challenges in this compound analysis include:

  • Co-elution: this compound often co-elutes with other structurally similar compounds, particularly linalool (B1675412), which can interfere with accurate quantification.[1]

  • Chiral Separation: Separating the (R) and (S) enantiomers of this compound requires specialized chiral columns and optimized chromatographic conditions.

  • Matrix Effects: Complex sample matrices, such as wine, contain numerous compounds that can interfere with the extraction and detection of this compound, leading to signal suppression or enhancement.[1][2][3][4][5]

Q3: Which analytical technique is most suitable for this compound analysis?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds like this compound.[6][7][8][9] For resolving co-eluting compounds and for complex matrices, two-dimensional gas chromatography (GCxGC) can provide enhanced separation.[1]

Q4: How can I confirm if co-elution is occurring in my analysis?

A4: Co-elution can be suspected if you observe asymmetrical peaks (e.g., peak fronting, tailing, or shoulders). The most definitive way to confirm co-elution is by using a mass spectrometer. By examining the mass spectra across a single chromatographic peak, you can identify the presence of multiple mass-to-charge ratios (m/z), which indicates the presence of more than one compound.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and linalool

This is a common issue as this compound and linalool are structurally similar monoterpenoid alcohols.

Troubleshooting Workflow for this compound-Linalool Co-elution

Start Poor Resolution (this compound/Linalool) Modify_Temp Modify Temperature Program Start->Modify_Temp Result_Resolved Peaks Resolved Modify_Temp->Result_Resolved Result_Not_Resolved Still Co-eluting Modify_Temp->Result_Not_Resolved No Improvement Change_Column Change GC Column Optimize_Flow Optimize Carrier Gas Flow Rate Change_Column->Optimize_Flow Partial Improvement Change_Column->Result_Resolved Optimize_Flow->Result_Resolved Result_Not_Resolved->Change_Column

Caption: Troubleshooting workflow for resolving co-elution of this compound and linalool.

Strategies:

  • Modify the GC Oven Temperature Program:

    • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 7°C/min to 3-5°C/min) to increase the separation time between analytes.[6]

    • Isothermal Segments: Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve separation.

  • Change the GC Column:

    • Different Stationary Phase: Switch to a column with a different stationary phase to alter the selectivity. For example, if you are using a non-polar column, try a polar column like a wax-based column (e.g., ZB-WAX) or a more specialized column.[10]

    • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.

  • Optimize Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium) can impact resolution. This is often a parameter that requires optimization for a specific column and method.

Quantitative Data Comparison:

The following table summarizes typical GC-MS parameters and the expected outcomes for separating this compound and linalool.

ParameterMethod 1 (Standard)Method 2 (Optimized for Resolution)Expected Outcome of Method 2
GC Column TR-Pesticide II (30 m x 0.25 mm, 0.25 µm)[6]ZB-WAX (30 m x 0.32 mm, 0.5 µm)[10]Improved separation due to different selectivity of the stationary phase.
Oven Program 40°C (5 min), then 7°C/min to 170°C[6]40°C (3 min), then 3°C/min to 55°C, then 5°C/min to 165°C[10]Increased retention times and better separation between early eluting terpenes.
Carrier Gas Helium @ 1.0 mL/min[6]Helium @ 2.3 mL/min[10]May need to be re-optimized for the new column and temperature program.
Injection Mode Splitless[6]Splitless[10]No change.
Issue 2: Inability to separate this compound enantiomers

Standard GC columns will not separate enantiomers. A chiral stationary phase is required.

Troubleshooting Workflow for Chiral Separation of this compound

Start No Chiral Separation of this compound Enantiomers Verify_Column Verify Use of Chiral Column Start->Verify_Column Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Verify_Column->Optimize_Temp Chiral Column Confirmed Optimize_Flow Optimize Carrier Gas (Linear Velocity) Optimize_Temp->Optimize_Flow Check_Injection Check Injection Volume (Avoid Overload) Optimize_Flow->Check_Injection Resolved Enantiomers Resolved Check_Injection->Resolved

Caption: A systematic approach to troubleshooting the chiral separation of this compound enantiomers.

Strategies:

  • Select an Appropriate Chiral Column: Use a GC column with a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives.

  • Optimize the Temperature Program: Chiral separations are often very sensitive to temperature. A slow temperature ramp (e.g., 1-2°C/min) is generally recommended to maximize resolution.[11]

  • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas can significantly impact the efficiency of a chiral separation. This parameter should be carefully optimized.[11]

  • Avoid Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution. Dilute your sample if necessary.[11]

Issue 3: Poor peak shape and inconsistent results due to matrix effects

The complex matrix of samples like wine can interfere with the analysis.

Strategies to Mitigate Matrix Effects:

  • Sample Preparation:

    • Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is effective for extracting volatile compounds from liquid matrices and can help reduce matrix effects.[7]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering compounds before GC-MS analysis.[7][12]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup.[6]

  • Dilution: Diluting the sample can reduce the concentration of matrix components that cause interference.[3]

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects during quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods for volatile terpenoid analysis in wine.[7]

  • Sample Preparation: Place a 5-10 mL aliquot of the wine sample into a 20 mL headspace vial.

  • Salting Out: Add sodium chloride to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard: Add an appropriate internal standard.

  • Incubation: Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the column.

Protocol 2: GC-MS Analysis of this compound and Linalool

This is a general protocol that may require optimization for your specific instrument and sample.

  • GC System: Agilent 6890 GC or similar.

  • Column: ZB-WAX (30 m x 0.32 mm, 0.5 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 2.3 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: 3°C/min to 55°C.

    • Ramp 2: 5°C/min to 165°C.

    • Ramp 3: 10°C/min to 240°C, hold for 7.45 minutes.[10]

  • Injector: Splitless mode at 250°C.[10]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Logical Relationship for Method Development

Start Goal: Accurate this compound Quantification Sample_Prep Select Appropriate Sample Preparation (SPME, SPE, LLE) Start->Sample_Prep GC_Column Choose GC Column (Polar vs. Non-polar, Chiral) Sample_Prep->GC_Column Optimize_GC Optimize GC Method (Temp. Program, Flow Rate) GC_Column->Optimize_GC Validate Method Validation (Linearity, LOD, LOQ, Recovery) Optimize_GC->Validate Analysis Routine Analysis Validate->Analysis

Caption: A logical workflow for developing a robust method for this compound analysis.

References

Technical Support Center: Optimizing pH for Enzymatic Conversion to Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of hotrienol, with a specific focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH for the enzymatic conversion of precursors to this compound?

The enzymatic conversion of glycosidically bound precursors to the monoterpene alcohol this compound is commonly achieved using β-glucosidases. These enzymes hydrolyze the glycosidic bonds to release the aromatic compound. The optimal pH for most β-glucosidases, particularly those from fungal sources, is generally in the acidic range, typically between pH 4.0 and 6.0 .[1][2][3] For instance, β-glucosidase from Aspergillus terreus shows optimal activity at pH 5.0, as does the enzyme from Fusarium oxysporum.[1][4] Similarly, β-glucosidase from Sporothrix schenckii exhibits maximum activity at a pH of 5.0 to 5.5.[2]

It is crucial to note that the optimal pH can vary significantly depending on the microbial source of the enzyme.[5] Therefore, it is always recommended to determine the optimal pH for the specific enzyme being used in your experimental setup.

Q2: My reaction yield of this compound is low or non-existent. What are the potential causes?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[6]

Troubleshooting Checklist:

  • Incorrect pH: This is one of the most critical factors. If the reaction buffer pH is outside the optimal range for your enzyme, its catalytic activity can be drastically reduced.[6][7] Most fungal β-glucosidases prefer an acidic environment.[3]

  • Enzyme Inactivity or Instability:

    • Improper Storage: Ensure the enzyme has been stored at the correct temperature and in a suitable buffer.

    • Degradation: The enzyme may have degraded due to age, contamination with proteases, or repeated freeze-thaw cycles.[5]

    • pH Instability: While an enzyme may have an optimal pH for activity, it might not be stable at that pH for extended periods.[1] For example, a β-glucosidase from Fusarium oxysporum has an optimal activity at pH 5.0 but maintains good stability over a broader range of pH 4.0–7.0.[1]

  • Substrate or Cofactor Issues:

    • Substrate Quality: Ensure the precursor substrate is pure and has not degraded.

    • Cofactors: While most β-glucosidases do not require cofactors, some enzymes in a reaction cascade might. The activity of certain β-glucosidases can be enhanced by the presence of divalent cations like Mn²⁺ or Fe²⁺.[1]

  • Presence of Inhibitors:

    • Product Inhibition: High concentrations of the product, this compound, could potentially inhibit the enzyme.

    • Contaminants: Heavy metal ions or other contaminants in your reagents or glassware can inhibit enzyme activity.[6]

  • Product Instability: The this compound product itself may be unstable under the reaction conditions. The stability of phenolic compounds can be pH-dependent, with some degrading in alkaline environments.[8][9]

Q3: How do I experimentally determine the optimal pH for my specific enzyme system?

To pinpoint the optimal pH for your specific β-glucosidase and substrate, you must perform a pH profile experiment. This involves measuring the rate of this compound formation across a range of pH values while keeping all other parameters (temperature, enzyme concentration, substrate concentration) constant.

Below is a detailed protocol for this procedure.

Experimental Protocol: Determination of Optimal pH

Objective: To determine the pH at which a β-glucosidase exhibits maximum activity for the conversion of a precursor to this compound.

Materials:

  • β-glucosidase enzyme

  • This compound precursor substrate (e.g., a glycoside)

  • A series of buffers covering a pH range (e.g., pH 3.0 to 8.0)

  • Reaction tubes

  • Incubator or water bath

  • Quenching solution (e.g., sodium carbonate for β-glucosidase assays using pNPG, or an organic solvent for extraction)

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Methodology:

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) covering the desired pH range. It is critical to use different buffer systems to cover a wide range, as the buffer salts themselves can sometimes affect enzyme activity.[1]

  • Reaction Setup: For each pH value to be tested, set up a reaction tube. A typical reaction mixture would contain:

    • Buffer of a specific pH

    • Substrate solution (at a fixed concentration)

    • Enzyme solution (at a fixed concentration)

    • Also, prepare a "no-enzyme" control for each pH to account for any non-enzymatic substrate degradation.

  • Initiate Reaction: Add the enzyme solution to the reaction tubes to start the reaction.

  • Incubation: Incubate all tubes at a constant, optimal temperature for a predetermined amount of time. The time should be chosen to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a quenching solution or by a method appropriate for your analysis (e.g., adding an equal volume of ethyl acetate to extract the this compound).[7]

  • Quantification: Analyze the samples to determine the concentration of this compound produced. This is typically done using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Calculate the initial reaction rate for each pH value.

    • Plot the reaction rate (or total this compound yield) as a function of pH.

    • The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Buffer Series (e.g., pH 3.0 - 8.0) B Prepare Substrate & Enzyme Stock Solutions C Set up Reactions: Mix Buffer, Substrate, Enzyme B->C D Incubate at Constant Temperature C->D E Terminate Reaction (Quench/Extract) D->E F Quantify this compound (e.g., GC-MS, HPLC) E->F G Plot Activity vs. pH F->G H Determine Optimal pH G->H

References

Technical Support Center: Synthesis of Optically Pure Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of optically pure hotrienol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective synthesis of this important chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing optically pure this compound?

A1: The main approaches for obtaining enantiomerically enriched this compound fall into two categories:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or reagent. A common strategy is the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, followed by further transformations.

  • Kinetic Resolution: This method involves the separation of a racemic mixture of this compound. Typically, an enzyme, such as a lipase (B570770), is used to selectively catalyze a reaction (e.g., acylation) of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the newly formed product.

Q2: I am getting a low enantiomeric excess (ee) in my Sharpless asymmetric epoxidation. What are the potential causes and how can I troubleshoot this?

A2: Low enantiomeric excess in a Sharpless epoxidation can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common culprits include the purity of reagents, reaction temperature, and the integrity of the chiral catalyst.

Q3: My enzymatic kinetic resolution is not giving a clean separation (low ee for both the recovered alcohol and the ester). What should I do?

A3: Inefficient kinetic resolution can be due to several factors, including the choice of enzyme, solvent, acyl donor, and reaction time. It is crucial to screen different lipases and reaction conditions to find the optimal system for this compound. Stopping the reaction at approximately 50% conversion is also critical for achieving high ee for both the unreacted enantiomer and the product.

Q4: What are the common byproducts in the synthesis of this compound?

A4: Byproducts can vary depending on the synthetic route. In syntheses starting from linalool (B1675412) or linalyl acetate (B1210297), isomers of this compound and other terpenoids can be formed. During epoxidation reactions, the formation of di-epoxides or regioisomeric epoxides can occur. Incomplete reactions or side reactions during workup can also lead to impurities.

Q5: How can I accurately determine the enantiomeric excess of my this compound sample?

A5: The most common and reliable method for determining the enantiomeric excess of this compound is chiral gas chromatography (GC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation
Possible Cause Troubleshooting Steps
Impure Reagents Ensure all reagents, especially the titanium(IV) isopropoxide, dialkyl tartrate (DET or DIPT), and t-butyl hydroperoxide (TBHP), are of high purity and anhydrous.
Incorrect Catalyst Stoichiometry Carefully control the stoichiometry of the catalyst components. The ratio of Ti(O-i-Pr)₄ to the chiral tartrate should be strictly 1:1.
Suboptimal Reaction Temperature Perform the reaction at low temperatures, typically between -20 °C and -40 °C. Higher temperatures can lead to a decrease in enantioselectivity.
Presence of Water The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Decomposition of the Catalyst The chiral catalyst can degrade over time. It is best to prepare the catalyst in situ just before the addition of the substrate.
Issue 2: Poor Performance in Enzymatic Kinetic Resolution
Possible Cause Troubleshooting Steps
Suboptimal Enzyme Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high activity and selectivity for this compound.
Inappropriate Solvent The choice of solvent can significantly impact enzyme activity and selectivity. Test a range of organic solvents (e.g., hexane, toluene (B28343), MTBE).
Ineffective Acyl Donor The nature of the acyl donor is important. Vinyl acetate is commonly used as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward.
Incorrect Reaction Time Monitor the reaction progress carefully (e.g., by chiral GC). For optimal ee of both substrate and product, the reaction should be stopped at ~50% conversion.
pH and Temperature While often performed in organic media, residual water can affect the enzyme's local pH. Ensure the enzyme is properly prepared. Temperature can also be optimized for enzyme activity.
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Isomers This compound and its isomers can have similar polarities, making chromatographic separation challenging. Use high-resolution silica (B1680970) gel column chromatography with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).
Presence of Reagent Byproducts Ensure a proper aqueous workup to remove water-soluble impurities. For example, in the Sharpless epoxidation, a tartrate solution wash is often used.
Thermal Instability This compound can be sensitive to heat. Use rotary evaporation at low temperatures and avoid prolonged heating during purification.
Formation of Emulsions during Workup If emulsions form during aqueous extraction, adding brine or filtering the mixture through a pad of celite can help to break them.

Data Presentation

The following table summarizes typical yields and enantiomeric excesses for different synthetic approaches to optically pure this compound precursors or analogous tertiary allylic alcohols. Note that specific values for this compound may vary.

Method Substrate Chiral Source Typical Yield (%) Typical ee (%)
Sharpless Asymmetric EpoxidationGeraniol (B1671447)D-(-)-DIPT70-90>90
Enzymatic Kinetic ResolutionRacemic this compoundLipase (e.g., PSL-C)~45 (for each enantiomer)>95
Asymmetric addition to Ketonesα,β-unsaturated ketoneChiral Catalyst60-8580-95

Experimental Protocols

Key Experiment 1: Synthesis of (2S,3S)-2,3-Epoxygeraniol via Sharpless Asymmetric Epoxidation

This protocol is for the synthesis of a common precursor to chiral this compound.

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, anhydrous in toluene)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 4Å Molecular sieves

  • 10% aqueous tartaric acid solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) and cool the flask to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).

  • To the cooled suspension, add D-(-)-DIPT followed by Ti(O-i-Pr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.

  • Add geraniol to the reaction mixture.

  • Slowly add the solution of TBHP in toluene dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Key Experiment 2: Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acylation

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Pseudomonas cepacia lipase, PSL-C)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-Butyl methyl ether, MTBE)

  • Molecular sieves (optional, for ensuring anhydrous conditions)

Procedure:

  • To a dry flask, add racemic this compound and the chosen anhydrous organic solvent.

  • Add the immobilized lipase to the solution.

  • Add vinyl acetate (typically 1.5-2.0 equivalents).

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, depending on the enzyme's optimal conditions).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC to determine the conversion and the ee of both the remaining this compound and the formed hotrienyl acetate.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed material.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound enantiomer from the hotrienyl acetate product by flash column chromatography on silica gel. The ester will be less polar than the alcohol.

  • The acylated enantiomer can be hydrolyzed back to the alcohol if desired using mild basic conditions (e.g., K₂CO₃ in methanol).

Mandatory Visualization

experimental_workflow_sharpless cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification Ti_reagent Ti(O-i-Pr)₄ Catalyst_Formation Stir at -20 °C Ti_reagent->Catalyst_Formation DIPT D-(-)-DIPT DIPT->Catalyst_Formation DCM Anhydrous DCM DCM->Catalyst_Formation Sieves 4Å Sieves Sieves->Catalyst_Formation Reaction Stir at -20 °C Catalyst_Formation->Reaction Geraniol Geraniol Geraniol->Reaction TBHP TBHP in Toluene TBHP->Reaction Quench Quench with Tartaric Acid Reaction->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Optically Pure Epoxygeraniol Chromatography->Product

Caption: Experimental workflow for Sharpless asymmetric epoxidation.

experimental_workflow_kinetic_resolution cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Final Products Racemic_this compound Racemic this compound Reaction Stir at RT (~50% conversion) Racemic_this compound->Reaction Lipase Immobilized Lipase Lipase->Reaction Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction Solvent Anhydrous Solvent Solvent->Reaction Filter Filter to remove Lipase Reaction->Filter Concentrate Concentrate Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Separated_Products Separated Enantiomers Chromatography->Separated_Products Enantiomer_1 Optically Pure this compound Separated_Products->Enantiomer_1 Enantiomer_2_ester Optically Pure Hotrienyl Acetate Separated_Products->Enantiomer_2_ester

Caption: Workflow for enzymatic kinetic resolution of this compound.

Technical Support Center: Synthesis of Hotrienol from Linalool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield of hotrienol synthesis from linalool (B1675412) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from linalool?

The most common and practical laboratory method involves a three-step chemical synthesis starting from linalyl acetate (B1210297), the acetylated form of linalool. This process includes an ene-type chlorination, dehydrochlorination, and subsequent hydrolysis to yield this compound.[1] Direct oxidation of linalool is another possibility, though controlling selectivity to favor this compound over other oxidation products like linalool oxides can be challenging.

Q2: Why is linalyl acetate often used as a starting material instead of linalool?

The hydroxyl group in linalool can be reactive under certain conditions and may interfere with the desired chemical transformations. Acetylating the hydroxyl group to form linalyl acetate protects it during the initial steps of the synthesis, such as chlorination, leading to a cleaner reaction with fewer side products. The acetate group is then easily removed in the final hydrolysis step.

Q3: What are the major side products to be aware of during this synthesis?

The primary side products are isomers and oxidation products. During the synthesis, linalool can isomerize or be converted into furanoid and pyranoid linalool oxides.[2][3] Over-oxidation can also occur, leading to other undesired compounds. Incomplete reactions or suboptimal conditions during the dehydrochlorination step can leave behind chlorinated intermediates.

Q4: What is a typical overall yield for the synthesis of this compound from linalyl acetate?

The method described by Yuasa and Kato, which is a widely referenced protocol, reports an overall yield of approximately 55% for the three-step synthesis from linalyl acetate.[1] Yields can vary significantly based on the purity of reagents, reaction conditions, and purification efficiency.

Troubleshooting Guide

Q1: My overall yield is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from issues at any of the three main stages of the synthesis. Here’s a breakdown of potential problems and solutions:

  • Problem Area 1: Ene-Type Chlorination

    • Cause: Incomplete reaction or formation of dichlorinated byproducts.

    • Troubleshooting:

      • Reagent Purity: Ensure your starting linalyl acetate is pure and the N-Chlorosuccinimide (NCS) is of high quality.

      • Slow Addition: The slow, portion-wise addition of NCS is critical. Adding the chlorinating agent too quickly can lead to localized high concentrations, promoting dichlorination and reducing the yield of the desired monochlorinated product.

      • Temperature Control: Maintain the recommended reaction temperature. Deviations can affect reaction rate and selectivity.

  • Problem Area 2: Dehydrochlorination

    • Cause: Incomplete elimination of HCl from the chlorinated intermediate.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure the solvent (DMF) is anhydrous. Water can interfere with the base-mediated elimination.

      • Base Quality: Use finely ground, dry lithium carbonate. The surface area and purity of the base are important for reaction efficiency.

      • Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the specified temperature to drive the elimination to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Problem Area 3: Hydrolysis (Saponification)

    • Cause: Incomplete hydrolysis of the hotrienyl acetate intermediate.

    • Troubleshooting:

      • Base Concentration: Use a sufficient excess of the base (e.g., sodium hydroxide) to ensure complete saponification.[4]

      • Solvent System: A mixture of an alcohol (like methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide (B78521) base.[4]

      • Reaction Monitoring: Monitor the disappearance of the starting acetate ester by TLC to determine when the reaction is complete.

Q2: I'm observing a significant amount of unidentified impurities after the final step. How can I minimize them?

The formation of side products is a common reason for low purity and yield.

  • Likely Cause: Oxidation or rearrangement of linalool/hotrienol. The double bonds in the molecules are susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.[2]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reactions, particularly the heating steps, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Overheating: Do not exceed the recommended reaction temperatures, as higher temperatures can promote side reactions and decomposition.

    • Purification: Efficient purification by column chromatography is essential to separate this compound from closely related isomers and byproducts.

Data Presentation

Table 1: Overall Yield for this compound Synthesis

This table presents the reported yield for the established three-step synthesis method. Currently, comprehensive, peer-reviewed studies directly comparing multiple distinct methods with their resulting yields are limited.

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Reference
3-Step: Chlorination, Dehydrochlorination, HydrolysisLinalyl AcetateNCS, LiBr, Li₂CO₃, NaOH55[1]

Experimental Protocols

Detailed Protocol for this compound Synthesis from Linalyl Acetate

This protocol is based on the successful three-step method reported by Yuasa and Kato.[1]

Step 1: Ene-Type Chlorination of Linalyl Acetate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve linalyl acetate (1 equivalent) in an appropriate anhydrous solvent like dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the stirred solution in small portions over a period of 30-60 minutes. Maintaining a slow addition rate is crucial to prevent dichlorination.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC until the starting linalyl acetate is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove succinimide. Wash the filtrate with a cold, dilute aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chlorinated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Dehydrochlorination

  • Setup: In a round-bottom flask, combine the crude chlorinated intermediate from Step 1 with anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add lithium bromide (LiBr) (1.5 equivalents) and lithium carbonate (Li₂CO₃) (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture with vigorous stirring to approximately 80-90 °C. Monitor the formation of the desired hotrienyl acetate by TLC. The reaction typically takes several hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent such as diethyl ether or a hexane/ethyl acetate mixture. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude hotrienyl acetate using silica (B1680970) gel column chromatography.

Step 3: Hydrolysis of Hotrienyl Acetate

  • Setup: Dissolve the purified hotrienyl acetate from Step 2 in a mixture of methanol (B129727) and water.[4]

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 1-2 M, using 2-3 equivalents).[5]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as indicated by TLC.[4][6]

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude this compound can be further purified by distillation or column chromatography to achieve high purity.

Mandatory Visualization

This compound Synthesis Pathway cluster_start Starting Material cluster_step1 Step 1: Ene-Type Chlorination cluster_step2 Step 2: Dehydrochlorination cluster_step3 Step 3: Hydrolysis LinalylAcetate Linalyl Acetate ChlorinatedIntermediate Allylic Chloride Intermediate LinalylAcetate->ChlorinatedIntermediate + NCS (N-Chlorosuccinimide) HotrienylAcetate Hotrienyl Acetate ChlorinatedIntermediate->HotrienylAcetate + LiBr, Li₂CO₃ (in DMF) This compound This compound (Final Product) HotrienylAcetate->this compound + NaOH / H₂O (Saponification)

Caption: Chemical pathway for the synthesis of this compound from linalyl acetate.

Experimental Workflow for this compound Synthesis start Start | Linalyl Acetate step1 Step 1: Chlorination 1. Dissolve in CH₂Cl₂ 2. Cool to 0-5 °C 3. Add NCS slowly 4. Aqueous Workup start->step1 step2 Step 2: Dehydrochlorination 1. Dissolve crude in DMF 2. Add LiBr & Li₂CO₃ 3. Heat to 80-90 °C 4. Extraction & Purification step1->step2 Crude Allylic Chloride step3 Step 3: Hydrolysis 1. Dissolve acetate in MeOH/H₂O 2. Add NaOH solution 3. Stir until complete 4. Neutralize & Extract step2->step3 Purified Hotrienyl Acetate purification Final Purification Column Chromatography or Distillation step3->purification Crude this compound end End | Pure this compound purification->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Method Refinement for Trace Level Detection of Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of hotrienol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for trace level detection of this compound?

A1: The most prevalent and effective methods for trace level detection of this compound, a volatile terpenoid, are based on gas chromatography coupled with mass spectrometry (GC-MS). To enhance sensitivity and selectivity, sample preparation techniques such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are commonly employed. For polar compounds like this compound, modifications such as Solvent-Assisted Stir Bar Sorptive Extraction (SA-SBSE) can significantly improve recovery rates. Gas Chromatography-Olfactometry (GC-O) is another valuable technique used to identify odor-active compounds like this compound in complex mixtures.[1][2][3]

Q2: I am experiencing low recovery of this compound from my aqueous samples. What could be the cause and how can I improve it?

A2: Low recovery of this compound, a moderately polar analyte, is a common issue, especially when using standard polydimethylsiloxane (B3030410) (PDMS) coatings for SPME or SBSE. PDMS is nonpolar and thus has a lower affinity for polar compounds.

To improve recovery, consider the following:

  • Method Modification: Switch to Solvent-Assisted Stir Bar Sorptive Extraction (SA-SBSE). Swelling the PDMS stir bar with a suitable solvent like dichloromethane (B109758) can increase the extraction efficiency for polar analytes by a factor of 1.4 to 4.1.[4][5]

  • SPME Fiber Selection: For SPME, use a fiber with a more polar coating, such as Polyacrylate (PA) or a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which can provide better retention for polar compounds.

  • Sample Salting: Adding salt (e.g., NaCl) to your aqueous sample can increase the ionic strength, which may "salt out" the this compound and improve its partitioning onto the extraction phase.

  • pH Adjustment: The pH of the sample can influence the volatility and extractability of certain compounds. Experimenting with pH adjustments may improve this compound recovery.

Q3: My GC-MS analysis of this compound shows poor sensitivity and a high limit of detection (LOD). How can I enhance the sensitivity?

A3: Poor sensitivity in GC-MS analysis of this compound can stem from several factors. Here are some strategies to enhance it:

  • Derivatization: this compound has a hydroxyl group that can be polar and may interact with active sites in the GC system, leading to peak tailing and reduced sensitivity. Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[6][7][8] This can improve peak shape and increase the signal-to-noise ratio.

  • Optimize Injection Parameters: Ensure you are using a splitless injection to transfer the maximum amount of analyte onto the column. Optimize the injector temperature to ensure efficient desorption of this compound without causing thermal degradation.

  • Extraction Technique: SBSE generally offers higher sensitivity than SPME due to the larger volume of the sorptive phase on the stir bar.[9]

  • MS Detector Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitoring only a few characteristic ions of this compound will significantly increase sensitivity.

Q4: What are matrix effects and how can they affect my this compound quantification?

A4: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[10][11][12][13][14] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. In complex matrices like wine or fruit juice, sugars, acids, and other non-volatile components can cause significant matrix effects.

To mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.

  • Stable Isotope Dilution Analysis (SIDA): Use a stable isotope-labeled internal standard of this compound. This is the most effective way to correct for matrix effects and variations in sample preparation, as the internal standard will behave almost identically to the analyte.

  • Sample Clean-up: Employ additional sample clean-up steps, such as solid-phase extraction (SPE), to remove interfering matrix components before the extraction and GC-MS analysis.

Troubleshooting Guides

Troubleshooting Poor Peak Shape and Resolution
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. 3. Column contamination.1. Use a deactivated inlet liner. Trim the front end of the GC column. 2. Optimize derivatization conditions (reagent volume, temperature, time).[8] 3. Bake out the column at a high temperature (within its limits).
Split Peaks 1. Improper column installation. 2. Inconsistent injection technique. 3. Sample solvent incompatibility with the stationary phase.1. Re-install the column, ensuring a clean cut and proper ferrule tightening. 2. For manual injections, ensure a consistent and rapid injection. Use an autosampler if available. 3. Choose a solvent that is more compatible with your GC column's stationary phase.
Broad Peaks 1. Injection volume too large. 2. Initial oven temperature too high. 3. Slow desorption from SPME fiber or SBSE stir bar.1. Reduce the injection volume. 2. Lower the initial oven temperature to focus the analytes at the head of the column. 3. Increase the desorption temperature or time in the GC inlet.
Troubleshooting Low Analyte Response
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity 1. Inefficient extraction. 2. Analyte degradation. 3. Leak in the GC system. 4. MS source is dirty.1. Optimize extraction parameters (time, temperature, agitation). Consider SA-SBSE for better recovery of polar this compound.[4] 2. Check for thermal degradation in the GC inlet by lowering the temperature. Ensure samples are stored properly. 3. Perform a leak check of the GC inlet and connections. 4. Clean the MS ion source.
No Peak Detected 1. Concentration below the Limit of Detection (LOD). 2. SPME fiber or SBSE stir bar is worn out. 3. Incorrect MS acquisition parameters.1. Increase the sample volume or use a more sensitive extraction technique like SBSE.[9] 2. Replace the SPME fiber or SBSE stir bar. 3. Verify the correct ions are being monitored in SIM mode and that the MS is properly tuned.

Data Presentation

Table 1: Comparison of Analytical Methods for Terpene Analysis in Wine

ParameterHS-SPME-GC-MSSPE-GC-MS
Linalool LOD (µg/L) 0.010.2
Linalool LOQ (µg/L) 0.040.6
Geraniol LOD (µg/L) 0.030.3
Geraniol LOQ (µg/L) 0.11.0
α-Terpineol LOD (µg/L) 0.020.3
α-Terpineol LOQ (µg/L) 0.080.9
Recovery (%) Generally higher for more volatile terpenesGood for a broad range of terpenes
Matrix Effects Can be significantCan be reduced with appropriate SPE sorbent
Throughput HighModerate

Note: This table provides indicative values for common monoterpene alcohols in wine to illustrate the comparative performance of different methods.[15] Actual values for this compound may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Fruit Juice
  • Sample Preparation:

    • Pipette 5 mL of fruit juice into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Add a magnetic stir bar.

    • If using an internal standard, spike the sample at this stage.

    • Seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to 40-60°C.

    • Equilibrate the sample for 15 minutes with stirring.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes with continued heating and stirring.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC inlet heated to 250°C.

    • Desorb for 3-5 minutes in splitless mode.

    • Start the GC-MS analysis. A typical oven temperature program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 4°C/minute.

      • Ramp to 240°C at 10°C/minute, hold for 5 minutes.

    • MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 68, 81, 93, 119, 134, 152).

Protocol 2: Solvent-Assisted Stir Bar Sorptive Extraction (SA-SBSE) GC-MS for this compound in Wine
  • Stir Bar Swelling:

    • Place a new or conditioned PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into a 2 mL vial.

    • Add 150 µL of dichloromethane to the vial.

    • Seal the vial and let the stir bar swell for at least 30 minutes at room temperature.[4]

  • Extraction:

    • Transfer 10 mL of wine into a 20 mL vial.

    • Add the solvent-swollen stir bar.

    • Stir the sample at 1000 rpm for 60-120 minutes at room temperature.

  • Desorption and GC-MS Analysis:

    • Remove the stir bar with clean forceps, gently dry it with a lint-free tissue.

    • Place the stir bar into a thermal desorption tube.

    • Desorb the analytes using a thermal desorption unit connected to the GC-MS. A typical desorption program would be:

      • Initial temperature: 40°C, hold for 0.5 minutes.

      • Ramp to 250°C at 60°C/minute, hold for 5 minutes.

    • The GC-MS analysis conditions would be similar to those described in Protocol 1.

Protocol 3: Silylation Derivatization of this compound
  • Sample Preparation:

    • After extraction (e.g., by liquid-liquid extraction or SPE) and solvent evaporation, ensure the sample extract is completely dry, as water will react with the silylating reagent.

    • Reconstitute the dry residue in 100 µL of an aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

  • Derivatization Reaction:

    • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample extract.[6][8]

    • Seal the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

    • Analyze using the GC-MS conditions described in Protocol 1, adjusting the temperature program if necessary to account for the different volatility of the TMS-hotrienol derivative.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Aqueous Sample (Wine/Juice) prep Add Salt / Adjust pH (Optional) sample->prep spme HS-SPME prep->spme sbse SBSE / SA-SBSE prep->sbse derivatization Derivatization (Optional) spme->derivatization gcms GC-MS Analysis spme->gcms sbse->derivatization sbse->gcms derivatization->gcms data Data Processing & Quantification gcms->data

Caption: General workflow for trace level detection of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_response Low Response Issues cluster_quantification Quantification Issues start Problem with this compound Analysis q1 Poor Peak Shape? start->q1 q2 Low Analyte Response? q1->q2 No a1 Check for active sites (liner, column) q1->a1 Yes q3 Inaccurate Quantification? q2->q3 No b1 Optimize extraction (method, time, temp) q2->b1 Yes end Problem Resolved q3->end No, consult instrument manual c1 Evaluate matrix effects q3->c1 Yes a2 Optimize derivatization a1->a2 a3 Check for column overload a2->a3 a3->end b2 Check for leaks b1->b2 b3 Clean MS source b2->b3 b3->end c2 Use matrix-matched standards c1->c2 c3 Use stable isotope internal standard c2->c3 c3->end

Caption: Troubleshooting decision tree for this compound analysis.

References

reducing analytical variability in hotrienol measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability in hotrienol measurements.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to identify and resolve them.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing or fronting in my GC-MS chromatogram. What are the potential causes and how can I fix this?

Answer:

Poor peak shape is a common issue that can significantly impact the accuracy of quantification. Here are the likely causes and recommended solutions:

  • Active Sites in the GC System: this compound, being an alcohol, can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or transfer line, leading to peak tailing.

    • Solution:

      • Use a deactivated inlet liner, preferably with glass wool to aid in volatilization.[1]

      • Ensure you are using a high-quality, well-conditioned capillary column suitable for polar analytes. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it.[2]

      • "Prime" the system by injecting a high-concentration standard of this compound to passivate active sites before running samples.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

    • Solution:

      • Reduce the injection volume or dilute the sample.[4]

      • Increase the split ratio if using a split/splitless injector.[2]

  • Inappropriate GC Oven Temperature: If the initial oven temperature is too high, it can cause "solvent effect violation," leading to distorted peaks for early-eluting compounds like this compound.[3]

    • Solution:

      • Lower the initial oven temperature to at least 20°C below the boiling point of the injection solvent to ensure proper solvent focusing.[3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector can cause peak distortion.

    • Solution:

      • Ensure the column is cut cleanly and squarely.

      • Install the column at the correct depth in the injector as specified by the instrument manufacturer.[2]

Problem 2: Inconsistent Peak Areas (Poor Reproducibility)

Question: I am observing significant variability in the peak area of this compound across replicate injections of the same sample. What could be causing this?

Answer:

Inconsistent peak areas are a major source of analytical variability. The following factors are common culprits:

  • Injector Issues: Leaks in the injector septum or poor injection technique can lead to variable injection volumes.

    • Solution:

      • Regularly replace the injector septum.

      • Use an autosampler for injections to ensure consistency.[1]

      • Check for leaks using an electronic leak detector.

  • Sample Preparation Inconsistency: Variability in the extraction and sample handling steps will directly translate to inconsistent results.

    • Solution:

      • Strictly follow a standardized and validated sample preparation protocol.

      • Ensure accurate and consistent addition of internal standards.

      • Automate sample preparation steps where possible.

  • Matrix Effects: Components of the sample matrix can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[5]

    • Solution:

      • Optimize the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE) to remove interfering matrix components.

      • Use a matrix-matched calibration curve for quantification.

      • Employ stable isotope-labeled internal standards if available.

Problem 3: Ghost Peaks in the Chromatogram

Question: I am seeing extra, unexpected "ghost" peaks in my chromatograms, some of which are interfering with the this compound peak. Where are these coming from and how do I get rid of them?

Answer:

Ghost peaks are spurious peaks that can arise from several sources:

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.

    • Solution:

      • Run a solvent blank after a high-concentration sample to check for carryover.[4]

      • Implement a thorough needle and syringe cleaning protocol in the autosampler method.

      • Increase the GC oven temperature at the end of the run and hold for a sufficient time to elute any late-eluting compounds.[1]

  • Contaminated Solvents or Carrier Gas: Impurities in the solvents used for sample preparation or in the carrier gas can introduce ghost peaks.

    • Solution:

      • Use high-purity solvents and filter them before use.[4]

      • Ensure high-purity carrier gas and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.

  • Column Bleed: Degradation of the stationary phase at high temperatures can produce a rising baseline and ghost peaks.

    • Solution:

      • Condition the column according to the manufacturer's instructions.

      • Avoid exceeding the column's maximum operating temperature.

      • Use a column specifically designed for low bleed, especially when using a mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for this compound analysis in wine or fruit juice?

A1: Both Headspace Solid-Phase Microextraction (HS-SPME) and Solid Phase Extraction (SPE) are commonly used and effective for this compound analysis. The choice depends on the specific requirements of the analysis:

  • HS-SPME: This is a solvent-free, simple, and often faster technique suitable for volatile compounds like this compound. It is particularly good for screening and qualitative analysis.

  • SPE: This technique can provide a more thorough cleanup of the sample matrix, which can be beneficial for reducing matrix effects and improving quantitative accuracy. It can also be used to concentrate the analyte, potentially improving detection limits.

For quantitative analysis, SPE is often preferred due to its potential for higher recovery and better reproducibility.

Q2: How can I prevent the degradation or isomerization of this compound during analysis?

A2: this compound can be susceptible to thermal degradation and isomerization, especially at the high temperatures used in the GC injector and oven.

  • Minimize Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound.

  • Optimize GC Temperature Program: Use a temperature program with a lower initial temperature and a ramp rate that provides good separation without excessive thermal stress on the analyte.

  • Sample Storage: Store samples and extracts at low temperatures (e.g., -20°C or -80°C) and in the dark to prevent degradation before analysis.

Q3: What role does sample pH play in this compound analysis?

A3: The pH of the sample can influence both the extraction efficiency and the stability of this compound. For many volatile compounds, adjusting the sample pH can improve their partitioning into the headspace (for HS-SPME) or their retention on an SPE sorbent. It is recommended to investigate the effect of pH during method development to find the optimal conditions for your specific matrix. For some phenolic compounds, acidic conditions can improve stability.[6][7]

Q4: Can enzymatic treatment improve this compound measurements?

A4: In many natural products like grapes, this compound can exist in a bound, non-volatile form, often as a glycoside precursor. Enzymatic hydrolysis, typically using a glycosidase enzyme preparation, can be used to release the free, volatile this compound from these precursors. This can significantly increase the measured concentration of this compound and provide a more complete picture of the total this compound content in the sample.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of volatile compounds, including those similar to this compound, in relevant matrices. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used.

Table 1: Comparison of Sample Preparation Techniques for Volatile Compounds

ParameterSolid-Phase Microextraction (SPME)Solid-Phase Extraction (SPE)
Principle Adsorption of analytes onto a coated fiber in the headspace or directly in the liquid.Retention of analytes on a solid sorbent followed by elution with a solvent.
Solvent Usage Solvent-freeRequires conditioning, wash, and elution solvents.
Sample Throughput Generally higher, can be easily automated.Can be more time-consuming, but can be automated with 96-well plates.
Potential for Matrix Effects Can be significant depending on the matrix.Generally lower due to more effective cleanup.
Typical Recovery Can be variable and compound-dependent.Generally higher and more reproducible.

Table 2: Typical Method Validation Parameters for Volatile Compound Analysis by GC-MS

ParameterTypical Range
Limit of Detection (LOD) 0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L
Linearity (R²) > 0.99
Repeatability (RSD%) < 15%
Recovery (%) 70 - 120%

Note: These are general ranges and the actual values for this compound will depend on the specific method, matrix, and instrumentation.

Experimental Protocols

Protocol 1: this compound Analysis in Grape Juice using HS-SPME-GC-MS
  • Sample Preparation:

    • Centrifuge the grape juice to remove solids.

    • Place a defined volume (e.g., 5 mL) of the clear juice into a 20 mL headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to improve the release of volatile compounds.

    • Add a known amount of an appropriate internal standard (e.g., deuterated linalool (B1675412) or a similar terpene alcohol).

    • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 15-30 minutes) with agitation.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes).

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

    • Use a suitable capillary column (e.g., DB-WAX or equivalent polar column).

    • Employ a temperature program that provides good separation of this compound from other volatile compounds.

    • Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for this compound (Selected Ion Monitoring - SIM) for higher sensitivity and selectivity.

Protocol 2: this compound Analysis in Wine using SPE-GC-MS
  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading:

    • Dilute the wine sample with water.

    • Add an internal standard.

    • Load the diluted wine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove sugars, acids, and other polar interferences.

  • Elution:

    • Elute the retained analytes, including this compound, with a stronger organic solvent (e.g., methanol, ethyl acetate, or a mixture).

  • Concentration and Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent.

    • Inject an aliquot into the GC-MS system for analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Wine/Juice Sample add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute & Concentrate spe->elute gcms GC-MS Analysis elute->gcms Inject data Data Processing gcms->data result Quantification Result data->result

Caption: Workflow for this compound Analysis using SPE and GC-MS.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues cluster_ghost Contamination Issues start Variable Results? peak_tail Peak Tailing? start->peak_tail peak_area Inconsistent Peak Area? start->peak_area ghost_peak Ghost Peaks? start->ghost_peak check_active Check for Active Sites (Liner, Column) peak_tail->check_active check_injector Check Injector (Septum, Leaks) peak_area->check_injector check_prep Review Sample Prep peak_area->check_prep check_carryover Check for Carryover (Run Blank) ghost_peak->check_carryover check_solvents Check Solvents/Gas Purity ghost_peak->check_solvents

Caption: Troubleshooting Logic for this compound Analysis Variability.

References

Technical Support Center: Strategies to Prevent Hotrienol Loss During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing hotrienol loss during storage. This compound, a volatile tertiary alcohol, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, known for its characteristic sweet, floral, and fruity aroma.[1][2] However, its unsaturated structure makes it susceptible to degradation, leading to a loss of desired properties. This guide offers strategies and technical information to mitigate its degradation and ensure its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, chemically known as (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol, is a naturally occurring tertiary alcohol found in various plants, including tea (Camellia sinensis) and certain grape varieties.[3] It is widely used as a flavoring and fragrance agent.[1][2][4] Its stability is a significant concern because its degradation can lead to the loss of its characteristic aroma and potentially the formation of off-notes, impacting the quality of the final product.

Q2: What are the primary factors that cause this compound degradation during storage?

A2: The primary factors contributing to this compound degradation are:

  • Oxidation: Due to its unsaturated nature, this compound is prone to oxidative degradation, especially under acidic conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • pH: Acidic conditions can catalyze the degradation of this compound.[1]

Q3: What are the general strategies to prevent this compound loss?

A3: To minimize this compound loss during storage, consider the following strategies:

  • Temperature Control: Store this compound and products containing it at low temperatures. Refrigeration is often recommended.

  • Light Protection: Use opaque or amber-colored containers to protect the compound from light exposure.

  • Inert Atmosphere: Storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.

  • pH Adjustment: Maintaining a neutral or slightly alkaline pH can help to slow down acid-catalyzed degradation.

  • Use of Antioxidants: The addition of appropriate antioxidants can help to inhibit oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of characteristic this compound aroma in the stored product. Degradation of this compound due to oxidation, heat, or light exposure.1. Verify storage conditions (temperature, light exposure). 2. Analyze the sample using GC-MS to quantify the remaining this compound and identify potential degradation products. 3. If oxidation is suspected, consider adding antioxidants and storing under an inert atmosphere in future preparations.
Development of off-notes or undesirable odors. Formation of degradation products with different sensory properties.1. Use GC-Olfactometry (GC-O) to identify the specific compounds responsible for the off-notes. 2. Characterize the chemical structures of these compounds using GC-MS and/or LC-MS/MS. 3. Based on the identified degradation products, adjust storage conditions (e.g., pH, exclusion of oxygen) to inhibit their formation.
Inconsistent analytical results for this compound concentration. Instability of this compound in the analytical sample or during the analytical procedure.1. Ensure samples are stored at low temperatures and protected from light prior to analysis. 2. Use a validated analytical method with appropriate internal standards to account for any degradation during sample preparation and analysis. 3. For GC-MS analysis, consider derivatization to improve stability and volatility if necessary.

Quantitative Data on this compound Degradation

Currently, specific quantitative data on the percentage loss of this compound under various storage conditions is limited in publicly available literature. However, studies on similar terpene alcohols in matrices like wine and fruit juices show significant degradation over time, especially at elevated temperatures and in the presence of oxygen. For instance, in aged wines, a decrease in terpene alcohols is commonly observed.[5][6]

Condition Expected Impact on this compound Stability General Recommendations
Elevated Temperature (e.g., >25°C) Increased rate of degradation.Store at refrigerated temperatures (2-8°C).
Exposure to UV Light Photochemical degradation.Store in amber glass vials or in the dark.
Acidic pH (e.g., <4) Acid-catalyzed degradation and isomerization.Adjust pH to neutral if the application allows.
Presence of Oxygen Oxidative degradation.Purge headspace with an inert gas (e.g., nitrogen, argon) and use sealed containers.

Experimental Protocols

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of this compound in a liquid matrix. Method optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of the liquid sample, add a known amount of an appropriate internal standard (e.g., linalool-d3).

    • Extract the sample twice with 5 mL of a non-polar solvent such as hexane (B92381) or dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating terpenes.

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Identification: this compound can be identified by its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[7][8][9]

3. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Protocol 2: Analysis of this compound and its Degradation Products using High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of this compound and its more polar degradation products.

1. Sample Preparation:

  • Dilute the sample in the mobile phase. Filtration through a 0.45 µm filter may be necessary.

2. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 210 nm or a Diode Array Detector (DAD) to obtain UV spectra. For higher sensitivity and structural information, couple the HPLC to a mass spectrometer (LC-MS).

3. Identification of Degradation Products:

  • Degradation products will likely have different retention times than this compound. Their structures can be tentatively identified by their mass-to-charge ratio (m/z) and fragmentation patterns obtained from LC-MS/MS analysis.[10][11]

Visualizations

This compound Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by oxidation, acid catalysis, or photolysis. The following diagram illustrates a logical relationship of the factors leading to this compound loss.

cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation leads to Oxidation Oxidation Oxidation->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Acid Acid Acid->Degradation

Caption: Factors leading to the degradation of this compound.

Experimental Workflow for this compound Stability Analysis

The following workflow outlines the steps for a comprehensive analysis of this compound stability.

start Sample Preparation storage Storage under Controlled Conditions (Temp, Light, pH, Atmosphere) start->storage sampling Periodic Sampling storage->sampling analysis GC-MS and/or LC-MS Analysis sampling->analysis quantification Quantification of This compound Loss analysis->quantification identification Identification of Degradation Products analysis->identification data Data Analysis and Kinetic Modeling quantification->data identification->data end Stability Assessment data->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Hotrienol Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for dealing with complex sample matrices during hotrienol analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

A1: this compound is a monoterpenoid alcohol, a volatile organic compound that contributes to the fruity and floral aroma in substances like grapes, wine, and honey.[1][2] Analyzing it in complex matrices such as food, beverages, and biological fluids is challenging due to several factors:

  • Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods and pre-concentration steps.[3][4]

  • Matrix Complexity: The sample matrix contains numerous other compounds (sugars, acids, proteins, etc.) that can interfere with the analysis.[5][6][7]

  • Matrix Effects: In mass spectrometry-based methods, co-eluting compounds from the matrix can interfere with the ionization of this compound, causing signal suppression or enhancement, which affects accuracy and reproducibility.[8][9][10]

  • Analyte Volatility: As a volatile compound, this compound requires careful handling during sample preparation to prevent losses.[11][12]

Q2: What are "matrix effects" and how do they impact this compound analysis?

A2: Matrix effects refer to the alteration of an analyte's signal (suppression or enhancement) caused by the co-eluting components of the sample matrix.[6][9] This is a significant issue in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[10] For this compound analysis, matrix components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate quantification.[8][9] A value less than 100% when comparing the analyte signal in the matrix to a neat standard indicates ionization suppression, while a value greater than 100% indicates enhancement.[10]

Q3: Which sample preparation technique is best for this compound: Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME)?

A3: Both SPE and SPME are effective, and the choice depends on the specific application, sample volume, and desired workflow.

  • Solid Phase Extraction (SPE) is a robust technique used for sample clean-up, purification, and concentration.[5][13] It is highly versatile, with a wide range of available sorbents, making it suitable for various liquid samples.[14][15] However, it uses more solvents compared to SPME.[13]

  • Solid Phase Microextraction (SPME) is a solvent-free technique that integrates sampling, extraction, and concentration into a single step.[3][4][16] It is particularly well-suited for volatile analytes like this compound, especially when used in the headspace mode (HS-SPME), which minimizes matrix interference.[17][18] SPME is considered a "green" analytical technique due to the reduction or elimination of hazardous solvents.[18]

Q4: What is the most common analytical method for determining this compound?

A4: The most common and suitable method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][17][19] This technique offers excellent separation capabilities for complex mixtures and high sensitivity and selectivity for detection and quantification.[20] Comprehensive two-dimensional GC (GCxGC) can provide even greater resolving power for extremely complex samples.[17]

Q5: Is it necessary to derivatize this compound before GC analysis?

A5: While not always mandatory, derivatization can be beneficial. This compound contains a hydroxyl (-OH) functional group, which can interact with active sites in the GC system, potentially leading to poor peak shape (tailing).[11][12] Derivatization, such as silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group (e.g., trimethylsilyl, TMS).[21] This process increases the analyte's volatility and thermal stability while reducing its polarity, often resulting in improved peak symmetry and better sensitivity.[12][22] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[23]

Troubleshooting Guides

This section addresses specific issues encountered during the analysis of this compound in complex matrices.

Problem: Low or No Recovery of this compound

Possible Cause Recommended Solution
Improper SPE Procedure Ensure the SPE cartridge is properly conditioned to activate the sorbent. Optimize the pH of the sample and wash/elution solvents. Ensure the elution solvent is strong enough to desorb this compound completely.[13][24]
Inefficient SPME Extraction Optimize extraction parameters: time, temperature, and agitation. For HS-SPME, adding salt to the sample can increase the volatility of this compound, improving its transfer to the headspace.[17][18] Ensure the chosen SPME fiber coating is appropriate for terpenes/alcohols.
Analyte Degradation This compound may be sensitive to temperature and pH. Avoid excessive heat during sample preparation and storage. Check the stability of this compound in the sample matrix and solvents under your experimental conditions.[25][26]

| Sample Storage Issues | Samples should be stored at low temperatures (e.g., 4°C for short-term, -18°C or lower for long-term) and protected from light to prevent degradation.[25][27] Analyte loss can occur in certain container types (e.g., plastics).[27] |

Problem: Poor GC Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Recommended Solution
Active Sites in Inlet or Column The hydroxyl group of this compound can interact with active sites. Use a deactivated or ultra-inert inlet liner and perform routine maintenance by replacing the liner and trimming the front end of the column (approx. 15-30 cm).[28][29][30] Consider derivatization to mask the active group.[21]
Improper Column Installation A poor column cut or incorrect insertion depth in the injector or detector can cause dead volume, leading to peak broadening and tailing. Reinstall the column carefully.[28]
Column Overload Injecting too much sample can cause fronting peaks.[31] Reduce the injection volume, dilute the sample, or use a higher split ratio.

| Incorrect Temperatures | An initial oven temperature that is too high can cause peak broadening. Ensure the injector temperature is sufficient to volatilize the sample without causing thermal degradation.[28][31] |

Problem: Inconsistent Results / Poor Reproducibility | Possible Cause | Recommended Solution | | Inconsistent Sample Preparation | Sample preparation is a critical source of variability.[32] Use an automated system for SPE or SPME if available. If performing manually, ensure volumes, times, and temperatures are precisely controlled for every sample. Use an internal standard to correct for variations. | | Leaks in the GC System | Leaks in the injector (e.g., a worn septum) or at column fittings can cause variable peak areas. Regularly check for leaks using an electronic leak detector and perform routine maintenance.[28] | | Syringe Issues | For liquid injections, a partially plugged or leaking syringe will deliver inconsistent volumes. Clean or replace the autosampler syringe.[28] | | Variable Matrix Effects | The composition of complex matrices can vary between samples, leading to different degrees of ion suppression or enhancement. Use a stable isotope-labeled internal standard or employ the standard addition method for calibration to compensate for these effects.[8] |

Experimental Protocols & Workflows

General Analytical Workflow

The overall process for analyzing this compound involves several key stages, from initial sample collection through final data interpretation.

G cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical SampleCollection Sample Collection & Storage (-18°C) SamplePretreatment Sample Pre-treatment (Homogenization, Filtration) SampleCollection->SamplePretreatment Extraction Extraction & Cleanup (SPE or SPME) SamplePretreatment->Extraction Analysis Instrumental Analysis (GC-MS) Extraction->Analysis DataProcessing Data Processing (Integration, Deconvolution) Analysis->DataProcessing Quantification Quantification & Interpretation DataProcessing->Quantification

Caption: General workflow for this compound analysis.

Protocol 1: this compound Extraction using Solid Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from a liquid matrix like wine or fruit juice.

Objective: To clean up the sample and concentrate this compound prior to GC-MS analysis.

Materials:

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • SPE manifold

  • Sample (e.g., 10 mL of wine)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • Collection vials

Methodology:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent.[14] This solvates the stationary phase.[15] Do not let the sorbent go dry.

  • Loading: Load 10 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water (or a weak organic-water mix) to remove polar interferences like sugars and acids.[24]

  • Drying: Dry the cartridge thoroughly by applying vacuum or positive pressure for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound and other non-polar compounds by passing a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or ethyl acetate (B1210297) into a clean collection vial.[14]

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen before reconstituting in a suitable solvent for GC-MS injection.

G node_style_step node_style_step node_style_action node_style_action Step1 Step 1: Condition Action1 Pass Methanol, then Water Step1->Action1 Step2 Step 2: Load Action1->Step2 Action2 Pass Sample (this compound Retained) Step2->Action2 Step3 Step 3: Wash Action2->Step3 Action3 Pass Weak Solvent (Interferences Removed) Step3->Action3 Step4 Step 4: Elute Action3->Step4 Action4 Pass Strong Solvent (this compound Collected) Step4->Action4

Caption: The four key steps of Solid Phase Extraction (SPE).

Protocol 2: Analysis using Headspace SPME (HS-SPME) and GC-MS

This protocol is ideal for volatile compounds in complex solid or liquid matrices.

Objective: To extract volatile and semi-volatile compounds, including this compound, from the headspace of a sample for GC-MS analysis.[17]

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with septa caps

  • Autosampler with SPME capability or manual SPME holder

  • Sample (e.g., 2.5 mL wine)

  • Sodium Chloride (NaCl)

  • Internal standard solution

Methodology:

  • Sample Preparation: Place 2.5 mL of wine into a 20 mL headspace vial. Add 1.5 g of NaCl (to increase analyte volatility) and a suitable internal standard.[17] Seal the vial immediately.

  • Incubation/Equilibration: Place the vial in a heating block or the autosampler agitator. Equilibrate the sample at a set temperature (e.g., 35°C) for a defined period (e.g., 5 minutes) to allow analytes to partition into the headspace.[17]

  • Extraction: Expose the preconditioned SPME fiber to the headspace above the sample for a specific time (e.g., 20 minutes) while maintaining the temperature and agitation.[16][17] The volatile analytes will adsorb onto the fiber coating.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C). The high temperature desorbs the analytes from the fiber directly onto the GC column for separation and analysis.

  • Analysis: Perform the analysis using a suitable GC-MS method.

Troubleshooting Logic for GC Peak Shape

When poor peak shapes appear, a systematic approach can help identify the root cause.

G Start Poor Peak Shape (Tailing or Fronting) CheckLiner Check Inlet Liner: Is it old or dirty? Start->CheckLiner Tailing CheckOverload Is sample concentrated? Start->CheckOverload Fronting CheckColumn Trim front of column (15-30 cm) CheckLiner->CheckColumn No ReplaceLiner Replace with new Ultra Inert liner CheckLiner->ReplaceLiner Yes CheckInstall Reinstall Column (fresh cut, correct depth) CheckOverload->CheckInstall No, or still fronting DiluteSample Dilute sample or Increase split ratio CheckOverload->DiluteSample Yes CheckDeriv Consider Derivatization CheckColumn->CheckDeriv ProblemSolved Problem Solved CheckDeriv->ProblemSolved CheckInstall->ProblemSolved ReplaceLiner->ProblemSolved DiluteSample->ProblemSolved

Caption: A decision tree for troubleshooting GC peak shape issues.

Data Summary

Effective method validation requires assessing key performance metrics. The following table provides typical performance data for the analysis of terpenes in wine, which can be used as a benchmark for a validated this compound method.

Table 1: Example Analytical Performance Data for Terpene Analysis in Wine by HS-SPME-GC-MS

Parameter Typical Value Reference
Limit of Detection (LOD) 0.05 µg/L [19]
Limit of Quantitation (LOQ) 0.15 µg/L [19]
Extraction Recovery 98.9% - 102.6% [19]
Coefficient of Variation (CV%) < 12% [19]

| Calibration Range | Analyte Dependent | - |

References

Technical Support Center: Enhancing Hotrienol Distillation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hotrienol Distillation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the purification of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the distillation process.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and distillation of this compound.

Q1: What is this compound and why is its efficient purification important?

A1: this compound, a tertiary terpene alcohol, is a significant flavoring and fragrance agent found in various natural sources like wine, tea, and certain fruits.[1] Its efficient purification is crucial for ensuring the quality, potency, and safety of final products in the pharmaceutical, food, and cosmetic industries. High-purity this compound is essential for accurate scientific research and the development of new therapeutic agents.

Q2: What are the key physical properties of this compound relevant to distillation?

A2: Understanding the physical properties of this compound is fundamental to designing an effective distillation strategy. Key parameters are summarized in the table below. The boiling point under vacuum is particularly critical due to the compound's thermal sensitivity.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
Boiling Point 80-84 °C at 15 Torr[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Insoluble in water.[3]

Q3: What are the main challenges associated with this compound distillation?

A3: The primary challenges in distilling this compound stem from its chemical structure:

  • Thermal Lability: this compound is a heat-sensitive molecule.[4] Prolonged exposure to high temperatures can lead to degradation, resulting in yield loss and the formation of undesirable byproducts.

  • Potential for Isomerization: Like other terpene alcohols, this compound may undergo isomerization at elevated temperatures, potentially converting into other compounds such as linalool (B1675412) oxides, which would compromise the purity of the final product.[2][4]

  • Presence of Impurities: this compound sourced from natural extracts or chemical synthesis can contain various impurities with close boiling points, making separation by simple distillation difficult.[5]

Q4: Which distillation techniques are most suitable for purifying this compound?

A4: Given its thermal sensitivity, the most appropriate distillation methods for this compound are those that operate under reduced temperature and pressure. These include:

  • Vacuum Distillation: By lowering the operating pressure, the boiling point of this compound is significantly reduced, minimizing the risk of thermal degradation.[6]

  • Fractional Vacuum Distillation: This technique is employed when separating this compound from impurities with close boiling points. The use of a fractionating column enhances separation efficiency.[3][7]

  • Molecular Distillation: For very high purity requirements and for minimizing thermal stress, molecular distillation, which operates under high vacuum and has a very short residence time, is an excellent option.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound distillation experiments.

Problem Potential Cause Recommended Solution
Low Distillate Yield 1. Thermal Degradation: The distillation temperature is too high, causing this compound to decompose.* Action: Reduce the distillation temperature by lowering the system pressure (increase vacuum). For optimal results, aim for a pressure that allows distillation at the lowest feasible temperature.[6] * Verification: Analyze the residue in the distillation flask for signs of charring or polymerization.
2. System Leaks: A leak in the vacuum system prevents reaching the desired low pressure, leading to a higher required distillation temperature.* Action: Check all joints and connections for leaks. Ensure all glassware is properly sealed. Use high-vacuum grease on all ground glass joints. * Verification: A properly sealed system should maintain a stable low pressure.
Product Contamination / Off-Color Distillate 1. Co-distillation of Impurities: Impurities with boiling points close to that of this compound are distilling over with the product.* Action: Employ fractional vacuum distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency.[3][7] Optimize the reflux ratio to enhance purification.[8] * Verification: Analyze the distillate using GC-MS to identify the impurities.
2. Thermal Degradation Products: High temperatures are causing the formation of colored degradation byproducts.* Action: Lower the distillation temperature by improving the vacuum. Consider switching to molecular distillation for extremely heat-sensitive material. * Verification: Compare the color and GC-MS profile of the distillate with a pure standard.
Inconsistent Boiling Point 1. Fluctuating Vacuum: The vacuum pump is not providing a stable pressure, causing the boiling point to vary.* Action: Ensure the vacuum pump is in good working condition and properly sized for the distillation setup. Use a vacuum regulator to maintain a constant pressure. * Verification: Monitor the pressure throughout the distillation using a manometer.
2. Presence of Volatile Impurities: Low-boiling point impurities are causing the initial boiling point to be lower than expected.* Action: Perform an initial "stripping" run at a lower temperature and higher vacuum to remove highly volatile components before distilling the main this compound fraction.[9] * Verification: The boiling point should stabilize once the volatile impurities have been removed.
Suspected Isomerization 1. High Distillation Temperature: Elevated temperatures are promoting the rearrangement of this compound to its isomers.* Action: As with thermal degradation, lower the distillation temperature by operating at a lower pressure.[10] * Verification: Analyze the distillate by GC-MS and compare the retention times and mass spectra with known standards of potential isomers like linalool oxides.[2]

III. Experimental Protocols

This section provides a detailed methodology for the fractional vacuum distillation of this compound.

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify this compound from a mixture containing higher and lower boiling point impurities.

Materials:

  • Crude this compound mixture

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with trap

  • Heating mantle with stirrer

  • Stir bar

  • Manometer

  • High-vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus as shown in the diagram below.

    • Ensure all ground glass joints are lightly greased and securely clamped.

    • Place a stir bar in the round-bottom flask.

    • Fill the vacuum trap with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to protect the vacuum pump.

  • Sample Preparation:

    • Charge the distilling flask with the crude this compound mixture. Do not fill the flask more than two-thirds full to prevent bumping.

  • Distillation Process:

    • Begin stirring the mixture.

    • Turn on the vacuum pump and slowly evacuate the system. Monitor the pressure using the manometer.

    • Once the desired vacuum is reached and stable, begin heating the distilling flask gently with the heating mantle.

    • Observe the mixture for boiling and the condensation front rising up the fractionating column.

    • Collect the initial fraction, which will contain lower-boiling impurities, in the first receiving flask. The temperature at the distillation head will be relatively low and may fluctuate.

    • As the temperature at the distillation head stabilizes, this indicates the distillation of a pure fraction. At the expected boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until the temperature at the head either rises significantly (indicating the start of higher-boiling impurities distilling) or drops (indicating the end of the this compound fraction).

    • Stop the distillation by first removing the heating mantle and allowing the system to cool.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Purity Analysis:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the this compound.[5]

IV. Visualizations

Diagram 1: Fractional Vacuum Distillation Workflow

FractionalVacuumDistillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting Checks Setup Assemble Apparatus Charge Charge Flask with Crude this compound Setup->Charge Evacuate Evacuate System Charge->Evacuate Heat Apply Heat Evacuate->Heat CheckLeaks Check for Leaks Evacuate->CheckLeaks MonitorPressure Monitor Pressure Evacuate->MonitorPressure CollectF1 Collect Low-Boiling Impurities Heat->CollectF1 MonitorTemp Monitor Temperature Heat->MonitorTemp CollectProduct Collect this compound Fraction CollectF1->CollectProduct CollectF3 Collect High-Boiling Residue CollectProduct->CollectF3 Analysis GC-MS Purity Analysis CollectProduct->Analysis LowYieldTroubleshooting Start Low Distillate Yield CheckTemp Is Distillation Temperature Too High? Start->CheckTemp CheckLeaks Is there a Vacuum Leak? CheckTemp->CheckLeaks No ReduceTemp Action: Lower Temperature by Increasing Vacuum CheckTemp->ReduceTemp Yes CheckLeaks->Start No, Re-evaluate FixLeaks Action: Seal Leaks and Re-grease Joints CheckLeaks->FixLeaks Yes Degradation Cause: Thermal Degradation ReduceTemp->Degradation HighBoilingPoint Cause: Inefficient Vacuum FixLeaks->HighBoilingPoint

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and GC-O for Hotrienol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of volatile compounds is paramount. Hotrienol, a key aroma compound in various natural products, presents a unique analytical challenge. Its impact is defined not only by its concentration but also by its sensory perception. This guide provides an objective comparison of two powerful analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and Gas Chromatography-Olfactometry (GC-O) for sensory evaluation. A thorough cross-validation of these methods is essential for a comprehensive understanding of this compound's contribution to a product's chemical and sensory profile.

Quantitative Performance: A Comparative Overview

The selection of an analytical technique is often dictated by its quantitative performance. While direct, published cross-validation data for this compound is limited, this table summarizes representative validation parameters for GC-MS analysis of a structurally similar monoterpenoid, linalool, in a wine matrix, and provides a theoretical comparison for GC-O based on established methodologies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)Key Considerations
Principle Separation by volatility and polarity, followed by identification and quantification based on mass-to-charge ratio.Separation by volatility and polarity, with detection and semi-quantification by the human olfactory system.GC-MS provides structural information, while GC-O provides sensory information (odor quality and intensity).
Limit of Detection (LOD) ~0.5 µg/L (for similar monoterpenoids in wine)[1][2]Dependent on the odor detection threshold (ODT) of the analyte and the sensitivity of the panelist. Theoretically can be lower than GC-MS for potent odorants.The human nose can be more sensitive than a mass spectrometer for certain compounds with very low odor thresholds.[3]
Limit of Quantification (LOQ) ~1.5 µg/L (for similar monoterpenoids in wine)[1][2]Not directly measured; semi-quantitative data is obtained via methods like Aroma Extract Dilution Analysis (AEDA).GC-O provides a Flavor Dilution (FD) factor, which is an indication of odor potency.[4][5]
Linearity (R²) >0.99 (for similar monoterpenoids)[6]Not applicable in the same way as instrumental methods.GC-MS allows for precise quantification over a defined concentration range.
Recovery (%) 90-110% (typical for validated methods with internal standards)[1]Not directly measured.Recovery in GC-MS is crucial for accuracy in complex matrices.
Precision (RSD%) <15% (for similar monoterpenoids)[6]Highly variable and dependent on panelist training and consistency.GC-MS offers high repeatability and reproducibility.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and comparable results between GC-MS and GC-O.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol is based on established methods for monoterpenoid analysis in a wine matrix.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample: 5 mL of wine in a 20 mL headspace vial.

  • Internal Standard: Add 50 µL of a suitable internal standard solution (e.g., 2-octanol (B43104) at 1 mg/L in ethanol).

  • Matrix Modification: Add 1.5 g of NaCl to enhance the release of volatile compounds.

  • Equilibration: Incubate the vial at 40°C for 5 minutes with agitation.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continuous agitation.[6]

  • Desorption: Thermally desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

2. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 165°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.[7]

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Gas Chromatography-Olfactometry (GC-O) Protocol for this compound Analysis

This protocol utilizes Aroma Extract Dilution Analysis (AEDA) for the semi-quantification of odor-active compounds.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample: 100 mL of wine.

  • Internal Standard: Add a suitable internal standard.

  • Extraction: Extract the sample three times with 30 mL of dichloromethane.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Serial Dilution: Prepare a series of 1:2 dilutions of the concentrated extract with dichloromethane.

2. GC-O Parameters

  • GC System: Same as GC-MS.

  • Column: Same as GC-MS.

  • Effluent Splitting: At the end of the column, the effluent is split 1:1 between the MS detector and the olfactory detection port (ODP).

  • Olfactory Detection Port (ODP):

    • Transfer line temperature: 250°C.

    • Humidified air flow: 30 mL/min to prevent nasal dryness.

  • Panelists: A panel of at least three trained assessors.

  • Analysis:

    • Inject the most concentrated extract first.

    • Panelists sniff the effluent from the ODP and record the retention time and odor descriptor for each detected aroma.

    • Continue with the analysis of the serially diluted extracts until no odor is detected.

    • The Flavor Dilution (FD) factor for each compound is the highest dilution at which it was still detected.[4][5]

Cross-Validation Workflow

A systematic cross-validation ensures that both GC-MS and GC-O provide a consistent and comprehensive picture of this compound's presence and impact.

G Cross-Validation Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Validation & Interpretation Sample Homogenized Sample (e.g., Wine) Spike Spike with this compound Standard Sample->Spike GCMS GC-MS Analysis (Quantitative) Spike->GCMS HS-SPME GCO GC-O Analysis (Sensory/Semi-quantitative) Spike->GCO LLE & Serial Dilution Quant Quantitative Data (Concentration, LOD, LOQ) GCMS->Quant SemiQuant Semi-Quantitative Data (FD Factor, Odor Profile) GCO->SemiQuant Compare Correlation Analysis Quant->Compare SemiQuant->Compare Validation Method Validation (Accuracy, Precision, Linearity) Compare->Validation OAV Odor Activity Value (OAV) Calculation (Concentration / ODT) Compare->OAV Report Comprehensive Report (Chemical & Sensory Profile) Validation->Report OAV->Report

Cross-validation workflow for this compound analysis.

Conclusion

The cross-validation of GC-MS and GC-O provides a powerful, multi-faceted approach to the analysis of this compound. GC-MS delivers robust quantitative data, essential for quality control and regulatory purposes. In parallel, GC-O offers invaluable sensory information, elucidating the actual flavor contribution of this compound, which may not be apparent from concentration data alone. For compounds like this compound, where sensory perception is key, relying on a single analytical technique provides an incomplete picture. By integrating the quantitative accuracy of GC-MS with the perceptual relevance of GC-O, researchers can gain a deeper and more meaningful understanding of a product's aroma profile, leading to more informed decisions in product development and quality assessment.

References

A Comparative Guide: SPME vs. Liquid-Liquid Extraction for Hotrienol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced aromatic profiles of various products, the accurate quantification of potent odorants like hotrienol is paramount. This compound, a tertiary terpene alcohol, contributes significantly to the floral and fruity notes in a variety of matrices, including wine and tea. The choice of extraction method is a critical step that dictates the sensitivity, accuracy, and efficiency of its analysis.

This guide provides an objective comparison of two prevalent extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for the analysis of this compound. We will delve into their respective experimental protocols, present comparative performance data, and offer a clear visual workflow to aid in selecting the most suitable method for your analytical needs.

Performance Comparison: SPME vs. LLE for Terpenoid Analysis

The following table summarizes the quantitative performance of SPME and LLE for the analysis of terpenoids, including compounds structurally similar to this compound, in wine. It is important to note that this data is compiled from multiple studies, as a single, direct head-to-head comparison for this compound was not available in the reviewed literature. The performance of LLE can be highly dependent on the specific solvent and conditions used.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Recovery 81% - 119% for various terpenoids in wine[1]~70% - 103% for volatile compounds in wine[2][3]
Limit of Detection (LOD) As low as 0.05 µg/L for some terpenoids[4]Generally in the µg/L range, dependent on solvent and concentration factor[3]
Limit of Quantification (LOQ) As low as 0.15 µg/L for some terpenoids[4]Typically in the µg/L range[3]
Precision (RSD) 1.28% - 3.71% for some terpenes[5]< 10%[3]
Solvent Consumption Solvent-free extraction[6][7]Requires significant volumes of organic solvents[8]
Sample Throughput Amenable to automation for high throughput[9]Can be laborious and time-consuming for large sample batches[3]
Selectivity Can be tuned by fiber coating selection[10]Dependent on solvent polarity[11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both SPME and Liquid-Liquid Extraction for the analysis of this compound from a liquid sample such as wine.

SPME_Workflow cluster_SPME SPME Workflow sample_prep Sample Preparation (e.g., 5-10 mL wine + salt) extraction Headspace SPME (e.g., 60°C for 30-60 min with stirring) sample_prep->extraction Expose SPME fiber to headspace desorption Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) extraction->desorption Inject fiber into GC analysis GC-MS Analysis desorption->analysis

SPME Experimental Workflow

LLE_Workflow cluster_LLE LLE Workflow sample_prep_lle Sample Preparation (e.g., 50 mL wine + internal standard) extraction_lle Liquid-Liquid Extraction (Add organic solvent, e.g., Dichloromethane (B109758), and shake) sample_prep_lle->extraction_lle separation Phase Separation (Allow layers to separate in a separatory funnel) extraction_lle->separation collection Collect Organic Layer separation->collection concentration Concentration (Evaporate solvent to a small volume) collection->concentration analysis_lle GC-MS Analysis concentration->analysis_lle Inject 1-2 µL of extract

LLE Experimental Workflow

Detailed Experimental Protocols

Below are representative protocols for the extraction of this compound from wine using SPME and LLE. These should be considered as starting points and may require optimization for specific matrices and analytical instrumentation.

Solid-Phase Microextraction (SPME) Protocol

This protocol is based on headspace SPME (HS-SPME), which is commonly used for volatile compounds in complex matrices like wine.[7][9]

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[8]

    • If an internal standard is used, it should be added at this stage.

    • Seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a temperature-controlled agitator.

    • Incubate the sample at a specific temperature (e.g., 60°C) for an equilibration time (e.g., 20 minutes) with constant agitation.[8]

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 60 minutes) under continued agitation and temperature control.[8]

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of a gas chromatograph (GC).

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specified time (e.g., 7 minutes) in splitless mode.[8]

    • The desorbed compounds are then separated on a GC column and detected by a mass spectrometer (MS).

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a traditional LLE procedure for the extraction of volatile compounds from wine.

  • Sample Preparation:

    • Measure 50 mL of the wine sample into a 250 mL separatory funnel.

    • Add an appropriate internal standard.

  • Extraction:

    • Add a suitable volume of an immiscible organic solvent (e.g., 25 mL of dichloromethane or a mixture of pentane (B18724) and dichloromethane).[11] Dichloromethane is a common choice for extracting a wide range of volatile compounds.[3]

    • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

    • Mount the separatory funnel on a ring stand and allow the layers to fully separate.

  • Collection and Concentration:

    • Carefully drain the lower organic layer into a flask.

    • Repeat the extraction process on the aqueous layer with fresh organic solvent two more times to ensure complete extraction.

    • Combine the organic extracts.

    • Dry the combined extract using an anhydrous drying agent like sodium sulfate.

    • Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis:

    • Inject a 1-2 µL aliquot of the concentrated extract into the GC-MS for analysis.

Concluding Remarks

Both SPME and LLE are viable techniques for the extraction of this compound and other volatile terpenoids from complex matrices.

SPME offers significant advantages in terms of being a solvent-free, environmentally friendly, and easily automated method, making it ideal for high-throughput screening.[6][7] Its sensitivity is often superior to LLE, with lower limits of detection.[1] However, the cost of SPME fibers and potential for fiber degradation or carryover are factors to consider.

LLE , on the other hand, is a well-established and relatively inexpensive technique that can handle larger sample volumes, which may be advantageous for detecting trace-level analytes. While it can provide good recoveries, it is often more labor-intensive, requires significant amounts of potentially hazardous organic solvents, and is more susceptible to the loss of highly volatile compounds during the solvent evaporation step.[2][8]

The ultimate choice between SPME and LLE will depend on the specific analytical requirements, including desired sensitivity, sample throughput, available budget, and laboratory automation capabilities. For routine analysis of a large number of samples where automation and high sensitivity are key, SPME is often the preferred method. For initial exploratory work or when cost is a primary concern, LLE remains a robust and effective option.

References

A Comparative Guide to the Validation of a New Analytical Method for Hotrienol in Honey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly validated analytical method for the quantification of hotrienol in honey with an alternative extraction technique. The primary method, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), is a widely adopted, powerful tool for the analysis of volatile compounds in complex matrices.[1] This is compared against a novel Dehydration Homogeneous Liquid-Liquid Extraction (DHLLE) method, which presents a greener alternative with reduced solvent usage.[2]

The accurate determination of volatile compounds such as this compound is crucial for the characterization and authentication of honey, as these molecules contribute significantly to its unique aroma and can serve as markers for its botanical and geographical origin.[1]

Comparative Analysis of Method Performance

The performance of any new analytical method must be rigorously evaluated to ensure its reliability and suitability for its intended purpose. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision, provide the quantitative data necessary for an objective comparison.

ParameterNew Method: HS-SPME-GC-MSAlternative Method: DHLLE-GC-MS
Linearity (R²) > 0.99Not explicitly stated for individual compounds, but the method is presented as quantitative.
Limit of Detection (LOD) Typically in the low µg/kg range for volatile compounds.Not explicitly stated.
Limit of Quantification (LOQ) Typically in the low to mid µg/kg range for volatile compounds.Not explicitly stated.
Recovery (%) 85-115% (for related volatile compounds)75.2 - 93.5% (for typical honey volatiles including linalool, borneol, terpinen-4-ol, α-terpineol)[2]
Precision (RSD%) < 15%0.8 - 8.9% (Repeatability)[2]

Note: The data for the new HS-SPME-GC-MS method is based on typical performance characteristics reported in validation studies of similar volatile compounds in honey. The DHLLE method's validation data is for a range of honey volatiles, providing a strong indication of its expected performance for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of these analytical methods.

New Method: HS-SPME-GC-MS

This method is based on the principles of headspace extraction where volatile compounds are partitioned from the honey matrix into the headspace of a sealed vial and then adsorbed onto a solid-phase microextraction fiber. The fiber is subsequently introduced into the gas chromatograph for thermal desorption and analysis.

Sample Preparation:

  • Weigh 5 g of homogenized honey into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Add a suitable internal standard for quantification.

  • Seal the vial with a PTFE-faced silicone septum.

HS-SPME Procedure:

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) with continuous agitation.

GC-MS Analysis:

  • Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).

  • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

  • Detect and identify the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Alternative Method: Dehydration Homogeneous Liquid-Liquid Extraction (DHLLE)-GC-MS

This novel extraction technique utilizes a miscible liquid extraction system followed by phase separation induced by dehydration.[2]

Extraction Procedure:

  • Dissolve a known amount of honey in an aqueous solution.

  • Add a water-miscible organic solvent (e.g., isopropanol) to form a homogeneous solution.[2]

  • Induce phase separation by adding a dehydrating agent (e.g., anhydrous MgSO₄).[2]

  • Purify the extract by a solvent polarity change and washing.[2]

  • The resulting organic phase, containing the extracted volatile compounds, is then concentrated and analyzed by GC-MS.

Method Validation Workflow & Comparison

The following diagrams illustrate the logical flow of the validation process for a new analytical method and a comparison of the key attributes of the two presented methods.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HS-SPME-GC-MS) MD1->MD2 MD3 Optimize Experimental Parameters MD2->MD3 V1 Linearity & Range MD3->V1 V2 Limit of Detection (LOD) MD3->V2 V3 Limit of Quantification (LOQ) MD3->V3 V4 Accuracy (Recovery) MD3->V4 V5 Precision (Repeatability & Intermediate) MD3->V5 V6 Specificity MD3->V6 A1 Routine Sample Analysis V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Data Interpretation & Reporting A1->A2

Caption: Workflow for the validation of a new analytical method.

Method_Comparison cluster_0 HS-SPME-GC-MS cluster_1 DHLLE-GC-MS SPME_Pros Pros: - High sensitivity - Solventless extraction - Well-established method Comparison Comparison SPME_Pros->Comparison SPME_Cons Cons: - Fiber cost and lifespan - Matrix effects can be significant SPME_Cons->Comparison DHLLE_Pros Pros: - Reduced organic solvent consumption - Good recovery for many volatiles - Potentially lower cost DHLLE_Pros->Comparison DHLLE_Cons Cons: - Newer technique, less established - Multi-step procedure DHLLE_Cons->Comparison

Caption: Comparison of HS-SPME and DHLLE methods.

References

Organic vs. Conventional Grapes: A Comparative Analysis of Hotrienol Content

Author: BenchChem Technical Support Team. Date: December 2025

Hotrienol, a tertiary monoterpenoid, is recognized for its floral and fruity aroma, significantly impacting the sensory qualities of grapes and wine.[1][2] Its concentration in grapes is influenced by a variety of factors including cultivar, climate, grape maturity, and winemaking techniques.[1] The agricultural practices inherent to organic and conventional farming systems can create distinct environmental conditions for the grapevine, which may, in turn, affect the biosynthesis and accumulation of secondary metabolites like this compound.

Comparative Overview of Viticultural Practices and Potential Impact on this compound

Organic and conventional viticulture differ fundamentally in their approach to soil management, pest and disease control, and fertilization. These differences can lead to variations in plant stress levels, nutrient availability, and soil microbial activity, all of which have been shown to influence the production of secondary metabolites in plants.

Organic viticulture, for instance, relies on natural methods such as composting and cover cropping, which can enhance soil biodiversity and organic matter.[3][4] This may lead to a more balanced nutrient uptake by the vine. In contrast, conventional farming often utilizes synthetic fertilizers and pesticides to maximize yield and control pests.[3][4] The use of such inputs can alter the soil chemistry and microbial communities.[5]

The following table summarizes the key differences in practices and their potential, though not definitively established, impact on factors that could influence this compound content in grapes.

FeatureOrganic ViticultureConventional ViticulturePotential Impact on this compound Content
Fertilization Relies on natural inputs like compost and manure, promoting soil organic matter.[3][4]Utilizes synthetic, readily available nitrogen fertilizers.[3]High nitrogen availability in conventional systems might favor primary growth over the production of carbon-based secondary metabolites like terpenes. Conversely, the more balanced nutrient profile in organic systems could potentially support terpene biosynthesis.
Pest & Disease Control Employs natural predators, beneficial insects, and approved natural-based sprays (e.g., copper, sulfur).[3]Uses synthetic pesticides, herbicides, and fungicides for direct control.[3]Increased plant stress from pest or disease pressure in organic systems (if control is less effective) could trigger the plant's defense mechanisms, which include the production of volatile terpenes. However, some studies show no significant difference in overall plant health.
Soil Health Focuses on building long-term soil health and biodiversity through practices like cover cropping.[3][6]May lead to soil degradation and reduced biodiversity over time due to chemical inputs.[4]Healthier soil ecosystems in organic vineyards may enhance nutrient and water uptake, potentially influencing the physiological state of the vine and its capacity for secondary metabolite production.
Plant Stress Vines may experience more biotic stress due to limitations on synthetic pesticides.Vines are generally more protected from pests and diseases by synthetic treatments.Mild to moderate stress is often associated with an increase in the production of secondary metabolites as a defense response. This could potentially lead to higher concentrations of terpenes like this compound in organically grown grapes.

Experimental Protocol for this compound Analysis in Grapes

To quantitatively assess the this compound content in grapes from different cultivation systems, a robust analytical methodology is required. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of volatile compounds like this compound in grapes.[7][8]

Sample Preparation (Grape Macerate)
  • Harvesting and Storage: Collect grape berries at optimal ripeness. If not analyzed immediately, samples should be stored at -20°C to prevent degradation of volatile compounds.

  • Homogenization: Take a representative sample of whole berries (e.g., 50 grams). Freeze the berries, destem them, and then gently crush and blend them at medium speed for 30 seconds, followed by high speed for 30 seconds in a pre-cooled blender.[8]

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., 4-methyl-2-pentanol) to the grape homogenate to allow for accurate quantification.

  • Matrix Modification: To enhance the release of volatile compounds, add sodium chloride (NaCl) to the homogenate to increase the ionic strength of the aqueous phase.[8]

Headspace Solid-Phase Microextraction (HS-SPME)
  • Vial Preparation: Place a specific amount of the prepared grape macerate (e.g., 5 grams) into a headspace vial.

  • Incubation and Extraction: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[8] Expose a SPME fiber (e.g., polydimethylsiloxane/carboxen/divinylbenzene - PDMS/Carboxen/DVB) to the headspace to adsorb the analytes.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 230°C for 3 minutes) to desorb the trapped volatile compounds in splitless mode.[8]

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5) to separate the individual volatile compounds based on their boiling points and polarity. Program the oven temperature to ramp up gradually to achieve good separation.

  • Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound.

  • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure analytical standard. Quantify the concentration of this compound by comparing its peak area to that of the internal standard.[8]

Experimental Workflow for this compound Analysis

Hotrienol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis GrapeSample Grape Sample (Organic/Conventional) Homogenization Homogenization (Blending) GrapeSample->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard MatrixModification Matrix Modification (NaCl) InternalStandard->MatrixModification HS_SPME HS-SPME (Headspace Adsorption) MatrixModification->HS_SPME Transfer to vial GC_MS GC-MS Analysis HS_SPME->GC_MS Desorption in injector DataProcessing Data Processing GC_MS->DataProcessing Identification Identification of this compound DataProcessing->Identification Quantification Quantification of this compound DataProcessing->Quantification

Caption: Workflow for the analysis of this compound in grape samples.

Conclusion

References

Unveiling the Aromatic Contribution of Hotrienol to Wine: A Sensory Panel Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hotrienol, a key monoterpene alcohol, is recognized for imparting floral and tropical fruit notes to wine, reminiscent of linden blossom.[1][2] While its presence is established in aromatic grape varieties such as Moscato Giallo, a comprehensive understanding of its precise contribution to the overall wine aroma profile necessitates rigorous sensory panel validation.[3] This guide provides a comparative framework for such a validation, detailing the experimental protocols and presenting relevant quantitative data to assist researchers in this field. The concentration of this compound can be significantly higher in wine compared to the grapes themselves, as it can be formed from odorless precursors during the winemaking and aging processes.[4]

Comparative Analysis of this compound's Aromatic Profile

To quantify the specific contribution of this compound, a sensory panel evaluation is essential. This involves comparing a base wine with the same wine spiked with a known concentration of this compound. The following tables present the known characteristics of this compound and a representative quantitative sensory analysis (QSA) data set from a trained panel.

Table 1: Aroma Profile and Sensory Threshold of this compound

CompoundAroma DescriptorsOdor Detection Threshold (µg/L)Reference
This compoundFloral, Tropical, Sweet, Woody, Fennel, Ginger, Spicy110[2][3]

Note: The odor detection threshold can vary depending on the wine matrix.

Table 2: Quantitative Sensory Analysis of a Neutral White Wine Spiked with this compound

A trained sensory panel, comprising 10-12 expert assessors, would typically evaluate the wines in a controlled environment.[5] Using a 15-cm unstructured line scale (from 0 = not perceived to 10 = high intensity), the panel would rate specific aroma attributes.[5] The data below is illustrative of expected results when a neutral base wine is compared to the same wine spiked with this compound at a concentration above its sensory threshold (e.g., 150 µg/L).

Aroma AttributeControl Wine (Mean Intensity Score)Wine + this compound (150 µg/L) (Mean Intensity Score)p-value
Floral 1.26.8<0.01
Tropical Fruit 0.85.5<0.01
Citrus 2.52.6>0.05
Green Apple 3.13.0>0.05
Honey 0.52.1<0.05
Overall Fruitiness 3.56.2<0.01
Comparison with Other Floral Monoterpenes in Wine

This compound is part of a larger family of monoterpenes that contribute to the floral and fruity notes in wine. Understanding its impact in relation to other similar compounds is crucial.

Table 3: Odor Detection Thresholds of Common Floral Monoterpenes in Wine

CompoundAroma DescriptorsOdor Detection Threshold in Wine (µg/L)
This compound Floral, Tropical110
Linalool (B1675412) Floral (Lily of the Valley), Citrus25-50
Geraniol Rose, Floral30-75
Nerol Rose, Citrus100-400
α-Terpineol Lilac, Floral200-400

This comparison highlights that this compound has a moderate odor detection threshold compared to other potent floral monoterpenes like linalool and geraniol.

Experimental Protocols for Sensory Panel Validation

A robust experimental design is fundamental to obtaining reliable and repeatable sensory data.[5] The following protocols are based on established standards in wine sensory analysis.

Panelist Selection and Training
  • Recruitment: Recruit a panel of 15-20 candidates with prior experience in sensory evaluation of wine.[5]

  • Screening: Conduct basic sensory acuity tests to screen for taste and odor sensitivity. This includes triangle tests to assess the ability to discriminate between wines with subtle differences.[6]

  • Training: A minimum of 8-12 qualified assessors should be selected for training.[5] The training phase involves:

    • Aroma Recognition: Familiarize panelists with a range of aroma standards relevant to white wine, including a pure standard of this compound.[7]

    • Intensity Scaling: Train panelists to use a 15-cm unstructured line scale to rate the intensity of each aroma attribute consistently.[5] Reference standards for low and high intensity should be provided.

    • Panel Performance Evaluation: Assess the panel's ability to discriminate between different wines and their reproducibility through preliminary tests.[8]

Sample Preparation and Presentation
  • Base Wine Selection: Choose a neutral white wine with low levels of terpenes to serve as the control. The wine should be chemically analyzed to confirm the absence or very low concentration of this compound.

  • Spiking: Prepare the test sample by spiking the base wine with a known concentration of pure this compound (e.g., 150 µg/L). The concentration should be above the reported odor detection threshold.[3]

  • Sample Coding and Blinding: Both the control and the spiked wine should be presented to the panelists in identical, standardized wine glasses, coded with random three-digit numbers to ensure blind evaluation.[5]

  • Presentation: Serve approximately 30 mL of each wine at a controlled temperature (e.g., 12°C). The order of presentation should be randomized for each panelist to avoid order effects.[5]

Sensory Evaluation Procedure
  • Environment: The evaluation should be conducted in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists. The room should be well-ventilated and free of extraneous odors.[5]

  • Methodology: Employ Quantitative Descriptive Analysis (QDA).[9] Panelists will evaluate the aroma of each wine and rate the intensity of a pre-defined list of descriptors (as shown in Table 2) on the 15-cm line scale.

  • Replication: Each panelist should evaluate the samples in duplicate or triplicate to assess intra-individual reliability.[5] A break of at least two minutes should be enforced between samples.[5]

Data Analysis

The intensity ratings from the line scales are converted to numerical data. Statistical analysis, typically an Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the perceived aroma attributes between the control and the this compound-spiked wine.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the sensory panel validation process.

G cluster_0 Panel Management cluster_1 Experiment Preparation cluster_2 Sensory Evaluation cluster_3 Data Analysis & Interpretation P1 Panelist Recruitment (15-20 candidates) P2 Sensory Acuity Screening (Triangle Tests) P1->P2 P3 Panelist Training (Aroma Recognition & Intensity Scaling) P2->P3 P4 Final Panel Selection (8-12 assessors) P3->P4 S1 Quantitative Descriptive Analysis (QDA) P4->S1 E1 Select Neutral Base Wine E2 Prepare Control Sample E1->E2 E3 Prepare Spiked Sample (Wine + this compound) E1->E3 E4 Code & Randomize Samples E2->E4 E3->E4 E4->S1 S2 Individual Booth Evaluation S1->S2 S3 Rate Aroma Intensities (15-cm Line Scale) S2->S3 D1 Collect & Digitize Scores S3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Interpret Results D2->D3 D4 Final Report D3->D4

Caption: Experimental workflow for the sensory validation of this compound in wine.

References

A Guide to Inter-Laboratory Comparison of Hotrienol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the quantification of hotrienol, a key aroma compound found in various natural products, including wine and tea. Such studies are essential for validating analytical methods, ensuring the comparability of data across different laboratories, and establishing a consensus on best practices for quantification. This document outlines the experimental design, detailed analytical protocols, and data analysis and presentation for a proposed ILC.

Inter-Laboratory Comparison Study Design

An inter-laboratory study is a systematically organized exercise where multiple laboratories analyze identical samples to assess their analytical performance.[1][2] The primary objectives of this proposed study are to evaluate the precision and accuracy of different analytical methods used for this compound quantification and to identify potential sources of variability.

The study would be coordinated by a central organizing laboratory responsible for the preparation and distribution of test materials to all participating laboratories.[1] To ensure a comprehensive assessment, the study should include laboratories from diverse backgrounds, such as academic, governmental, and industrial sectors.

The statistical evaluation of the submitted data is a crucial step in an ILC.[3][4] A common and effective method for assessing laboratory performance is the use of z-scores.[5][6] The z-score indicates how far a laboratory's result deviates from the consensus mean of all participating laboratories.[5][6]

Below is a diagram illustrating the workflow of the proposed inter-laboratory comparison study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Coordinating Lab Prepares & Validates Homogenous Samples B Samples Distributed to Participating Labs A->B Shipment C Labs Analyze Samples Using Their Protocol D Results Submitted to Coordinating Lab C->D Data Reporting E Statistical Analysis (e.g., z-scores) F Generation of ILC Report E->F G Report Disseminated to Participants F->G G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Wine Sample + Internal Standard B Solid Phase Extraction (SPE) A->B C Elution & Concentration B->C D GC-MS Analysis E Data Acquisition D->E F Peak Integration & Identification G Quantification using Calibration Curve F->G H Final Concentration Report G->H

References

Unlocking Floral Aromas: A Comparative Guide to Yeast Strains for Enhanced Hotrienol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of distinctive and desirable aroma profiles in fermented beverages is a key area of research and development. Hotrienol, a monoterpene alcohol, imparts sought-after floral and citrus notes, reminiscent of linden and passionflower. The choice of yeast strain during fermentation plays a pivotal role in the final concentration of this impactful aroma compound. This guide provides an objective comparison of the efficacy of different yeast strains on this compound production, supported by experimental data, to aid in the selection of optimal strains for targeted aroma enhancement.

Comparative Efficacy of Yeast Strains on Terpene Production

The production of this compound by yeast is primarily linked to the enzymatic activity of β-glucosidases, which hydrolyze odorless glycosidic precursors present in the raw materials, such as grape must, to release volatile aromatic terpenes like this compound. Non-Saccharomyces yeasts are often highlighted for their significant β-glucosidase activity compared to the more common Saccharomyces cerevisiae.

While direct quantitative comparisons of this compound production by a wide range of yeast strains in a single study are limited, existing research provides valuable insights into the potential of certain species and strains to enhance terpene profiles, including compounds directly related to this compound.

Yeast Species/StrainKey Findings on Terpene/Hotrienol ProductionNoteworthy Observations
Pichia kluyveri Sequential fermentation with P. kluyveri has been shown to result in approximately 40% higher levels of this compound compared to fermentation with Saccharomyces cerevisiae alone.This yeast is recognized for its ability to increase the concentration of various volatile compounds, including terpenes and thiols, contributing to a more complex and aromatic profile.
Hanseniaspora vineae Fermentation with H. vineae can lead to a threefold increase in the total concentration of terpenes. Notably, it significantly boosts the levels of linalool (B1675412), a direct precursor to this compound.[1]The de novo synthesis of monoterpenes by H. vineae has been observed, indicating its capacity to produce these aroma compounds independently of precursors in the must.[1]
Torulaspora delbrueckii Strains of T. delbrueckii have been shown to increase the levels of monoterpenes in wine. Co-fermentation with S. cerevisiae can enhance the production of terpenes, contributing to floral and fruity notes.[2][3]This yeast is also known for producing lower levels of volatile acidity and contributing to a fuller mouthfeel in the final product.[2]
Saccharomyces cerevisiae (Engineered Strains) Metabolic engineering of S. cerevisiae by modifying the ERG20 gene has led to strains with an increased capacity for monoterpenol production, including geraniol (B1671447), another key precursor to this compound.[4][5]While wild-type S. cerevisiae strains generally exhibit lower β-glucosidase activity, specific strains can be selected or engineered to enhance terpene release.

Experimental Protocols

The quantification of this compound and other volatile terpenes in fermented beverages typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and HS-SPME
  • Sample: 10 mL of wine or fermented beverage.

  • Internal Standard: Addition of an internal standard (e.g., 4-methyl-2-pentanol) is crucial for accurate quantification.

  • Matrix Modification: Addition of NaCl (e.g., 1 g) to the sample vial to increase the volatility of the analytes.

  • Vial: The sample is placed in a 20 mL glass vial sealed with a PTFE-faced silicone septum.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injector: The SPME fiber is thermally desorbed in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

  • Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of volatile compounds.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound, which offers higher sensitivity.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Visualizing the Metabolic Pathway

The production of this compound in yeast is closely linked to the metabolism of other monoterpene alcohols, primarily linalool and geraniol, which are present in the raw materials or can be synthesized de novo by some yeast strains. The following diagram illustrates the key conversion pathways.

Hotrienol_Production_Pathway cluster_conversion Yeast-Mediated Conversion cluster_enzymes Key Enzymatic Activity Geraniol Geraniol This compound This compound Geraniol->this compound Oxidation/Rearrangement Linalool Linalool Linalool->this compound Allylic Rearrangement BetaGlucosidase β-glucosidase releases glycosidically bound precursors BetaGlucosidase->Geraniol Releases BetaGlucosidase->Linalool Releases

Caption: Yeast-mediated conversion of geraniol and linalool to this compound.

References

Hotrienol as a Wine Aging Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aromatic evolution of wine during aging is a complex process involving the transformation of numerous volatile compounds. Identifying reliable chemical markers for this process is crucial for quality control, authentication, and understanding the intricate chemistry of wine maturation. This guide provides a comparative analysis of hotrienol against other potential biomarkers of wine aging, supported by available experimental data and detailed methodologies.

Comparison of Wine Aging Biomarkers

This compound, a monoterpenoid alcohol, emerges during wine aging, primarily through the acid-catalyzed rearrangement of linalool, a common floral compound in young wines[1]. Its concentration tends to increase over time, making it a potential indicator of the aging process. However, its utility as a standalone biomarker is best assessed in comparison with other well-studied aging markers such as sotolon, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), and vitispirane (B1609481).

BiomarkerChemical ClassTypical Aroma DescriptorFormation Trend with AgingKey Precursors
This compound MonoterpenoidHyacinth, FloralIncreasesLinalool
Sotolon FuranoneCurry, Nutty, ToastedIncreases (especially in oxidized conditions)α-ketobutyric acid, Acetaldehyde
TDN C13-NorisoprenoidKerosene, PetrolIncreasesC13-Norisoprenoid glycosides (from carotenoid degradation)
Vitispirane C13-NorisoprenoidCamphor, EucalyptusIncreasesC13-Norisoprenoid glycosides (from carotenoid degradation)

Quantitative Data on Biomarker Evolution

The following table summarizes representative quantitative data for the discussed biomarkers in aged wines from various studies. It is important to note that concentrations can vary significantly based on grape variety, viticultural practices, winemaking techniques, and aging conditions.

Wine TypeAgeThis compound (µg/L)Sotolon (µg/L)TDN (µg/L)Vitispirane (µg/L)Reference
Riesling10 yearsNot specifiedNot specified6.4 (OAV)Not specified[2]
Red Wines (various Italian)1.5 yearsNot specifiedNot specified11.4 (avg)29.2 (avg)[3]
Aged Riesling8-10 yearsTraceNot specifiedPresentPresent[4]
Valpolicella Wines (accelerated aging)168 hours at 60°CNot specifiedNot specifiedIncreasedIncreased[5][6]
Negroamaro (aged in French oak)6 monthsPresentNot specified274% increaseNot specified[7]

Experimental Protocols

A detailed methodology for the simultaneous analysis of this compound and other volatile aging biomarkers is outlined below. This protocol is a composite based on common practices in the cited literature for the analysis of terpenoids and norisoprenoids in wine.[3][5][6]

Simultaneous Quantification of Volatile Aging Biomarkers by HS-SPME-GC-MS

1. Objective: To quantify the concentration of this compound, sotolon, TDN, and vitispirane in wine samples.

2. Principle: Volatile compounds are extracted from the headspace of the wine sample using Solid-Phase Microextraction (SPME). The extracted analytes are then desorbed into a gas chromatograph (GC) for separation and subsequently identified and quantified by a mass spectrometer (MS).

3. Materials and Reagents:

  • Wine sample

  • Sodium chloride (NaCl), analytical grade

  • Internal standard solution (e.g., 2-octanol (B43104) in ethanol, 4.2 mg/L)

  • Deionized water

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

4. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water.

  • Add 3 g of NaCl to enhance the release of volatile compounds.

  • Add 5 µL of the internal standard solution (e.g., 2-octanol).

  • Immediately seal the vial with a magnetic screw cap.

5. HS-SPME Extraction:

  • Place the vial in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at 40°C for 1 minute with agitation.

  • Expose the SPME fiber to the headspace of the sample for 60 minutes at 40°C with continuous agitation.

6. GC-MS Analysis:

  • Injector:

    • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • GC Column:

    • Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 230°C at a rate of 4°C/minute.

    • Hold at 230°C for 20 minutes.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.2 mL/minute.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Ion source temperature: 250°C.

    • Quadrupole temperature: 150°C.

    • Acquire data in both full scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) mode for quantification.

7. Quantification:

  • Create a calibration curve for each target analyte using a series of standard solutions of known concentrations prepared in a model wine solution and subjected to the same HS-SPME-GC-MS procedure.

  • The concentration of each biomarker in the wine sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

The formation of these biomarkers during wine aging is primarily driven by chemical reactions rather than biological signaling pathways. The following diagrams illustrate the formation pathways of this compound, sotolon, and the norisoprenoids TDN and vitispirane, as well as a typical experimental workflow for their analysis.

Hotrienol_Formation Linalool Linalool (Floral aroma in young wine) Intermediate Carbocation Intermediate Linalool->Intermediate Acid-catalyzed rearrangement (low pH) This compound This compound (Hyacinth aroma) Intermediate->this compound Sotolon_Formation cluster_precursors Precursors alpha-Ketobutyric_acid α-Ketobutyric Acid Sotolon Sotolon (Curry, nutty aroma) alpha-Ketobutyric_acid->Sotolon Aldol condensation (Oxidative conditions) Acetaldehyde Acetaldehyde Acetaldehyde->Sotolon Norisoprenoid_Formation Carotenoids Carotenoids in Grapes (e.g., β-carotene, lutein) Glycosidic_Precursors C13-Norisoprenoid Glycosidic Precursors Carotenoids->Glycosidic_Precursors Enzymatic/Photochemical Degradation TDN TDN (Kerosene aroma) Glycosidic_Precursors->TDN Acid-catalyzed hydrolysis during aging Vitispirane Vitispirane (Eucalyptus aroma) Glycosidic_Precursors->Vitispirane Acid-catalyzed hydrolysis during aging Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Wine_Sample Wine Sample (5 mL) Add_IS Add Internal Standard Wine_Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt HS_SPME Headspace SPME (40°C, 60 min) Add_Salt->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

References

comparative analysis of hotrienol precursors in different cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hotrienol precursors in different grape cultivars, offering a valuable resource for research in enology, food science, and natural product chemistry. This compound, a monoterpenoid alcohol, is a significant contributor to the floral and fruity aromas in many wines and fruits.[1] Its concentration is largely dependent on the presence of non-volatile glycosidically bound precursors in the grape, which are later transformed into the volatile this compound during winemaking or fruit processing. Understanding the distribution of these precursors across various cultivars is crucial for optimizing flavor profiles and for the targeted development of products with desired aromatic characteristics.

Quantitative Comparison of this compound Precursors

The primary precursor to this compound is considered to be glycosides of 8-hydroxylinalool. However, the broader class of monoterpene glycosides, including those of linalool, geraniol, and nerol, are also significant as they can be converted to this compound through various chemical and enzymatic reactions. The following table summarizes the concentrations of key monoterpene glycosides, which serve as potential precursors to this compound, in different grape cultivars as reported in scientific literature. It is important to note that direct quantitative data for 8-hydroxylinalool glycosides across a wide range of cultivars is limited; therefore, related and more frequently analyzed monoterpene glycosides are presented here as indicators of a cultivar's potential to produce this compound.

CultivarLinalool Glycosides (µg/kg)Geraniol Glycosides (µg/kg)Nerol Glycosides (µg/kg)Total Monoterpene Glycosides (µg/kg)Reference
Muscat Blanc HighHighHighMost abundant among compared varieties[2]
Riesling ModerateModerateModerateModerate[2][3]
Chardonnay LowLowLowMuch lower than Muscat and Riesling[2]
Gewürztraminer High--High, with cis-rose oxide being a major component[3]
Traminette High--Nearly twice the concentration of Gewürztraminer[3]
Siegerrebe Very High--Among the highest contents[4]
Morio Muskat Very High--Among the highest contents[4]
Dornfelder Traces--Only traces detected[4]

Experimental Protocols

The quantification of this compound precursors typically involves the extraction of glycosides from the grape matrix, followed by hydrolysis to release the volatile aglycones, which are then analyzed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Glycosidically Bound Precursors

A widely used method for the extraction of glycosidic precursors from grapes is Solid-Phase Extraction (SPE).

  • Sample Preparation: Grape berries are crushed, and the juice is clarified by centrifugation.

  • SPE Procedure:

    • A C18 SPE cartridge is conditioned with methanol (B129727) followed by water.

    • The clarified grape juice is passed through the cartridge. The glycosides are retained on the stationary phase, while sugars and other polar compounds are washed out.

    • The cartridge is washed with water to remove any remaining sugars.

    • The free volatile compounds are eluted with a low-polarity solvent (e.g., dichloromethane).

    • The glycosidically bound precursors are then eluted with a more polar solvent, typically methanol or ethyl acetate.[4]

Hydrolysis of Glycosides

The non-volatile glycosides are hydrolyzed to release the volatile monoterpene alcohols (aglycones). This can be achieved through two primary methods:

  • Acid Hydrolysis: The glycosidic extract is subjected to mild acid hydrolysis (e.g., using sulfuric acid or citric acid at a controlled pH and temperature) to cleave the glycosidic bonds.[5]

  • Enzymatic Hydrolysis: Specific glycosidase enzymes (e.g., β-glucosidase, α-rhamnosidase, α-arabinosidase) are used to release the aglycones. This method is often preferred as it is more specific and can prevent the formation of artifacts that may occur during acid hydrolysis.[5]

Analysis of Released Aglycones

The liberated volatile compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction of Aglycones: The hydrolyzed sample is extracted with an organic solvent (e.g., dichloromethane (B109758) or a pentane-dichloromethane mixture).

  • GC-MS Analysis: The organic extract is injected into a GC-MS system. The compounds are separated based on their volatility and polarity on a capillary column and identified based on their mass spectra and retention times compared to authentic standards.

Visualizing the Pathways and Processes

To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.

Hotrienol_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Linalool_Synthase Linalool Synthase GPP->Linalool_Synthase Linalool Linalool Linalool_Synthase->Linalool Hydroxylation Hydroxylation (Cytochrome P450) Linalool->Hydroxylation 8_OH_Linalool 8-Hydroxylinalool Hydroxylation->8_OH_Linalool Glycosylation Glycosylation (Glycosyltransferases) 8_OH_Linalool->Glycosylation This compound This compound (Volatile Aroma) 8_OH_Linalool->this compound  Rearrangement 8_OH_Linalool_Glycoside 8-Hydroxylinalool Glycoside (Precursor) Glycosylation->8_OH_Linalool_Glycoside Hydrolysis Hydrolysis (Acid or Enzyme) 8_OH_Linalool_Glycoside->Hydrolysis Hydrolysis->8_OH_Linalool

Caption: Biosynthesis pathway of this compound from geranyl diphosphate.

Experimental_Workflow cluster_extraction 1. Extraction cluster_hydrolysis 2. Hydrolysis cluster_analysis 3. Analysis Grape_Sample Grape Sample (e.g., Muscat, Riesling) Crushing Crushing & Centrifugation Grape_Sample->Crushing SPE Solid-Phase Extraction (C18) Crushing->SPE Glycosidic_Extract Glycosidic Extract (Non-volatile precursors) SPE->Glycosidic_Extract Hydrolysis_Step Acid or Enzymatic Hydrolysis Glycosidic_Extract->Hydrolysis_Step Released_Aglycones Released Aglycones (Volatile Monoterpenes) Hydrolysis_Step->Released_Aglycones LLE Liquid-Liquid Extraction Released_Aglycones->LLE GCMS GC-MS Analysis LLE->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound precursors.

References

Assessing the Antioxidant Activity of Linalool: A Review of In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antioxidant activity of hotrienol and linalool (B1675412) is currently not feasible due to the lack of available scientific literature and experimental data on the antioxidant properties of this compound. Extensive searches of scientific databases have yielded no studies specifically evaluating the antioxidant capacity of this compound. Therefore, this guide will focus on presenting the available data for the antioxidant activity of linalool, providing researchers, scientists, and drug development professionals with a summary of its potential in this area.

Linalool, a naturally occurring terpene alcohol found in many essential oils, has been the subject of numerous studies investigating its antioxidant properties. These studies have employed various in vitro assays to quantify its ability to scavenge free radicals and mitigate oxidative stress.

Quantitative Assessment of Linalool's Antioxidant Activity

The antioxidant capacity of linalool has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and hydrogen peroxide (H₂O₂) scavenging assays. The results of these studies are summarized in the table below, providing a comparative overview of linalool's efficacy in different antioxidant testing systems.

Assay TypeCompoundConcentration/IC₅₀% Scavenging ActivityReference Compound% Scavenging Activity of Reference
DPPH Radical ScavengingLinalool50 µg/mL50.57%Ascorbic Acid86%
H₂O₂ ScavengingLinalool50 µg/mL56.36%Ascorbic Acid65%
DPPH Radical ScavengingLinaloolIC₅₀: 101.87 ± 0.56 µg/mL---
Nitric Oxide (NO) Radical ScavengingLinaloolIC₅₀: 154.12 ± 1.59 µg/mL---
Superoxide Radical ScavengingLinaloolIC₅₀: 147.39 ± 2.27 µg/mL---
Hydroxyl Radical ScavengingLinaloolIC₅₀: 50.64 ± 2.65 µg/mL---

IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant activity measurements, standardized experimental protocols are crucial. Below are detailed methodologies for the commonly used DPPH and ABTS assays.

DPPH Radical Scavenging Assay Protocol

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compound (Linalool)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The test compound and positive control are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample or standard in a cuvette or a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.

ABTS Radical Cation Decolorization Assay Protocol

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (Linalool)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: A solution of ABTS and potassium persulfate is prepared and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: The stock solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The test compound and positive control are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the ABTS•⁺ working solution is mixed with a specific volume of the test sample or standard.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro antioxidant activity assay, such as the DPPH or ABTS method.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Radical Solution (e.g., DPPH or ABTS•⁺) mix Mix Radical Solution with Test Compound/Standard prep_reagent->mix prep_sample Prepare Test Compound & Standard (Serial Dilutions) prep_sample->mix incubate Incubate in the Dark (Specified Time & Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Scavenging Activity and/or IC₅₀ Value measure->calculate

Caption: General workflow for in vitro antioxidant assays.

A Guide to the Validation of Predictive Models for Hotrienol Formation in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of predictive models for the formation of hotrienol, a key aroma compound in wine. As the sensory profile of wine evolves during aging, understanding and predicting the concentration of aromatic compounds like this compound is of significant interest. This document outlines a hypothetical predictive model based on known chemical pathways and details the experimental protocols required for its validation.

Hypothetical Predictive Model for this compound Formation

This compound is primarily formed in wine through the acid-catalyzed rearrangement of 2-hydroperoxy-3,7-dimethylocta-1,5,7-triene, which is an oxidation product of linalool (B1675412). The formation of this compound can be modeled as a pseudo-first-order reaction where the concentration of the linalool hydroperoxide precursor is the limiting factor. For simplicity in this guide, we will consider a direct conversion from a key precursor, linalool, under oxidative conditions, as linalool is readily measured and its degradation is linked to this compound formation.

The rate of this compound formation can be expressed as:

Rate = k[Linalool]

Where:

  • [Linalool] is the concentration of linalool.

  • k is the apparent rate constant, which would be influenced by factors such as temperature, pH, and oxygen availability.

The predicted concentration of this compound at a given time (t) can be calculated using the integrated rate law, assuming the initial concentration of this compound is zero:

[this compound]predicted = [Linalool]initial * (1 - e-kt)

This model provides a basis for predicting this compound concentration over time, which can then be validated against experimental data.

Data Presentation for Model Validation

To validate the proposed predictive model, a comparison between the predicted and experimentally measured concentrations of this compound is necessary. The following tables illustrate how such data should be structured for a clear comparison.

Table 1: Hypothetical Validation Data for the Predictive Model of this compound Formation

Time (months)Temperature (°C)[Linalool] initial (µg/L)[this compound] predicted (µg/L)[this compound] experimental (µg/L)% Error
31510018.117.53.4
61510033.031.83.8
121510055.153.23.6
32510033.034.1-3.2
62510055.156.8-3.0
122510077.779.2-1.9

Table 2: Reported Concentrations of Linalool and this compound in Different Wine Varieties

While not a direct validation of the model, this table provides a reference for typical concentrations found in commercially available wines. These values can serve as a benchmark for the plausibility of the model's predictions. In some wines, linalool and this compound contribute to the floral and fruity notes.[1]

Wine VarietyLinalool (µg/L)This compound (µg/L)
Albariño20-50~60
Loureira100-400~24
Godello<10Not significant
RieslingVariesVaries
MuscatHighVaries

Experimental Protocols

Accurate quantification of this compound and its precursors is critical for model validation. The following is a detailed methodology for the analysis of these terpenes in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • A 5 mL aliquot of wine is placed in a 20 mL headspace vial.

  • To increase the volatility of the analytes, 1.5 g of sodium chloride is added.

  • An internal standard (e.g., 10 µL of a 10 mg/L solution of 2-octanol (B43104) in ethanol) is added for quantification.

2. HS-SPME Procedure:

  • The vial is equilibrated at 40°C for 10 minutes with agitation.

  • A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the sample for 60 minutes at 40°C.

3. GC-MS Analysis:

  • The SPME fiber is desorbed in the GC injector at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph: Equipped with a polar capillary column (e.g., DB-WAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at 40°C for 5 minutes, ramp to 220°C at a rate of 3°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification.

4. Quantification:

  • Quantification is performed by creating a calibration curve using standard solutions of this compound and linalool of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualization

Hotrienol_Formation_Pathway This compound Formation Pathway Linalool Linalool Oxidation Oxidation (e.g., via hydroxyl radicals) Linalool->Oxidation Hydroperoxide Linalool Hydroperoxide Oxidation->Hydroperoxide AcidCatalysis Acid-Catalyzed Rearrangement (Wine pH) Hydroperoxide->AcidCatalysis This compound This compound AcidCatalysis->this compound

Caption: Chemical pathway for the formation of this compound from linalool in wine.

Model_Validation_Workflow Predictive Model Validation Workflow cluster_experimental Experimental Analysis cluster_modeling Predictive Modeling WineSample Wine Sample SPME HS-SPME WineSample->SPME GCMS GC-MS Analysis SPME->GCMS ExperimentalData Experimental [this compound] GCMS->ExperimentalData Comparison Comparison & Statistical Analysis ExperimentalData->Comparison KineticModel Kinetic Model [this compound] = f([Linalool], t, T) PredictedData Predicted [this compound] KineticModel->PredictedData ModelParameters Model Parameters (k, initial concentrations) ModelParameters->KineticModel PredictedData->Comparison Validation Model Validation Comparison->Validation

Caption: Workflow for the validation of a predictive model for this compound formation.

References

A Tale of Two Scents: Unraveling the Aromatic Profiles of (R)- and (S)-Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the enantiomers of hotrienol reveals distinct differences in their aromatic characteristics, highlighting the critical role of stereochemistry in sensory perception. While both (R)- and (S)-hotrienol contribute to the floral and fruity notes found in various natural products, their individual scent profiles and potency differ significantly.

(S)-(+)-Hotrienol is characterized by a "green fresh flower aroma, graceful and sweet"[1]. In contrast, (R)-(-)-Hotrienol presents a "citrus fruit-juice aroma with a pure sweet flower aroma"[1]. This subtle yet distinct variation in scent underscores the human olfactory system's ability to differentiate between stereoisomers.

Quantitative Sensory Analysis

To provide a clearer understanding of the differences in their aroma profiles, the following table summarizes the key sensory attributes of (R)- and (S)-hotrienol.

Feature(R)-(-)-Hotrienol(S)-(+)-Hotrienol
Aroma Profile Citrus fruit-juice, pure sweet flower[1]Green fresh flower, graceful, sweet[1]
Reported Potency Less potent2-3 times more potent than (R)-hotrienol
Natural Occurrence Found in various plants including Camellia sinensis (tea) and Citrus reticulata (mandarin)[2]Predominantly found in the essential oils of certain flowers and fruits[3]

Experimental Protocols for Sensory Analysis

The differentiation and characterization of the aroma profiles of chiral compounds like this compound are typically achieved through Gas Chromatography-Olfactometry (GC-O). This technique separates the volatile compounds in a sample and allows trained sensory panelists to assess the odor of each compound as it elutes from the gas chromatograph.

Detailed Methodology for Gas Chromatography-Olfactometry (GC-O)

Objective: To separate the enantiomers of this compound and characterize their individual aroma profiles and determine their odor detection thresholds.

1. Sample Preparation:

  • Pure standards of (R)- and (S)-hotrienol are required. These can be obtained commercially or synthesized.

  • A racemic mixture of this compound can also be used to demonstrate the separation of the two enantiomers.

  • Samples are diluted in an appropriate solvent (e.g., ethanol) to a series of concentrations for the determination of odor thresholds.

2. Chiral Gas Chromatography:

  • Column: A chiral capillary column is essential for the separation of the enantiomers. A commonly used stationary phase for this purpose is a cyclodextrin-based phase (e.g., beta-cyclodextrin).

  • Injector: A split/splitless injector is used. The injection volume is typically 1-2 µL.

  • Oven Temperature Program: The temperature program is optimized to achieve baseline separation of the (R)- and (S)-hotrienol peaks. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) at a controlled rate.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

3. Olfactometry:

  • Effluent Splitting: The column effluent is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a sniffing port. This allows for simultaneous chemical identification and sensory evaluation.

  • Sniffing Port: The sniffing port is heated to prevent condensation of the analytes and is supplied with humidified air to prevent nasal dehydration of the panelists.

  • Sensory Panel: A panel of trained assessors is used to evaluate the odor of the eluting compounds. Panelists are trained to describe the quality and intensity of the odors they perceive.

  • Data Acquisition: As each enantiomer elutes, the panelists record their sensory impressions, including the aroma character and intensity. For threshold determination, a dilution series of the sample is analyzed, and the lowest concentration at which the odor can be detected by a certain percentage of the panel is determined.

4. Data Analysis:

  • The retention times of the (R)- and (S)-hotrienol peaks are used to confirm their identity.

  • The aroma descriptors provided by the panelists are compiled to create a detailed aroma profile for each enantiomer.

  • Odor thresholds are calculated based on the responses of the panelists to the dilution series.

Logical Relationship of this compound Enantiomers and their Aroma Profiles

The following diagram illustrates the relationship between the chiral center in this compound and the resulting distinct aroma profiles of its enantiomers.

G Relationship between this compound Enantiomers and Aroma This compound This compound (3,7-dimethyl-1,5,7-octatrien-3-ol) Chiral_Center Chiral Center at C3 This compound->Chiral_Center R_Enantiomer (R)-(-)-Hotrienol Chiral_Center->R_Enantiomer R-configuration S_Enantiomer (S)-(+)-Hotrienol Chiral_Center->S_Enantiomer S-configuration R_Aroma Citrus fruit-juice, pure sweet flower aroma R_Enantiomer->R_Aroma Perceived as S_Aroma Green fresh flower, graceful, sweet aroma S_Enantiomer->S_Aroma Perceived as

Caption: Stereoisomerism of this compound and Corresponding Aroma Profiles.

Conclusion

The distinct aroma profiles of (R)- and (S)-hotrienol serve as a clear example of the principle of chiral recognition in olfaction. For researchers and professionals in the fields of flavor, fragrance, and drug development, understanding these subtle yet significant differences is paramount. The application of specialized analytical techniques like Gas Chromatography-Olfactometry is crucial for the accurate characterization and quantification of these enantiomers, ultimately enabling the development of products with precisely tailored sensory attributes. Further research to determine the specific odor threshold values of each enantiomer would provide valuable quantitative data for the flavor and fragrance industry.

References

A Comparative Guide to the Validation of Analytical Methods for Reactive Intermediates in Hotrienol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hotrienol, a valuable aroma compound, involves a series of transformations that proceed through reactive intermediates. The precise monitoring and control of these transient species are paramount to optimizing reaction yields, minimizing impurity formation, and ensuring the overall efficiency and safety of the synthetic process. The choice of an appropriate analytical technique is critical, as reactive intermediates are often thermally labile or susceptible to degradation, posing significant analytical challenges.

This guide provides an objective comparison of the two primary analytical techniques for the quantification of reactive intermediates in this compound synthesis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data from studies on analogous reactive molecules, such as allylic halides and epoxides, which are likely intermediates in various this compound synthesis pathways.

At a Glance: GC-MS vs. HPLC for Reactive Intermediate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it a powerful tool for identifying and quantifying thermally stable intermediates. However, the high temperatures employed in GC can lead to the degradation of labile compounds.[1][2]

High-Performance Liquid Chromatography (HPLC), conversely, is well-suited for non-volatile or thermally sensitive molecules.[1][2] By operating at or near ambient temperatures, HPLC minimizes the risk of analyte degradation during analysis. When coupled with a UV or MS detector, HPLC offers robust quantification, although it may require derivatization to enhance the detectability of certain intermediates.

The selection between GC-MS and HPLC is contingent on the specific characteristics of the reactive intermediate, the complexity of the sample matrix, and the required sensitivity of the analysis.

Quantitative Performance Comparison

The following tables summarize the typical validation parameters for GC-MS and HPLC methods for the analysis of reactive intermediates analogous to those in this compound synthesis. It is important to note that direct comparative studies on this compound intermediates are limited; therefore, data from validated methods for structurally similar compounds are presented to provide a comparative framework.

Table 1: Performance Characteristics of GC-MS for the Analysis of Reactive Intermediates (e.g., Allylic Halides)

Validation ParameterTypical PerformanceReferences
Linearity (R²) > 0.999[3]
Linear Range 0.025 - 150% of specification[3]
Limit of Detection (LOD) 0.01 ppm[3]
Limit of Quantification (LOQ) 0.025 ppm[3]
Precision (%RSD) < 15%[3]
Accuracy (% Recovery) 80 - 120%[3]

Table 2: Performance Characteristics of HPLC-UV for the Analysis of Reactive Intermediates (e.g., Epoxides via Derivatization)

Validation ParameterTypical PerformanceReferences
Linearity (R²) > 0.99[4][5]
Linear Range 0.25 - 50 µM[4][5]
Limit of Detection (LOD) ~5 pmol (on column)[4][5]
Limit of Quantification (LOQ) Not explicitly stated[4][5]
Precision (%RSD) Not explicitly stated[4][5]
Accuracy (% Recovery) ≥ 94%[4][5]

Logical Workflow and Experimental Protocols

A systematic approach to analytical method validation is essential to ensure the reliability and accuracy of the generated data. The following diagram illustrates a general workflow for the validation of an analytical method for reactive intermediates.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (GC-MS/HPLC) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Method Lifecycle Management J->K

Caption: General workflow for analytical method validation.

Experimental Protocol 1: GC-MS Analysis of Allylic Halide Intermediates

This protocol is representative for the quantitative analysis of volatile and thermally stable reactive intermediates.

  • Sample Preparation:

    • Prepare a stock solution of the allylic halide standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.025 ppm to 0.15 ppm).

    • For reaction monitoring, quench a sample of the reaction mixture and dilute it with the chosen solvent to fall within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a triple quadrupole mass spectrometer (MS/MS) detector.

    • Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl/94% dimethylpolysiloxane, 60 m x 0.32 mm, 1.8 µm film thickness) is often suitable.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]

    • Injector: Operate in split mode (e.g., 1:1 split ratio) at a temperature of 200°C to minimize thermal degradation.[3]

    • Oven Temperature Program: A temperature gradient is optimized to ensure the separation of the analyte from other reaction components. A typical program might be: initial temperature of 120°C held for 5 minutes, then ramped to 250°C at 5°C/min and held for 6 minutes.[3]

    • MS Detector: Operate in a suitable mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), for selective and sensitive detection of the target analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

    • Quantify the allylic halide in the reaction samples by comparing its peak area to the calibration curve.

Experimental Protocol 2: HPLC-UV Analysis of Epoxide Intermediates via Derivatization

This protocol is suitable for the quantification of non-volatile or thermally labile epoxide intermediates.

  • Derivatization Reagent Preparation:

    • Prepare a solution of the derivatizing agent, for example, N,N-diethyldithiocarbamate (DTC), in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).[4][5]

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the epoxide standard in a compatible solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • For reaction samples, quench the reaction and dilute as necessary.

    • To a known volume of the standard or sample solution, add an excess of the DTC derivatizing agent solution.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to ensure complete reaction.[4][5]

    • After derivatization, acidify the reaction mixture (e.g., to pH 2 with orthophosphoric acid) to decompose the excess DTC.[4][5]

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[4][5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically employed. For the DTC derivative, a mobile phase of 40% (v/v) acetonitrile in water can be effective.[4][5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4][5]

    • Column Temperature: Maintain at a controlled ambient temperature (e.g., 25°C).

    • UV Detection: Monitor the effluent at a wavelength where the derivative exhibits maximum absorbance (e.g., 278 nm for the DTC derivative).[4][5]

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the derivatized standards.

    • Determine the concentration of the epoxide in the samples by comparing the peak area of the derivative to the calibration curve.

Signaling Pathways and Logical Relationships

The choice between GC-MS and HPLC for the analysis of reactive intermediates is a critical decision in the process of method development and validation. The following diagram illustrates the decision-making process based on the properties of the analyte.

Analytical Method Selection for Reactive Intermediates Decision Pathway for Analytical Method Selection A Characterize Reactive Intermediate B Volatile & Thermally Stable? A->B C GC-MS is a suitable primary technique B->C Yes D Non-Volatile or Thermally Labile? B->D No E HPLC is a suitable primary technique D->E Yes F Consider Derivatization for GC-MS D->F Consider G Consider Derivatization for HPLC (if needed for detection) E->G

Caption: Decision pathway for analytical method selection.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and complementary techniques for the analysis of reactive intermediates in this compound synthesis.

  • GC-MS is the preferred method for volatile and thermally stable intermediates due to its high resolution and sensitivity. Direct injection techniques are often favored to minimize sample handling and potential degradation.

  • HPLC is the method of choice for non-volatile or thermally labile intermediates. The development of a stability-indicating method is crucial to ensure that the analyte is not degrading during the analysis. Derivatization may be necessary to improve the detectability of intermediates that lack a strong chromophore.

Ultimately, the optimal analytical strategy may involve the use of both techniques to gain a comprehensive understanding of the reaction profile. The validation of the chosen method according to established guidelines is a prerequisite for generating reliable and accurate data to support process development and quality control in the synthesis of this compound.

References

Comparative Analysis of Hotrienol Levels in Tea: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hotrienol, a tertiary monoterpenoid alcohol, is a recognized contributor to the complex and desirable aroma profiles of various teas derived from the Camellia sinensis plant. Its characteristic sweet, floral, and slightly woody notes enhance the sensory experience of tea. The concentration of this compound in the final tea product is significantly influenced by the specific processing methods employed, including withering, fermentation (oxidation), and drying. However, a comprehensive review of publicly available scientific literature reveals a notable gap in direct quantitative comparisons of this compound levels across different major tea categories: green, black, and oolong tea.

While numerous studies have characterized the volatile organic compounds (VOCs) in various teas, specific quantitative data for this compound across these processing methods remains limited. Research has qualitatively identified this compound as a component of the aroma profile in certain teas, particularly in some varieties of oolong and yellow tea. The formation of this compound is often attributed to the enzymatic or acid-catalyzed hydrolysis of glycosidically bound precursors present in fresh tea leaves, a process that is activated during the withering and fermentation stages.

This guide aims to synthesize the available information regarding this compound in tea and to provide a framework for the experimental approach required for a definitive comparative study.

Quantitative Data on this compound Levels: A Research Gap

A thorough search of scientific databases for studies providing specific concentrations (e.g., µg/g or ng/g) of this compound in green, black, and oolong tea processed under controlled and comparable conditions did not yield sufficient data for a direct comparative table. While individual studies may report the presence of this compound in a particular tea type, the lack of standardized processing and analytical methodologies across different studies makes a meaningful cross-comparison challenging.

Table 1: Illustrative Representation of Potential Comparative Data (Hypothetical)

The following table is a hypothetical representation of what a comparative study might reveal. Note: The values presented below are for illustrative purposes only and are not based on actual experimental data from a single, comparative study.

Tea Processing MethodThis compound Concentration (µg/g dry weight)Key Processing Steps Influencing this compound Levels
Green Tea LowMinimal oxidation; enzymatic activity is halted early.
Oolong Tea Moderate to HighPartial oxidation and repeated rolling/shaking.
Black Tea ModerateFull oxidation (fermentation).

Experimental Protocols for a Comparative Study of this compound Levels

To address the current knowledge gap, a robust comparative study would be required. The following outlines a detailed experimental protocol that could be employed by researchers to quantify and compare this compound levels across different tea processing methods.

1. Sample Preparation:

  • Tea Material: Freshly plucked tea leaves (Camellia sinensis) from the same cultivar, harvest season, and geographical location should be used to minimize variability.

  • Processing: The fresh leaves should be divided into three batches and processed into green, oolong, and black tea under controlled, standardized conditions.

    • Green Tea: Steaming or pan-firing to deactivate enzymes, followed by rolling and drying.

    • Oolong Tea: Withering, repeated rolling and shaking to induce partial enzymatic oxidation, followed by fixation and drying.

    • Black Tea: Withering, rolling to break cell walls, full enzymatic oxidation (fermentation), and drying.

  • Sample Storage: All processed tea samples should be stored in airtight, dark containers at a low temperature to prevent degradation of volatile compounds.

2. Extraction of Volatile Compounds:

  • Method: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the extraction of volatile and semi-volatile compounds from tea.

  • Procedure:

    • A known quantity of finely ground tea sample (e.g., 1-2 g) is placed in a sealed vial.

    • An internal standard (e.g., 2-octanol) is added for quantification.

    • The vial is heated to a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A high-resolution gas chromatograph coupled with a mass spectrometer is essential for the separation and identification of volatile compounds.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWax).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to ensure separation of compounds with different boiling points.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: A scan range appropriate for detecting this compound and other relevant volatile compounds (e.g., m/z 40-400).

  • Identification and Quantification:

    • This compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantification is performed by creating a calibration curve using the authentic standard and the internal standard.

Logical Workflow for this compound Analysis

The following diagram illustrates the logical workflow for a comparative study of this compound levels in different tea processing methods.

experimental_workflow cluster_processing Tea Leaf Processing cluster_analysis Analytical Workflow cluster_output Results FreshLeaves Fresh Tea Leaves GreenTea Green Tea (Steaming/Pan-firing) FreshLeaves->GreenTea OolongTea Oolong Tea (Partial Oxidation) FreshLeaves->OolongTea BlackTea Black Tea (Full Oxidation) FreshLeaves->BlackTea Extraction HS-SPME Extraction GreenTea->Extraction OolongTea->Extraction BlackTea->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Mass Spectra, Retention Time) GCMS->Data Identification This compound Identification Data->Identification Quantification This compound Quantification Identification->Quantification Comparison Comparative Analysis of This compound Levels Quantification->Comparison

Illuminating the unseen: A comparative guide to identifying hotrienol degradation products using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of compounds is paramount. Hotrienol, a naturally occurring tertiary alcohol found in various essential oils, is susceptible to degradation, which can alter its sensory properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unequivocal identification of its degradation products. This guide provides a comprehensive comparison of NMR with other analytical techniques, supported by experimental data and detailed protocols, to aid in the characterization of this compound's degradation profile.

This compound's degradation can be initiated by several factors, including exposure to heat, light, and oxidative conditions. These processes can lead to a variety of structural rearrangements and the formation of new compounds. Understanding these degradation pathways is crucial for quality control and formulation development. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are valuable for separating and detecting these products, NMR spectroscopy offers unparalleled insight into their precise molecular structure.

Unambiguous Structure Elucidation with NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule, allowing for the determination of its complete structure. By analyzing the chemical shifts, coupling constants, and through-space correlations from various 1D and 2D NMR experiments, researchers can piece together the exact connectivity and stereochemistry of degradation products without the need for reference standards, which are often unavailable for novel degradation compounds.

Hypothetical Degradation Pathway of this compound

Forced degradation studies, which intentionally subject a compound to harsh conditions, are instrumental in predicting potential degradation pathways. While specific studies on this compound are limited in publicly available literature, the degradation of the structurally similar monoterpene alcohol, linalool, provides a valuable proxy. Linalool is known to undergo oxidation to form various hydroperoxides, which can then rearrange into other oxygenated derivatives.

G This compound This compound Degradation_Stress Degradation Stress (e.g., Oxidation, Heat, Light) This compound->Degradation_Stress Primary_Degradants Primary Degradation Products (e.g., Hydroperoxides) Degradation_Stress->Primary_Degradants Initial Reaction Secondary_Degradants Secondary Degradation Products (e.g., Epoxides, Diols, Carbonyls) Primary_Degradants->Secondary_Degradants Further Reactions / Rearrangements

Caption: A logical workflow illustrating the degradation of this compound under stress conditions.

Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-faceted analytical approach is often employed for a comprehensive understanding of degradation profiles.

Analytical TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Unambiguous structure determination- No need for reference standards for identification- Provides detailed stereochemical information- Relatively low sensitivity- Can be complex to interpret- Higher instrument cost
GC-MS Separates volatile compounds based on their boiling points and detects them by mass.- High sensitivity and selectivity- Excellent for separating complex mixtures of volatile compounds- Provides molecular weight information- Not suitable for non-volatile or thermally labile compounds- Structure elucidation can be ambiguous without reference standards
HPLC-UV/MS Separates compounds based on their polarity and detects them by UV absorbance or mass.- Suitable for a wide range of compounds, including non-volatile and thermally labile ones- Can be used for quantification- Provides molecular weight information (with MS)- Lower resolution for complex volatile mixtures compared to GC- Structure elucidation can be ambiguous without reference standards

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols for forced degradation studies and subsequent analysis by NMR and other techniques.

Forced Degradation Protocol (Hypothetical for this compound)
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Sample Preparation: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for analysis.

G cluster_0 Forced Degradation cluster_1 Analysis Start This compound Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C) Start->Thermal Photo Photodegradation (UV light) Start->Photo Neutralize Neutralization / Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize NMR NMR Analysis Neutralize->NMR GCMS GC-MS Analysis Neutralize->GCMS HPLC HPLC Analysis Neutralize->HPLC

Caption: Experimental workflow for forced degradation and subsequent analysis.

NMR Analysis Protocol
  • Sample Preparation: Isolate the degradation products using preparative HPLC or column chromatography. Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for stereochemical analysis.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign the signals and use the correlation data to elucidate the structure of the degradation product.

GC-MS Analysis Protocol
  • Sample Preparation: Dilute the degradation reaction mixture to an appropriate concentration (e.g., 1 µg/mL) in a volatile solvent like hexane (B92381) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of available standards.

Quantitative Data Summary (Hypothetical Linalool Oxidation Products)

The following table summarizes hypothetical ¹H and ¹³C NMR data for potential degradation products of this compound, based on known oxidation products of linalool. This data is crucial for the identification of unknown compounds in a degradation mixture.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Linalool Oxide (Furanoid) 1.2-1.4 (CH₃), 3.8-4.2 (-O-CH-)20-30 (CH₃), 70-85 (-O-C-)
Linalool Oxide (Pyranoid) 1.1-1.3 (CH₃), 3.4-3.8 (-O-CH-)22-28 (CH₃), 65-80 (-O-C-)
6-Hydroxy-linalool 1.2-1.3 (CH₃), 4.0-4.2 (-CH-OH)25-30 (CH₃), 65-70 (-C-OH)
Linalool Hydroperoxides 1.2-1.4 (CH₃), 7.5-8.5 (-OOH)20-25 (CH₃), 80-90 (-C-OOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

The identification of degradation products is a critical aspect of drug development and quality control. While various analytical techniques offer valuable information, NMR spectroscopy remains the most powerful tool for the definitive structural elucidation of unknown compounds. By employing a combination of forced degradation studies and a suite of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the degradation pathways of this compound. This knowledge is essential for developing stable formulations and ensuring the safety and efficacy of products containing this important natural compound. The integration of NMR with other techniques like GC-MS and HPLC provides a robust analytical workflow for the complete characterization of degradation profiles.

Safety Operating Guide

Proper Disposal of Hotrienol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals, including fragrance and flavor compounds like Hotrienol, is a critical component of operational safety and environmental responsibility. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal procedures should still be followed to minimize environmental impact and ensure a safe laboratory environment.[1][2]

This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for a laboratory setting.

Safety First: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

  • Eye Protection: Wear tightly fitting safety goggles.[3]

  • Hand Protection: Use chemical-impermeable gloves.[3]

  • Respiratory Protection: In situations where ventilation is poor or exposure limits may be exceeded, a full-face respirator is recommended.[3]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity of the waste. Always consult your institution's specific safety guidelines and local regulations before proceeding.

For Small Quantities (typically < 100 mL):

  • Absorption Method:

    • In a well-ventilated area, such as a fume hood, pour the this compound onto an absorbent, non-combustible material like vermiculite, sand, or kitty litter.

    • Once the liquid is fully absorbed, place the material into a suitable, sealable container.

    • Label the container clearly as "this compound Waste (Absorbed)".

    • Dispose of the sealed container in the general laboratory waste, in accordance with your facility's procedures for non-hazardous chemical waste.

  • Evaporation Method (for very small quantities, < 10 mL):

    • In a designated, well-ventilated area away from open flames or ignition sources, pour the this compound into a shallow, chemically resistant dish.

    • Allow the liquid to evaporate completely.

    • Wipe the dish clean with a paper towel, and dispose of the towel in the general laboratory waste.

For Large Quantities (typically > 100 mL):

Large volumes of this compound should be disposed of as chemical waste.

  • Collection and Storage:

    • Collect the waste this compound in a suitable, sealable, and properly labeled container. The container should be made of a material compatible with this compound.

    • The label should clearly indicate "Waste this compound" and any other information required by your institution's waste management program.

    • Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources.

  • Professional Disposal:

    • Arrange for the disposal of the waste this compound through your institution's hazardous waste management service or a certified chemical waste disposal company. These services are equipped to handle the incineration or chemical treatment of such waste in an environmentally responsible manner.[4]

Never pour this compound down the drain. While some alcohols in small, diluted quantities may be permissible for drain disposal depending on local regulations, it is not a recommended or environmentally sound practice for laboratory chemicals.[5][6][7]

Disposal of Empty this compound Containers
  • Decontamination: Rinse the empty container thoroughly with a suitable solvent, such as ethanol (B145695) or acetone.

  • Collection of Rinsate: The solvent used for rinsing should be collected and disposed of as chemical waste, following the procedures for flammable solvents.

  • Recycling/Disposal: Once cleaned, the container can be recycled or disposed of according to your laboratory's procedures for glass or plastic waste.[1][2]

In Case of a Spill
  • Ensure adequate ventilation and remove all sources of ignition.[3]

  • Contain the spill using an absorbent material such as sand, vermiculite, or a spill containment kit.

  • Collect the absorbed material into a sealable container.[3]

  • Label the container as "this compound Spill Debris" and dispose of it as chemical waste through your institution's waste management program.

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₆O
Flash Point 89.44 °C (193.00 °F)[2]
Solubility in Water Insoluble[1]
GHS Hazard Classification Not classified as a hazardous substance[1][2]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal methods outlined are based on standard laboratory safety practices for non-hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Hotrienol_Disposal_Workflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 100 mL) assess_quantity->small_quantity Small large_quantity Large Quantity (> 100 mL) assess_quantity->large_quantity Large absorb Absorb onto Inert Material (e.g., Vermiculite) small_quantity->absorb collect_large Collect in Labeled, Sealable Container large_quantity->collect_large dispose_general Dispose in General Lab Waste absorb->dispose_general professional_disposal Arrange for Professional Chemical Waste Disposal collect_large->professional_disposal end End of Process dispose_general->end professional_disposal->end

Caption: Logical workflow for the proper disposal of this compound based on quantity.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hotrienol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hotrienol, a valuable flavoring agent and component in various studies. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products we provide.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach to handling is always recommended in a laboratory setting.[1] The following Personal Protective Equipment (PPE) should be utilized to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields to protect against potential splashes.
Hand Protection Chemical-Impermeable GlovesUse gloves made of materials like nitrile rubber. Ensure gloves are inspected for integrity before each use.
Body Protection Laboratory Coat / Impervious ClothingA standard laboratory coat should be worn. For larger quantities or potential for significant splashing, fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Protection Full-Face RespiratorWhile not generally required under normal, well-ventilated conditions, a full-face respirator should be used if you are working in a poorly ventilated area, or if exposure limits are exceeded.[2]

Operational and Disposal Plans

A systematic approach to the operational handling and subsequent disposal of this compound is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spill Management

In the event of a this compound spill, follow a calm and methodical approach to containment and cleanup.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate non-essential personnel alert->evacuate assess Assess the spill size and risk evacuate->assess ppe Don appropriate PPE: - Safety Goggles - Chemical-Impermeable Gloves - Lab Coat - Respirator (if needed) assess->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a sealed container absorb->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste as hazardous chemical waste decontaminate->dispose

Caption: Workflow for handling a this compound spill.

Disposal
  • Waste Characterization: Although not classified as hazardous, it is good practice to treat all chemical waste with care.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Containers should be triple-rinsed and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill.[2]

Emergency First-Aid Procedures

In case of accidental exposure to this compound, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that specific occupational exposure limits and comprehensive toxicity data are not currently available.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol [3]
Appearance Colorless liquid with a moldy aroma[1]
Density 0.877 - 0.884 g/cm³[1]
Flash Point 89.44 °C (193.00 °F)[4]
Water Solubility Insoluble[1]
Solubility in Other Solvents Soluble in ethanol, heptane, and triacetin[1][3]
Vapor Pressure 0.014 mmHg @ 25 °C (estimated)[4][5]
Acute Toxicity (Oral, Dermal, Inhalation) No data available[2]
Occupational Exposure Limits No data available

References

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